Product packaging for H-DL-Leu-Obzl p-tosylate(Cat. No.:CAS No. 200123-51-9)

H-DL-Leu-Obzl p-tosylate

Cat. No.: B555571
CAS No.: 200123-51-9
M. Wt: 393.5 g/mol
InChI Key: QTQGHKVYLQBJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-DL-Leu-Obzl p-tosylate is a chemically modified, racemic leucine derivative where the amino acid functionality is protected for use as a key building block in synthetic organic chemistry. Its primary research application is in solid-phase and solution-phase peptide synthesis, where it serves as a crucial precursor for the incorporation of the leucine moiety into growing peptide chains. The benzyl ester (OBzl) group protects the carboxylic acid functionality, while the p-toluenesulfonate (tosylate) salt stabilizes the amine group. The racemic (DL-) nature of this compound makes it particularly valuable in methodological research for developing novel synthetic routes and for creating diverse molecular libraries, including the study of stereoisomers and their distinct biological activities. As a protected amino acid, its mechanism of action involves deprotection of the amine group followed by sequential coupling with other N-protected and C-protected amino acids to form specific peptide bonds, enabling the controlled construction of complex oligomers. This reagent is essential in biochemical research for probing protein-protein interactions and enzyme specificity, as well as in medicinal chemistry for the design and development of novel therapeutic agents that mimic or interfere with natural peptide pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27NO5S B555571 H-DL-Leu-Obzl p-tosylate CAS No. 200123-51-9

Properties

IUPAC Name

benzyl 2-amino-4-methylpentanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10,12H,8-9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQGHKVYLQBJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513205
Record name 4-Methylbenzene-1-sulfonic acid--benzyl leucinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200123-51-9
Record name 4-Methylbenzene-1-sulfonic acid--benzyl leucinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of H-DL-Leu-Obzl p-Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of H-DL-Leu-Obzl p-tosylate (DL-Leucine benzyl ester p-toluenesulfonate salt). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and peptide synthesis. This document details the compound's physicochemical characteristics, spectroscopic data, synthesis and purification protocols, stability, and applications, with a focus on its role as a building block in peptide chemistry.

Core Chemical Properties

This compound is a racemic mixture of the p-toluenesulfonate salt of the benzyl ester of D- and L-leucine. The presence of the tosylate counterion enhances the stability and handling of the amino acid ester, making it a convenient reagent for organic synthesis.

Physicochemical Data

The key physicochemical properties of this compound and its individual enantiomers are summarized in the table below. It is important to note that while some data is available for the racemic mixture, other specifications are reported for the individual L- or D-enantiomers.

PropertyThis compoundH-L-Leu-Obzl p-TosylateH-D-Leu-Obzl p-Tosylate
CAS Number 200123-51-9[1]1738-77-8[2]17664-93-6[3]
Molecular Formula C₂₀H₂₇NO₅S[2]C₂₀H₂₇NO₅S[2]C₁₃H₁₉NO₂·C₇H₈O₃S[3]
Molecular Weight 393.50 g/mol [1]393.50 g/mol [2]393.50 g/mol [3]
Appearance White to off-white crystalline powderWhite to off-white crystalline powderWhite to Almost white powder to crystal
Melting Point Not specified153-160 °C[2]156.0 to 160.0 °C
Solubility Soluble in methanol[4]Soluble in methanol[4]Soluble in Methanol
Purity ≥98%[1]Typically ≥98%>98.0%(T)(HPLC)
Spectroscopic Data

1.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is expected to show the following characteristic signals:

ProtonsApproximate Chemical Shift (δ, ppm)Multiplicity
Aromatic protons (tosylate and benzyl)7.0 - 8.0Multiplet
-CH₂- (benzyl)~5.2Singlet
α-CH (leucine)~4.0Triplet
γ-CH (leucine)~1.7Multiplet
β-CH₂ (leucine)~1.6Multiplet
δ-CH₃ (leucine)~0.9Doublet
-CH₃ (tosylate)~2.3Singlet

1.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The expected chemical shifts are:

Carbon AtomApproximate Chemical Shift (δ, ppm)
Carbonyl (C=O)~170
Aromatic carbons125 - 145
-CH₂- (benzyl)~67
α-C (leucine)~52
β-C (leucine)~40
γ-C (leucine)~24
δ-C (leucine)~22
-CH₃ (tosylate)~21

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

Functional GroupWavenumber (cm⁻¹)Description
N-H (amine salt)3300 - 3000Broad, strong absorption
C-H (aromatic)3100 - 3000Medium to weak absorption
C-H (aliphatic)3000 - 2850Medium to strong absorption
C=O (ester)~1740Strong, sharp absorption
C=C (aromatic)1600 - 1450Medium to weak absorptions
S=O (sulfonate)1250 - 1150 and 1050 - 1000Two strong absorptions

1.2.4. Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to the protonated leucine benzyl ester cation [M-OTs]⁺ at m/z ≈ 222.15. Fragmentation patterns would likely involve the loss of the benzyl group and cleavage of the leucine side chain.

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

This protocol describes a general method for the synthesis of amino acid benzyl ester p-toluenesulfonate salts, which can be adapted for the DL-leucine derivative.[1][5] To minimize racemization, the use of solvents with lower boiling water azeotropes is recommended.[5][6]

Materials:

  • DL-Leucine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Cyclohexane (or another suitable azeotroping solvent)

  • Ethyl acetate

  • Diethyl ether

  • Round-bottom flask with a Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add DL-leucine (1 equivalent), benzyl alcohol (1.5 equivalents), and p-toluenesulfonic acid monohydrate (1.1 equivalents).

  • Add cyclohexane to the flask to facilitate azeotropic removal of water.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the cyclohexane under reduced pressure.

  • Add ethyl acetate to the residue and stir to dissolve.

  • Slowly add diethyl ether to the solution with stirring until a white precipitate forms.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether.

  • Dry the product under vacuum to yield this compound.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Materials:

  • Crude this compound

  • Methanol

  • Diethyl ether

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

Procedure:

  • Dissolve the crude product in a minimal amount of hot methanol in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes before hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • For maximum yield, place the flask in an ice bath.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold methanol, followed by cold diethyl ether.

  • Dry the crystals under vacuum.

Stability and Storage

The p-toluenesulfonate salt form of leucine benzyl ester provides enhanced stability compared to the free base, which is more prone to degradation and racemization, especially under basic conditions.[7] For long-term storage, this compound should be kept in a cool, dry place, protected from light and moisture. It is advisable to store the compound under an inert atmosphere to prevent degradation.

Applications in Peptide Synthesis

This compound is a key building block in both solution-phase and solid-phase peptide synthesis (SPPS). The benzyl ester serves as a stable protecting group for the carboxylic acid terminus, while the tosylate salt form improves its handling and solubility in organic solvents.

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, an amino acid with a protected amino group is coupled to the free amino group of the growing peptide chain, which is anchored to a solid support. The use of this compound is particularly relevant for the introduction of the C-terminal leucine residue onto the resin.

Below is a generalized workflow for the incorporation of the first amino acid onto a resin, adapted from protocols for similar amino acid tosylate salts.[4]

SPPS_Workflow Resin Resin Swelling (e.g., in DCM) Neutralization In-situ Neutralization of This compound (e.g., with DIPEA in DMF) Coupling Coupling to Resin (e.g., Merrifield resin) Neutralization->Coupling Washing1 Washing Coupling->Washing1 Deprotection Nα-Deprotection (if applicable) Washing1->Deprotection Washing2 Washing Deprotection->Washing2 NextCoupling Coupling of Next Amino Acid Washing2->NextCoupling

Caption: General workflow for incorporating this compound in SPPS.

Biological Context: Leucine Metabolic Pathway

While this compound itself is a synthetic building block, the leucine moiety is an essential branched-chain amino acid (BCAA) with significant biological roles. The catabolism of leucine is a key metabolic pathway that generates important intermediates. Understanding this pathway provides a broader context for the biological relevance of leucine-containing compounds.

The degradation of leucine begins with transamination to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA. Subsequent steps lead to the production of acetyl-CoA and acetoacetate, highlighting leucine as a ketogenic amino acid.[8]

Leucine_Metabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Transamination IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA Oxidative Decarboxylation MethylcrotonylCoA β-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA Dehydrogenation MethylglutaconylCoA β-Methylglutaconyl-CoA MethylcrotonylCoA->MethylglutaconylCoA Carboxylation HMGCoA HMG-CoA MethylglutaconylCoA->HMGCoA Hydration AcetylCoA Acetyl-CoA HMGCoA->AcetylCoA Acetoacetate Acetoacetate HMGCoA->Acetoacetate

Caption: Simplified metabolic pathway of leucine.

Conclusion

This compound is a valuable and versatile reagent in organic and medicinal chemistry, particularly in the field of peptide synthesis. Its enhanced stability and handling properties, conferred by the tosylate salt form, make it a preferred building block for the incorporation of leucine residues into peptide chains. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, offering a solid foundation for its effective use in research and development.

References

An In-depth Technical Guide on the Physicochemical Characteristics of H-DL-Leu-Obzl p-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of H-DL-Leu-Obzl p-tosylate. This compound, a racemic mixture of the D- and L-enantiomers of Leucine benzyl ester p-tosylate, serves as a crucial building block in synthetic organic chemistry, particularly in the field of peptide synthesis.

Core Physicochemical Characteristics

This compound is the p-toluenesulfonate salt of the benzyl ester of DL-Leucine. The tosylate salt form enhances the stability and handling properties of the amino acid ester, preventing unwanted side reactions and facilitating its use in synthetic protocols. While data for the specific DL-racemic mixture is limited, extensive information is available for the individual L- and D-enantiomers, which are summarized below.

Data Presentation: Quantitative Physicochemical Properties

The following table summarizes the key quantitative data for the enantiomeric forms and the racemic mixture of Leucine benzyl ester p-tosylate.

PropertyH-L-Leu-Obzl p-tosylateH-D-Leu-Obzl p-tosylateThis compound
CAS Number 1738-77-8[1][2]17664-93-6[3][4]200123-51-9[5]
Molecular Formula C₂₀H₂₇NO₅S[1][6]C₂₀H₂₇NO₅S[4]C₁₃H₁₉NO₂·C₇H₈O₃S[5]
Molecular Weight 393.50 g/mol [1][2]393.5 g/mol [4]393.5 g/mol [5]
Melting Point 153-160 °C[1][6][7]Not specifiedNot specified
Appearance White to almost white powder or crystal[1][8][9]Not specifiedNot specified
Solubility Soluble in Methanol[1][7][8]Soluble in MethanolSoluble in polar organic solvents
Optical Activity [α]20/D +5.0±0.3°, c = 2% in DMF[9]Not specifiedNot applicable (racemic)
Boiling Point 302.5 °C at 760 mmHg[1][6]Not specifiedNot specified
Flash Point 157.6 °C[1][6]Not specifiedNot specified
Storage Temperature 2-8°C[7] or Room Temperature (Inert Atmosphere)[9]Store in a cool place2-8°C

Spectroscopic Data

Characterization of this compound relies on standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra are used to confirm the presence of the leucine side chain, the benzyl ester group, and the p-toluenesulfonate counter-ion. Spectral data for the D-enantiomer is available, providing a reference for the racemic mixture.[10]

  • Infrared (IR) Spectroscopy : IR spectra help identify key functional groups, such as the ester carbonyl (C=O), the amine (N-H), and the sulfonate (S=O) stretches.

  • Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound and its fragmentation pattern, verifying the overall structure.[10]

Experimental Protocols & Methodologies

The following sections detail common experimental procedures involving amino acid benzyl ester p-tosylates. These protocols are based on established methods for similar compounds and can be adapted for this compound.

Protocol 1: General Synthesis of Amino Acid Benzyl Ester p-Tosylate

This protocol describes an efficient, one-step preparation that avoids the use of hazardous solvents like benzene or carbon tetrachloride.[7]

Materials:

  • DL-Leucine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Cyclohexane (as a water-azeotroping solvent)

  • Ethyl acetate (for precipitation)

Procedure:

  • Set up a reaction flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add DL-Leucine, a molar equivalent of p-Toluenesulfonic acid monohydrate, and an excess of benzyl alcohol.

  • Add cyclohexane to the flask. The volume should be sufficient to facilitate azeotropic removal of water.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed during the esterification reaction.

  • Continue refluxing until no more water is collected, indicating the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Reduce the volume of the solvent under reduced pressure to remove most of the cyclohexane and excess benzyl alcohol.

  • Add ethyl acetate to the concentrated residue to induce precipitation of the this compound salt.

  • Stir the resulting slurry in an ice bath to maximize precipitation.

  • Collect the white solid product by filtration, wash with cold ethyl acetate, and dry under vacuum.

Protocol 2: Solution-Phase Dipeptide Coupling

This protocol details the coupling of an N-protected amino acid with this compound to form a dipeptide.

Materials:

  • N-Boc-L-Alanine (or other N-protected amino acid)

  • This compound

  • 1-Hydroxybenzotriazole (HOBt)

  • Water-Soluble Carbodiimide (WSC) or similar coupling agent

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) as solvent

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc) for extraction

  • Magnesium Sulfate (MgSO₄) for drying

Procedure:

  • Dissolve N-Boc-L-Alanine, this compound, and HOBt in DMF or THF in a reaction vessel.

  • Cool the solution to 0°C in an ice bath.

  • Add WSC to the cooled solution portion-wise while stirring.

  • Stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate.

  • Wash the ethyl acetate solution sequentially with 5% NaHCO₃ solution, water, 1N HCl, and finally with water again.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter off the drying agent and evaporate the solvent to obtain the crude Boc-Ala-DL-Leu-OBzl dipeptide.

  • Purify the product as needed, typically via silica gel chromatography.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis and application of this compound.

G Synthesis Workflow for this compound reactants Reactants: DL-Leucine p-Toluenesulfonic Acid Benzyl Alcohol esterification Azeotropic Esterification (Reflux with Dean-Stark) reactants->esterification solvent Solvent: Cyclohexane solvent->esterification workup Workup: Solvent Removal esterification->workup Reaction Complete precipitation Precipitation (Add Ethyl Acetate) workup->precipitation isolation Isolation: Filtration & Washing precipitation->isolation product Final Product: This compound isolation->product

General synthesis workflow for this compound.

G Peptide Coupling Experimental Workflow start Start Materials: N-Boc-Amino Acid This compound Coupling Agents (HOBt, WSC) dissolve 1. Dissolve in Solvent (DMF) Cool to 0°C start->dissolve couple 2. Add Coupling Agent Stir Overnight dissolve->couple concentrate 3. Concentrate (Remove Solvent) couple->concentrate Reaction Complete extract 4. Liquid-Liquid Extraction (EtOAc & Aqueous Washes) concentrate->extract dry 5. Dry Organic Layer (Anhydrous MgSO₄) extract->dry purify 6. Purify (Chromatography) dry->purify final Final Product: Protected Dipeptide purify->final

Workflow for a typical solution-phase dipeptide coupling reaction.

G Logical Relationship: Structure and Application structure Core Structure DL-Leucine Benzyl Ester reactivity Protected Carboxyl Free Amine structure->reactivity tosylate p-Tosylate Salt stability Enhanced Stability & Handling tosylate->stability confers application Primary Application: Peptide Synthesis stability->application enables reactivity->application allows for

Relationship between the compound's structure and its primary use.

References

An In-depth Technical Guide to H-DL-Leu-Obzl p-Tosylate: Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-DL-Leu-Obzl p-tosylate, a key building block in peptide synthesis and various other applications in organic chemistry. This document details its chemical structure, physical and chemical properties, and provides a detailed experimental protocol for its synthesis.

Chemical Structure and Properties

This compound, systematically named benzyl 2-amino-4-methylpentanoate; 4-methylbenzenesulfonic acid, is the p-toluenesulfonate salt of the benzyl ester of DL-leucine. The "DL" designation indicates that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The structure consists of the leucine benzyl ester cation and the p-toluenesulfonate anion.

The benzyl ester group serves as a protecting group for the carboxylic acid functionality of leucine, preventing it from participating in unwanted side reactions during peptide synthesis. The p-toluenesulfonate counter-ion imparts crystallinity to the compound, making it a stable, easy-to-handle solid, in contrast to the often-oily free base of the amino acid ester.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₂₀H₂₇NO₅S[1]
Molecular Weight 393.5 g/mol [1]
Melting Point 153-160 °C (for L-enantiomer)[1]
Appearance White to off-white crystalline powder[2]
Purity (typical) ≥98%[3]
CAS Number 200123-51-9[3]

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the Fischer-Speier esterification.[4][5] This method involves the direct esterification of DL-leucine with benzyl alcohol using p-toluenesulfonic acid as a catalyst. The reaction is driven to completion by the removal of water, typically through azeotropic distillation.[6]

Experimental Protocol: Fischer-Speier Esterification

This protocol is a representative procedure based on established methods for the synthesis of amino acid benzyl ester p-toluenesulfonate salts.[6][7]

Materials:

  • DL-Leucine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Toluene (or cyclohexane)

  • Diethyl ether

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add DL-leucine (1.0 eq), p-toluenesulfonic acid monohydrate (1.05 - 1.2 eq), benzyl alcohol (3-5 eq), and toluene (or cyclohexane) to create a slurry that can be efficiently stirred.

  • Azeotropic Distillation: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reflux until no more water is collected, and the reaction mixture becomes a clear solution. This typically takes several hours.

  • Cooling and Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Then, cool the flask in an ice bath to induce crystallization.

  • Isolation of the Product: While stirring the cold reaction mixture, slowly add diethyl ether to precipitate the product fully.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold diethyl ether to remove any unreacted benzyl alcohol and other impurities.

  • Drying: Dry the product under vacuum to obtain this compound as a white to off-white crystalline solid.

Yield: The expected yield for this type of reaction is typically high, often exceeding 80-90%, though this can vary based on the specific reaction conditions and scale.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants DL-Leucine, Benzyl Alcohol, p-Toluenesulfonic Acid, Toluene ReactionVessel Round-Bottom Flask with Dean-Stark Apparatus Reactants->ReactionVessel Charge Reflux Heating to Reflux (Azeotropic Removal of Water) ReactionVessel->Reflux Cooling Cooling to Room Temperature Reflux->Cooling Reaction Completion Precipitation Addition of Diethyl Ether Cooling->Precipitation Filtration Vacuum Filtration and Washing Precipitation->Filtration Product H-DL-Leu-Obzl p-Tosylate (Solid) Filtration->Product

Caption: Synthesis workflow for this compound.

Signaling Pathways and Logical Relationships

While this compound is a synthetic building block and not directly involved in biological signaling pathways, its utility lies in the construction of peptides which can interact with such pathways. The logical relationship in its application is straightforward and is depicted in the following diagram.

Application Logic Diagram

ApplicationLogic Leu_Obzl This compound SPPS Solid-Phase or Solution-Phase Peptide Synthesis Leu_Obzl->SPPS Starting Material Peptide Target Peptide SPPS->Peptide Produces BioAssay Biological Assays Peptide->BioAssay Tested in DrugDev Drug Development & Research BioAssay->DrugDev Informs

Caption: Application logic of this compound.

References

An In-depth Technical Guide to H-DL-Leu-Obzl p-tosylate in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Protected Amino Acids in Peptide Synthesis

The synthesis of peptides, whether through solid-phase or solution-phase methodologies, fundamentally relies on the precise and controlled formation of amide bonds between amino acid residues. To achieve this, the reactive amino and carboxyl groups of the amino acid building blocks must be temporarily masked with protecting groups. This strategy prevents unwanted side reactions and ensures the correct peptide sequence is assembled. H-DL-Leu-Obzl p-tosylate is one such protected amino acid derivative, offering specific advantages in certain peptide synthesis applications.

This technical guide provides a comprehensive overview of the role and applications of H-DL-Leucine benzyl ester p-toluenesulfonate (this compound) in peptide chemistry. It details its chemical and physical properties, provides experimental protocols for its use, and discusses the implications of its racemic nature.

Core Concepts: Understanding the Components of this compound

This compound is a salt composed of the benzyl ester of a racemic mixture of leucine and p-toluenesulfonic acid. Each component plays a crucial role in its function in peptide synthesis:

  • DL-Leucine: The core amino acid is a racemic mixture of D- and L-leucine. The incorporation of D-amino acids can enhance a peptide's resistance to enzymatic degradation, a critical factor in drug development.[] The use of a racemic mixture can be a strategy for creating peptide libraries for screening purposes, where a diverse set of stereoisomers is desired to explore a wider range of biological activities.[2]

  • Benzyl Ester (-Obzl): This protecting group masks the carboxylic acid functionality of leucine. The benzyl ester is stable under the conditions used for the removal of many common N-terminal protecting groups, such as the tert-butyloxycarbonyl (Boc) group, making it suitable for orthogonal protection strategies.[3] It can be removed under specific, relatively mild conditions, most commonly through catalytic hydrogenolysis or strong acids like hydrofluoric acid (HF).[][4]

  • p-Toluenesulfonate (p-tosylate or TosOH): This counter-ion forms a salt with the free amino group of the leucine benzyl ester. The tosylate salt form enhances the compound's crystallinity, making it easier to handle and store as a stable, non-hygroscopic solid.[4] During the coupling reaction, the tosylate must be neutralized with a base to liberate the free amine for nucleophilic attack.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its effective use in the laboratory. While specific data for the DL-racemic mixture is not extensively published, the properties of the individual enantiomers provide a reliable reference.

PropertyData for L-isomer (H-Leu-OBzl p-tosylate)Data for D-isomer (H-D-Leu-OBzl p-tosylate)Data for DL-isomer (this compound)
CAS Number 1738-77-8[5]17664-93-6[6]200123-51-9[7]
Molecular Formula C₂₀H₂₇NO₅S[5]C₂₀H₂₇NO₅SC₁₃H₁₉NO₂·C₇H₈O₃S[7]
Molecular Weight 393.5 g/mol [5]393.5 g/mol 393.5 g/mol [7]
Appearance White to off-white crystalline powder[8]--
Melting Point 153-160 °C[5]--
Purity (Typical) >98%[8]>98%[9]98%[7]
Solubility Soluble in methanol.[5]--

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound in peptide synthesis. These protocols are based on standard procedures in peptide chemistry and may require optimization for specific peptide sequences and scales.

Peptide Coupling Reactions

The formation of the peptide bond is the central reaction in peptide synthesis. It involves the activation of the C-terminal carboxylic acid of the N-protected amino acid and its subsequent reaction with the free N-terminal amine of the amino acid ester, in this case, this compound.

This method is a widely used, cost-effective procedure for solution-phase peptide synthesis.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[7]

  • 1-Hydroxybenzotriazole (HOBt)[7]

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.

  • In a separate flask, dissolve this compound (1.0 eq.) in the same solvent and add DIEA (1.1 eq.) to neutralize the tosylate salt. Stir for 10-15 minutes.

  • Cool the N-protected amino acid/HOBt solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) to the cooled solution and stir for 5 minutes.

  • Add the neutralized this compound solution to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, 5% NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude dipeptide.

  • Purify the crude product by column chromatography on silica gel.

SPPS offers the advantage of simplified purification by washing the resin-bound peptide.

Materials:

  • Fmoc-protected amino acid

  • Resin with a free amino group

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[2]

  • N,N-Diisopropylethylamine (DIEA)[2]

  • N,N-Dimethylformamide (DMF)[2]

Procedure:

  • Swell the resin in DMF.

  • Deprotect the N-terminal Fmoc group on the resin using 20% piperidine in DMF.[2]

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF to pre-activate the amino acid.[2]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.[2]

  • Monitor the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF, DCM, and then DMF again.[2]

The following workflow illustrates the general cycle of solid-phase peptide synthesis.

SPPS_Workflow start Start: Resin with free amine deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: - Fmoc-AA-OH - HBTU/HATU - DIEA wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for next amino acid wash2->repeat final_deprotection Final Fmoc Deprotection wash2->final_deprotection After last AA repeat->deprotection cleavage Cleavage from Resin (e.g., TFA cocktail) final_deprotection->cleavage end Purified Peptide cleavage->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Deprotection of the Benzyl Ester

The final step in many peptide syntheses is the removal of all protecting groups, including the C-terminal benzyl ester.

This is a mild and common method for benzyl group removal.

Materials:

  • Protected peptide with a C-terminal benzyl ester

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source

Procedure:

  • Dissolve the protected peptide in MeOH or EtOH.

  • Add a catalytic amount of Pd/C (typically 10% by weight of the peptide).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature for 2-16 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent to yield the deprotected peptide.

The deprotection of the benzyl ester is a critical step, as illustrated in the following diagram.

Deprotection_Workflow start Protected Peptide (e.g., Boc-Ala-DL-Leu-OBzl) reaction Catalytic Hydrogenolysis start->reaction reagents Reagents: - H₂ - Pd/C - Solvent (MeOH) reagents->reaction filtration Filtration (remove Pd/C) reaction->filtration evaporation Solvent Evaporation filtration->evaporation end Deprotected Peptide (Boc-Ala-DL-Leu-OH) evaporation->end

Caption: Workflow for benzyl ester deprotection via catalytic hydrogenolysis.

In the context of Boc-based solid-phase synthesis, the benzyl ester is typically cleaved simultaneously with other side-chain protecting groups and the cleavage from the resin using a strong acid like hydrogen fluoride (HF). This procedure requires specialized equipment and safety precautions.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • HF cleavage apparatus

Procedure:

  • Place the dry peptide-resin in the reaction vessel of the HF apparatus.

  • Add appropriate scavengers to trap reactive carbocations generated during cleavage.

  • Cool the reaction vessel in a dry ice/acetone bath.

  • Carefully condense anhydrous HF into the vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Remove the HF under a stream of nitrogen or by vacuum.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Wash the peptide with cold ether and dry under vacuum.

Rationale for Using a Racemic Mixture

The use of a racemic mixture of amino acids, such as this compound, is a deliberate strategy in certain areas of peptide research and drug development:

  • Peptide Libraries for Screening: Synthesizing a peptide with a DL-amino acid at a specific position results in a mixture of two diastereomers. This approach can be used to rapidly generate a small library of related peptides for biological screening to identify stereochemical preferences for receptor binding or enzymatic activity.[2]

  • Enhanced Enzymatic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which are typically specific for L-amino acids. Incorporating a D-amino acid can therefore increase the in vivo half-life of a peptide therapeutic.[][10]

  • Modulation of Biological Activity: The stereochemistry of an amino acid residue can have a profound impact on the three-dimensional structure of a peptide and, consequently, its biological activity. In some cases, a D-amino acid may lead to a more active or selective peptide.[11]

Conclusion

This compound serves as a valuable, albeit specialized, building block in peptide chemistry. Its key features—a stable, crystalline salt form, a benzyl ester for C-terminal protection, and a racemic leucine core—make it particularly suited for the synthesis of peptide libraries and for developing peptides with enhanced stability and potentially novel biological activities. While the general principles of peptide synthesis apply to its use, researchers should be mindful of the implications of introducing a racemic mixture, which will necessitate the separation of diastereomers if a single, stereochemically pure final product is desired. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in peptide research and development.

References

H-DL-Leu-Obzl p-Tosylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Properties, and Applications of Racemic Leucine Benzyl Ester p-Tosylate in Peptide Synthesis and Drug Discovery

H-DL-Leu-Obzl p-tosylate, the p-toluenesulfonate salt of the racemic mixture of leucine benzyl ester, is a pivotal building block in the field of peptide chemistry and a valuable tool in the development of novel therapeutics. Its utility lies in its capacity to introduce both D- and L-leucine residues into a peptide sequence, enabling the exploration of stereochemistry's influence on biological activity. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and applications, with a focus on detailed experimental protocols and the underlying chemical principles.

Physicochemical Properties

PropertyValue (for L-enantiomer, expected to be similar for racemic mixture)Reference
Molecular Formula C20H27NO5S[1][2]
Molecular Weight 393.5 g/mol [3]
Appearance White to off-white crystalline powder[1]
Melting Point 153-160 °C[4]
Solubility Soluble in Methanol[1]
Storage Temperature 2-8°C[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Fischer-Speier esterification of DL-leucine with benzyl alcohol, using p-toluenesulfonic acid as a catalyst. A key aspect of this synthesis is the potential for racemization, which in this case is the desired outcome to produce the DL-mixture.

Reaction Pathway for Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product DL_Leucine DL-Leucine Esterification Fischer-Speier Esterification (Reflux with azeotropic removal of water) DL_Leucine->Esterification Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Esterification p_TSA p-Toluenesulfonic Acid (catalyst) p_TSA->Esterification Product This compound Esterification->Product

Caption: Synthesis of this compound.

Mechanism of Racemization during Esterification

During the acid-catalyzed esterification of leucine, racemization can occur at the α-carbon. The acidic conditions facilitate the reversible protonation of the carbonyl group of the amino acid, which can lead to the formation of a planar enol intermediate. Reprotonation of this achiral intermediate can occur from either face with equal probability, leading to a racemic mixture of the D- and L-esters.

G L_Leucine L-Leucine Protonation Protonation of carbonyl oxygen L_Leucine->Protonation Carbocation Resonance-stabilized carbocation Protonation->Carbocation Enol Planar Enol Intermediate (achiral) Carbocation->Enol Deprotonation of α-carbon Deprotonation_D Reprotonation Enol->Deprotonation_D from one face Deprotonation_L Reprotonation Enol->Deprotonation_L from other face D_Leucine D-Leucine Deprotonation_D->D_Leucine Deprotonation_L->L_Leucine

Caption: Mechanism of racemization of leucine.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the principles of Fischer-Speier esterification for amino acids.

Materials:

  • DL-Leucine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Diethyl ether (or other suitable anti-solvent for precipitation)

  • Round-bottom flask equipped with a Dean-Stark apparatus and condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add DL-leucine, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add diethyl ether to the cooled solution with stirring to precipitate the product.

  • Collect the crystalline product by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum to yield this compound.

Protocol for Peptide Coupling using Leucine Benzyl Ester

The following is a representative protocol for the solution-phase coupling of an N-protected amino acid to leucine benzyl ester. This compound would be used as the starting material for the amine component, which is neutralized in situ.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • This compound

  • Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC)

  • Coupling additive (e.g., 1-Hydroxybenzotriazole - HOBt)

  • Base for neutralization (e.g., N-methylmorpholine - NMM or Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

  • Standard laboratory glassware for organic synthesis

Procedure:

1. Preparation of the Amine Component (from this compound): a. Dissolve this compound in anhydrous DCM or DMF. b. Cool the solution to 0°C in an ice bath. c. Add an equimolar amount of NMM or DIPEA dropwise to neutralize the p-tosylate salt and generate the free amine of DL-leucine benzyl ester. d. Stir the solution at 0°C for 15-20 minutes.

2. Activation of the Carboxylic Acid Component: a. In a separate flask, dissolve the N-protected amino acid and an equimolar amount of HOBt in anhydrous DCM or DMF. b. Cool this solution to 0°C in an ice bath. c. In a small beaker, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM. d. Slowly add the DCC solution to the N-protected amino acid/HOBt mixture with continuous stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form. e. Allow the activation to proceed for 30 minutes at 0°C.

3. Peptide Bond Formation (Coupling): a. To the activated carboxylic acid solution (still at 0°C), add the previously prepared free amine solution of DL-leucine benzyl ester. b. Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). c. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4. Workup and Purification: a. After the reaction is complete, cool the mixture in an ice bath to further precipitate the DCU byproduct. b. Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. c. Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO3 solution, and brine. d. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. e. The resulting crude product, a diastereomeric mixture of the protected dipeptide, can be purified by column chromatography or recrystallization. The diastereomers can often be separated by chiral HPLC.

G cluster_amine_prep Amine Preparation cluster_acid_prep Acid Preparation & Activation cluster_coupling Coupling cluster_workup Workup & Purification Start_Amine This compound Neutralization Neutralization with Base (e.g., NMM, DIPEA) Start_Amine->Neutralization Free_Amine Free DL-Leucine Benzyl Ester Neutralization->Free_Amine Coupling_Step Peptide Bond Formation Free_Amine->Coupling_Step Start_Acid N-Protected Amino Acid (e.g., Boc-Ala-OH) Activation Activation with DCC/HOBt Start_Acid->Activation Activated_Ester Activated Ester Activation->Activated_Ester Activated_Ester->Coupling_Step Workup Workup (Filtration, Washes) Coupling_Step->Workup Purification Purification/Separation of Diastereomers (HPLC) Workup->Purification

Caption: Workflow for peptide coupling.

Applications in Drug Development and Research

The primary application of this compound in drug development stems from its nature as a racemic mixture. Incorporating a racemic amino acid into a peptide sequence results in the formation of two diastereomeric peptides. These diastereomers possess distinct three-dimensional structures and can exhibit different biological activities.

Generation of Diastereomeric Peptide Libraries

The use of this compound allows for the straightforward synthesis of diastereomeric peptide pairs. These pairs can then be separated using chiral chromatography and subsequently screened for their biological activity. This approach is particularly valuable in structure-activity relationship (SAR) studies, where the impact of stereochemistry at a specific position in a peptide can be elucidated. Understanding how the D- versus the L-configuration of a leucine residue affects receptor binding, enzyme inhibition, or other biological functions is critical for the rational design of more potent and selective peptide-based drugs.

Use as a Pharmaceutical Intermediate

Leucine derivatives, including benzyl esters, are important intermediates in the synthesis of various pharmaceuticals. While specific examples detailing the use of the racemic this compound are not prevalent in readily accessible literature, the L-enantiomer is a known intermediate in the synthesis of antiviral and anticancer agents. The racemic form could potentially be used in the synthesis of drugs where a racemic final product is desired or where a late-stage resolution of stereoisomers is performed.

Conclusion

This compound is a versatile and valuable reagent for chemical and pharmaceutical research. Its primary utility as a racemic mixture of a protected amino acid provides a direct route to the synthesis of diastereomeric peptides, which are indispensable tools for investigating the role of stereochemistry in biological systems. The straightforward synthesis of this compound, coupled with its compatibility with standard peptide coupling protocols, ensures its continued importance in the design and development of new peptide-based therapeutics. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

The Cornerstone of Diastereomeric Peptides: A Technical Guide to H-DL-Leu-Obzl p-Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and practical applications of H-DL-Leu-Obzl p-tosylate, a key building block in the synthesis of peptides containing both D- and L-leucine residues. The use of this racemic compound opens avenues for the creation of diastereomeric peptides, which can exhibit unique biological activities and enhanced stability, making them valuable tools in drug discovery and development.

Core Chemical and Physical Properties

This compound, the p-toluenesulfonate salt of the benzyl ester of DL-leucine, is a white to off-white crystalline powder. The tosylate salt form enhances the stability and handling of the amino acid ester. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers.

PropertyValueReferences
Chemical Name DL-Leucine benzyl ester p-toluenesulfonate
Synonyms This compound, DL-Leucine benzyl ester tosylate
CAS Number 200123-51-9
Molecular Formula C₂₀H₂₇NO₅S
Molecular Weight 393.5 g/mol
Appearance White to off-white crystalline powder[1]
Purity Typically ≥98%
Storage Store at 2-8°C[2]

Applications in Peptide Synthesis

The primary application of this compound is as a C-terminal protected amino acid derivative in peptide synthesis. Its use is particularly relevant for the synthesis of peptides where the incorporation of both D and L leucine is desired. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to longer in vivo half-lives.[1]

The incorporation of a racemic mixture like this compound at a specific position in a peptide chain results in the formation of a pair of diastereomers. These diastereomers can be separated and characterized to investigate their distinct biological properties.[3] This approach is valuable in drug discovery for exploring a wider range of biological activities.[3]

Experimental Protocols

Solution-Phase Peptide Coupling

This protocol outlines the coupling of an N-protected amino acid to this compound.

Materials:

  • N-protected amino acid (e.g., Boc-L-Alanine)

  • This compound

  • Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC, or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC)

  • Racemization suppressor (e.g., 1-Hydroxybenzotriazole - HOBt)

  • Tertiary amine base (e.g., N,N-Diisopropylethylamine - DIPEA, or N-Methylmorpholine - NMM)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

Procedure:

  • Neutralization of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DIPEA or NMM (1.0 eq) dropwise and stir for 15-20 minutes at 0°C to generate the free amine.

  • Activation of the N-protected amino acid:

    • In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

    • Cool the solution to 0°C.

    • Add the coupling agent (e.g., DCC, 1.1 eq) and stir for 30 minutes at 0°C.

  • Coupling Reaction:

    • To the activated N-protected amino acid solution, add the neutralized this compound solution from step 1.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea - DCU if DCC is used).

    • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting diastereomeric dipeptides can be separated by reversed-phase high-performance liquid chromatography (RP-HPLC) using an achiral stationary phase.[2]

Solid-Phase Peptide Synthesis (SPPS) - Attaching the First Amino Acid

This protocol describes the attachment of this compound to a chloromethylated resin (Merrifield resin).

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • This compound

  • Cesium carbonate (Cs₂CO₃) or Potassium fluoride (KF)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours.

  • Formation of the Cesium Salt: In a separate flask, dissolve this compound (1.5 eq relative to resin capacity) in DMF. Add DIPEA (1.5 eq) and stir for 10 minutes. Then, add Cs₂CO₃ (0.5 eq) and stir for 30 minutes.

  • Coupling to Resin: Add the resulting solution to the swollen resin. Shake the mixture at 50°C for 24-48 hours.

  • Washing: Wash the resin sequentially with DMF, DMF/water, DMF, and DCM. Dry the resin under vacuum.

Deprotection of the Benzyl Ester

The C-terminal benzyl (Obzl) group is typically removed at the final stage of the synthesis.

Method: Catalytic Hydrogenolysis

  • Materials: Peptide-OBzl, Palladium on carbon (Pd/C) catalyst, Solvent (e.g., Methanol, Acetic Acid).

  • Procedure:

    • Dissolve or suspend the peptide-OBzl in the chosen solvent.

    • Add a catalytic amount of Pd/C.

    • Stir the mixture under a hydrogen atmosphere (balloon or hydrogenator) until the reaction is complete (monitored by TLC or LC-MS).

    • Filter off the catalyst and concentrate the filtrate to obtain the deprotected peptide.

Key Considerations When Using a Racemic Mixture

The use of this compound introduces a defined point of stereochemical diversity. This leads to the synthesis of two diastereomeric peptides, which will likely have different retention times on HPLC and potentially different biological activities.

  • Diastereomer Separation: A crucial step after synthesis is the separation of the resulting diastereomers, which can usually be achieved by RP-HPLC.[2]

  • Characterization: Each diastereomer should be individually characterized to determine its specific properties.

  • Biological Evaluation: The separated diastereomers should be tested independently in biological assays to assess their individual activities.

Visualizing the Workflow

General Peptide Coupling Workflow

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Purification A This compound (in DCM/DMF) C Neutralization (add Base, 0°C) A->C B N-Protected Amino Acid + HOBt (in DCM/DMF) D Activation (add Coupling Agent, 0°C) B->D E Peptide Bond Formation (mix, warm to RT) C->E Free Amine D->E Activated Acid F Work-up (filter, wash) E->F G Diastereomer Separation (RP-HPLC) F->G H Isolated Diastereomers G->H

Caption: Solution-phase coupling workflow using this compound.

Benzyl Ester Deprotection Workflow

G A Protected Peptide (Peptide-OBzl) B Dissolve in Solvent (e.g., MeOH/AcOH) A->B C Add Pd/C Catalyst B->C D React under H₂ Atmosphere C->D E Monitor Reaction (TLC or LC-MS) D->E F Filter to remove Catalyst E->F Reaction Complete G Evaporate Solvent F->G H Deprotected Peptide G->H

References

An In-Depth Technical Guide to H-DL-Leu-Obzl p-Tosylate for Introductory Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the strategic use of protecting groups and activated amino acid derivatives is fundamental to achieving high yields and purity. H-DL-Leu-Obzl p-tosylate, a benzyl ester of a racemic mixture of leucine with a p-toluenesulfonate counterion, serves as a valuable building block for introductory solution-phase peptide synthesis. This guide provides a comprehensive technical overview of its properties, applications, and detailed experimental protocols for its use in the synthesis of dipeptides. The presence of a racemic mixture introduces the formation of diastereomers, necessitating specific purification strategies, which will also be addressed.

Core Concepts in Peptide Synthesis

Peptide synthesis involves the stepwise formation of amide (peptide) bonds between amino acids. To ensure the correct sequence, the reactive amino and carboxyl groups must be selectively protected and deprotected. In solution-phase peptide synthesis, each reaction step is carried out in a homogenous solution, allowing for purification of intermediates.[1]

The use of this compound is particularly suited for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. In this approach, the N-terminus of the growing peptide chain is temporarily protected with the acid-labile Boc group, while the C-terminal carboxyl group is protected as a benzyl ester. The benzyl ester is stable to the mildly acidic conditions used for Boc removal and is typically cleaved at the final step via catalytic hydrogenolysis.[2][3]

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in peptide synthesis.

PropertyValueReference(s)
Chemical Name DL-Leucine benzyl ester p-toluenesulfonate salt[4]
CAS Number 200123-51-9[4]
Molecular Formula C₁₃H₁₉NO₂ · C₇H₈O₃S[4]
Molecular Weight 393.5 g/mol [4]
Appearance White to off-white crystalline powder
Purity Typically ≥98%[4]
Chirality Racemic (mixture of D and L isomers)[4]
Solubility Soluble in polar organic solvents such as DMF and DCM.
Role of p-Tosylate The p-toluenesulfonate counterion improves the crystallinity and handling of the amino acid ester, and the tosylate anion is a non-nucleophilic spectator ion in the coupling reaction.[5][6]

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a dipeptide, for instance, N-Boc-L-Alanyl-DL-Leucine benzyl ester (Boc-Ala-DL-Leu-OBzl), using this compound.

Peptide Coupling Reaction

This protocol details the formation of the peptide bond between an N-terminally protected amino acid (Boc-L-Alanine) and this compound using a carbodiimide coupling reagent.

Materials:

  • Boc-L-Alanine (Boc-L-Ala-OH)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Neutralization of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA or TEA (1.0 eq) dropwise while stirring.

    • Stir the mixture at 0 °C for 15-20 minutes to generate the free amine.[7]

  • Activation of Boc-L-Alanine:

    • In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.[4]

    • Cool the solution to 0 °C.

    • Add a solution of DCC or EDC (1.1 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.[4]

    • Stir the mixture at 0 °C for 30 minutes for pre-activation.[7]

  • Coupling:

    • To the activated Boc-L-Ala-OH solution, add the neutralized H-DL-Leu-Obzl solution from step 1.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • If DCC was used, filter the reaction mixture to remove the precipitated DCU.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

    • The crude product is a mixture of two diastereomers (Boc-L-Ala-L-Leu-OBzl and Boc-L-Ala-D-Leu-OBzl).

Deprotection of the N-terminal Boc Group

This protocol describes the removal of the Boc protecting group to yield the dipeptide amine salt.

Materials:

  • Boc-Ala-DL-Leu-OBzl (diastereomeric mixture)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Dissolve the Boc-protected dipeptide in a 1:1 mixture of TFA and DCM.[7]

  • Stir the solution at room temperature for 30 minutes to 1 hour.

  • Remove the solvent and excess TFA under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the dipeptide trifluoroacetate salt.[4]

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Deprotection of the C-terminal Benzyl Ester

This protocol outlines the cleavage of the benzyl ester to yield the final dipeptide with a free carboxylic acid.

Materials:

  • Boc-Ala-DL-Leu-OBzl (diastereomeric mixture)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

Procedure:

  • Dissolve the Boc-protected dipeptide benzyl ester in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

  • If using hydrogen gas, flush the reaction vessel with hydrogen and maintain a hydrogen atmosphere (e.g., using a balloon).

  • If using a hydrogen donor, add ammonium formate (5.0 eq) to the stirred suspension.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the filtrate under reduced pressure to obtain the deprotected dipeptide.

Quantitative Data

The following table summarizes typical quantitative data for the key steps in the synthesis of a dipeptide using an amino acid benzyl ester p-tosylate salt. Yields for the coupling of Boc-L-Ala-OH with this compound are expected to be in a similar range.

StepReagentsSolventReaction TimeTemperatureTypical Yield (%)
Dipeptide Coupling Boc-L-Ala-OH, H-Gly-OBzl·TosOH, WSC, HOBtTHFOvernight-5 °C to RT92.3
Boc Deprotection Boc-dipeptide-OBzl, TFADCM1-2 hoursRoom Temp.>95
Benzyl Ester Deprotection Dipeptide-OBzl, H₂, Pd/CMethanol2-16 hoursRoom Temp.High

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the key experimental workflows and logical relationships in the synthesis and purification of dipeptides using this compound.

Peptide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification Boc-L-Ala-OH Boc-L-Ala-OH Activation Activation (DCC/HOBt) Boc-L-Ala-OH->Activation H-DL-Leu-Obzl_p-tosylate H-DL-Leu-Obzl_p-tosylate Neutralization Neutralization (DIPEA/TEA) H-DL-Leu-Obzl_p-tosylate->Neutralization Coupling Coupling Neutralization->Coupling Activation->Coupling Filtration Filtration (remove DCU) Coupling->Filtration Washing Aqueous Washing Filtration->Washing Drying Drying & Concentration Washing->Drying Crude_Product Crude Diastereomeric Mixture Drying->Crude_Product

Caption: Workflow for the solution-phase coupling of Boc-L-Ala-OH with this compound.

Deprotection_Workflow cluster_boc N-terminal Boc Deprotection cluster_benzyl C-terminal Benzyl Ester Deprotection Boc_Dipeptide Boc-Ala-DL-Leu-OBzl TFA_Treatment TFA/DCM Treatment Boc_Dipeptide->TFA_Treatment Precipitation_Boc Precipitation with Ether TFA_Treatment->Precipitation_Boc Amine_Salt H-Ala-DL-Leu-OBzl . TFA Precipitation_Boc->Amine_Salt Benzyl_Dipeptide Boc-Ala-DL-Leu-OBzl Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) Benzyl_Dipeptide->Hydrogenolysis Filtration_Bzl Filtration of Catalyst Hydrogenolysis->Filtration_Bzl Final_Product Boc-Ala-DL-Leu-OH Filtration_Bzl->Final_Product

Caption: Workflows for the deprotection of the N-terminal Boc group and the C-terminal benzyl ester.

Diastereomer_Purification_Workflow Crude_Mixture Crude Diastereomeric Mixture (e.g., Boc-Ala-DL-Leu-OBzl) RP_HPLC Reversed-Phase HPLC Crude_Mixture->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Fraction_Analysis Analysis of Fractions (Analytical HPLC, MS) Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Diastereomers Separated Pure Diastereomers Lyophilization->Pure_Diastereomers

Caption: General workflow for the purification and separation of diastereomeric dipeptides.

Conclusion

This compound is a practical and effective starting material for introductory solution-phase peptide synthesis. Its use allows for the exploration of fundamental peptide chemistry principles, including protection/deprotection strategies and peptide bond formation. The racemic nature of this compound introduces the challenge of diastereomer formation, providing a valuable learning opportunity in the application of chromatographic purification techniques for separating stereoisomers. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers and scientists to successfully incorporate this compound into their peptide synthesis endeavors.

References

molecular formula and weight of H-DL-Leu-Obzl p-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides core technical data on H-DL-Leu-Obzl p-tosylate, a chemical compound relevant to researchers and professionals in drug development and peptide synthesis.

Core Compound Data

The fundamental properties of this compound are summarized below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.

ParameterValue
Molecular Formula C₂₀H₂₇NO₅S[1][2][3]
Molecular Weight 393.50 g/mol [1][4][5]
Synonyms DL-Leucine benzyl ester p-toluenesulfonate salt

Structural and Stoichiometric Relationships

The molecular formula and weight of this compound are derived from its constituent components. The following diagram illustrates the relationship between the parent molecules and the final salt.

Formation of this compound cluster_ester Esterification cluster_salt Salt Formation A DL-Leucine (C₆H₁₃NO₂) D H-DL-Leu-Obzl (DL-Leucine benzyl ester) (C₁₃H₁₉NO₂) A->D B Benzyl Alcohol (C₇H₈O) B->D C p-Toluenesulfonic Acid (C₇H₈O₃S) E This compound (C₂₀H₂₇NO₅S) C->E D->E

Logical formation of the final compound.

Note on Isomers: The "DL" designation indicates that this compound is a racemic mixture, containing both the D- and L-enantiomers of the leucine benzyl ester. The corresponding compounds for the individual enantiomers are H-D-Leu-OBzl p-tosylate[5][6] and H-L-Leu-OBzl p-tosylate.[2][4]

Experimental Protocols and Signaling Pathways

Detailed experimental protocols and signaling pathway information are not applicable to the fundamental physicochemical properties of this compound itself. Such documentation would be context-dependent, relating to specific applications of the compound in biological or chemical research, for which further details on the experimental goals would be required.

References

An In-depth Technical Guide to H-DL-Leu-Obzl p-tosylate: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of H-DL-Leu-Obzl p-tosylate (DL-Leucine benzyl ester p-toluenesulfonate salt), a crucial building block in synthetic chemistry. Due to the limited availability of specific experimental data for the DL-racemic mixture, this document primarily presents data for the L-enantiomer (H-L-Leu-Obzl p-tosylate) as a close structural analog. It also outlines standardized experimental protocols for determining its melting point and solubility, and details its primary application in peptide synthesis.

Physicochemical Properties

The physical and chemical characteristics of amino acid derivatives are fundamental to their application in research and development. Below is a summary of the available data for the L-enantiomer of Leucine benzyl ester p-toluenesulfonate salt, which serves as a reference for the DL-form.

Data Presentation
PropertyValue (for L-enantiomer)Citation
Melting Point 153-160 °C[1][2]
Solubility Soluble in Methanol[1]
Molecular Formula C20H27NO5SN/A
Molecular Weight 393.5 g/mol [2]
Appearance White to off-white powder or crystalline solid[2]
Storage 2-8°C[1]

Experimental Protocols

Accurate determination of the physicochemical properties of a compound is critical for its use in subsequent experimental work. The following sections detail standardized methodologies for measuring the melting point and solubility of compounds such as this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad range often indicates the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used for the determination.

  • Heating Rate: The sample is heated at a controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

  • Calibration: The apparatus should be calibrated using standards with known melting points.

Solubility Assessment

Understanding the solubility of this compound in various solvents is essential for its application in solution-phase reactions and for purification processes.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, N,N-dimethylformamide) should be selected for the assessment.

  • Sample Preparation: A known mass of this compound is added to a specific volume of the chosen solvent in a vial at a controlled temperature (e.g., 25°C).

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) for a sufficient period to ensure that equilibrium is reached.

  • Observation and Quantification:

    • Qualitative Assessment: The sample is visually inspected for complete dissolution.

    • Quantitative Assessment: If the sample dissolves, more solute is added incrementally until saturation is reached. The concentration of the saturated solution can then be determined by techniques such as gravimetric analysis (after solvent evaporation) or by spectroscopic methods (e.g., UV-Vis spectrophotometry if the compound has a suitable chromophore).

  • Reporting: Solubility is typically reported in terms of mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L) at a specified temperature.

Application in Peptide Synthesis

This compound, like its L-enantiomer, is primarily utilized as a building block in peptide synthesis. The benzyl ester group protects the carboxylic acid functionality of the leucine residue, while the tosylate salt form improves its handling and stability. It is particularly useful in the initial stages of solid-phase peptide synthesis (SPPS).

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Initiation

The following diagram illustrates the initial step of SPPS, where the first amino acid is attached to a solid support resin.

SPPS_Initiation cluster_0 Resin Preparation cluster_1 Amino Acid Preparation cluster_2 Coupling Reaction cluster_3 Next Steps resin Merrifield Resin (Chloromethylated Polystyrene) swelling Swell resin in DCM resin->swelling 1. Swelling coupling Couple amino acid to resin swelling->coupling aa This compound dissolution Dissolve in DMF aa->dissolution neutralization Neutralize with a base (e.g., DIPEA) dissolution->neutralization 2. In-situ Neutralization neutralization->coupling washing Wash resin to remove excess reagents coupling->washing 3. Reaction & Wash coupled_resin Leucine-OBzl-Resin washing->coupled_resin next_step Proceed to Nα-deprotection and coupling of the next amino acid coupled_resin->next_step

Workflow for the initial loading of this compound onto a solid support in SPPS.

This workflow demonstrates the key stages involved in anchoring the first amino acid to the resin, a critical step that initiates the synthesis of the peptide chain. The benzyl ester protecting group will be removed at the final stage of the synthesis under specific cleavage conditions.

References

Spectroscopic and Synthetic Profile of H-DL-Leu-Obzl p-Tosylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and synthetic methodology for H-DL-Leu-Obzl p-tosylate (DL-Leucine benzyl ester p-toluenesulfonate salt). This compound is a protected amino acid derivative crucial in peptide synthesis and other areas of organic chemistry. This document offers detailed experimental protocols and data presented in a clear, accessible format to support research and development activities.

Chemical Structure and Properties

This compound is the p-toluenesulfonate salt of the benzyl ester of DL-leucine. The tosylate counter-ion provides stability and crystallinity to the amino acid ester, facilitating its handling and purification.

PropertyValue
Molecular Formula C₂₀H₂₇NO₅S
Molecular Weight 393.50 g/mol
Appearance White to off-white crystalline powder
Stereochemistry Racemic (mixture of D and L enantiomers)

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃ or DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.3br s3H-NH₃⁺
~7.7d2HAromatic CH (Tosylate, ortho to -SO₃)
~7.3-7.4m5HAromatic CH (Benzyl)
~7.1d2HAromatic CH (Tosylate, meta to -SO₃)
~5.2s2H-CH₂- (Benzyl)
~4.0t1Hα-CH (Leucine)
~2.3s3H-CH₃ (Tosylate)
~1.7m1Hγ-CH (Leucine)
~1.5t2Hβ-CH₂ (Leucine)
~0.9d6Hδ-CH₃ (Leucine)

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃ or DMSO-d₆)

Chemical Shift (ppm)Assignment
~170C=O (Ester)
~145Quaternary Aromatic C (Tosylate, C-SO₃)
~140Quaternary Aromatic C (Tosylate, C-CH₃)
~135Quaternary Aromatic C (Benzyl)
~129Aromatic CH (Tosylate)
~128.5Aromatic CH (Benzyl)
~128Aromatic CH (Benzyl)
~126Aromatic CH (Tosylate)
~67-CH₂- (Benzyl)
~52α-C (Leucine)
~40β-C (Leucine)
~24γ-C (Leucine)
~22δ-C (Leucine)
~21-CH₃ (Tosylate)
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Solid State, KBr pellet or ATR)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3100-2800Strong, BroadN-H stretch (Ammonium, -NH₃⁺), C-H stretch (aliphatic and aromatic)
~1740StrongC=O stretch (Ester)
~1600, ~1495MediumC=C stretch (Aromatic rings)
~1220, ~1160StrongS=O stretch (Sulfonate)
~1030, ~1010StrongS-O stretch (Sulfonate)
~815StrongC-H bend (p-disubstituted aromatic ring)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electrospray Ionization, ESI+)

m/z (amu)Interpretation
222.15[M+H]⁺ of Leucine benzyl ester
394.17[M+H]⁺ of this compound
416.15[M+Na]⁺ of this compound

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This procedure is adapted from the general Fischer-Speier esterification for amino acids.

Materials:

  • DL-Leucine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Diethyl ether

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, add DL-Leucine (1 equivalent), p-toluenesulfonic acid monohydrate (1.1 equivalents), and benzyl alcohol (3-5 equivalents).

  • Add a sufficient volume of toluene to the flask to ensure proper mixing and azeotropic removal of water.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

  • To the concentrated residue, add diethyl ether with stirring to precipitate the product.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold diethyl ether to remove any residual benzyl alcohol and toluene.

  • Dry the product under vacuum to obtain this compound.

NMR Spectroscopy Protocol

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

  • Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

IR Spectroscopy Protocol

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or sample holder for KBr pellets.

Sample Preparation (ATR):

  • Place a small amount of the solid this compound onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

Instrumentation:

  • Mass spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • If necessary, add a small amount of formic acid to promote protonation.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500 amu).

Workflow Diagrams

The following diagrams illustrate the key processes described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis Reactants DL-Leucine, Benzyl Alcohol, p-Toluenesulfonic Acid Reaction Azeotropic Esterification in Toluene Reactants->Reaction Precipitation Precipitation with Diethyl Ether Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Product This compound Drying->Product

Synthesis of this compound

Analysis_Workflow cluster_analysis Spectroscopic Analysis Product This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy (ATR or KBr) Product->IR MS Mass Spectrometry (ESI-MS) Product->MS Data_NMR NMR Spectra NMR->Data_NMR Structural Information Data_IR IR Spectrum IR->Data_IR Functional Groups Data_MS Mass Spectrum MS->Data_MS Molecular Weight

Spectroscopic Characterization Workflow

Methodological & Application

Application Notes and Protocols for H-DL-Leu-Obzl p-tosylate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of H-DL-Leu-Obzl p-tosylate in solid-phase peptide synthesis (SPPS), specifically utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. This method is well-suited for the synthesis of peptides with a C-terminal leucine residue protected as a benzyl ester.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of chemical peptide synthesis, allowing for the efficient assembly of peptide chains on an insoluble resin support. The Boc/Bzl strategy is a classical and robust method where the temporary Nα-Boc protecting group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain and C-terminal protecting groups are cleaved at the end of the synthesis with a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2]

This compound is a leucine derivative where the carboxylic acid is protected as a benzyl ester (Obzl) and the amino group is in the form of a p-toluenesulfonate (tosylate) salt. This compound is primarily used to introduce the C-terminal leucine residue onto a chloromethylated polystyrene resin, commonly known as Merrifield resin.[3] The benzyl ester provides a stable C-terminal protecting group that is cleaved under the final strong acid conditions.

Data Presentation

The efficiency of solid-phase peptide synthesis is critical for obtaining a high yield of the desired peptide. The following table summarizes representative quantitative data for a typical Boc-SPPS workflow.

ParameterTypical ValueMethod of Determination
Resin Loading Efficiency0.5 - 0.8 mmol/gQuantitative amino acid analysis after hydrolysis
Per-cycle Coupling Efficiency>99%Kaiser (ninhydrin) test
Overall Yield (for a 10-mer peptide)20 - 40%RP-HPLC purification and lyophilization
Final Peptide Purity>95%Analytical RP-HPLC and Mass Spectrometry

Note: Overall yield can be significantly impacted by the peptide sequence and the efficiency of each coupling and deprotection step. For example, a 99% yield at each of the 19 steps of a 10-mer synthesis would result in a theoretical maximum yield of approximately 82.8%.

Experimental Protocols

This section details the step-by-step procedure for solid-phase peptide synthesis starting with this compound on Merrifield resin.

Protocol 1: Attachment of H-DL-Leu-Obzl to Merrifield Resin (Loading)

This protocol describes the esterification of H-DL-Leu-Obzl to the chloromethylated Merrifield resin. The tosylate salt is neutralized in situ to form the free amine, which is then coupled to the resin.

Materials:

  • This compound

  • Merrifield resin (chloromethylated polystyrene, 1% DVB, 100-200 mesh)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Reaction vessel with shaker

Procedure:

  • Resin Swelling: Swell the Merrifield resin (1 g) in DCM (10 mL) for 1 hour in the reaction vessel. Drain the solvent.

  • Leucine Solution Preparation: In a separate flask, dissolve this compound (1.5 equivalents relative to resin substitution) in DMF (10 mL).

  • In-situ Neutralization: To the leucine solution, add DIEA (1.5 equivalents) and stir for 10 minutes at room temperature.

  • Coupling to Resin: Add the neutralized leucine solution to the swollen resin in the reaction vessel.

  • Reaction: Shake the reaction mixture at 50°C for 24-48 hours.

  • Washing: After the reaction, filter the resin and wash sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin in vacuo to a constant weight.

Protocol 2: Standard Boc-SPPS Cycle for Peptide Chain Elongation

This cyclical protocol is repeated for the addition of each subsequent amino acid.

Materials:

  • Boc-protected amino acids

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Isopropanol (IPA)

Procedure:

  • Nα-Boc Deprotection:

    • Swell the peptide-resin in DCM.

    • Add a solution of 50% TFA in DCM to the resin.[1]

    • Agitate for 5 minutes (pre-wash), drain, and add a fresh solution of 50% TFA in DCM.[1]

    • Agitate for an additional 20-25 minutes.[1]

    • Drain the TFA solution and wash the resin with DCM (3x) and IPA (2x) to remove residual TFA.[1]

  • Neutralization:

    • Wash the resin with DCM (2x).

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes. Repeat this step.

    • Drain the neutralization solution and wash the resin with DCM (3x).

  • Amino Acid Coupling (DCC/HOBt Method):

    • In a separate vessel, dissolve the next Boc-protected amino acid (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.

    • Add the amino acid/HOBt solution to the neutralized peptide-resin.

    • Add DCC (2-4 equivalents) dissolved in DCM to the reaction vessel.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion with a Kaiser (ninhydrin) test. A negative test indicates a complete coupling.[4]

    • Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes the benzyl-based side-chain protecting groups.

Caution: Anhydrous Hydrogen Fluoride (HF) is an extremely corrosive and toxic chemical. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.[4]

Materials:

  • Final peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage:

    • Place the dried peptide-resin in the HF apparatus reaction vessel.

    • Add a scavenger such as anisole (typically 10% v/v).

    • Cool the vessel to 0°C.

    • Carefully condense anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: After the reaction, remove the HF by evaporation under a stream of nitrogen gas.

  • Peptide Precipitation:

    • Wash the remaining resin and peptide mixture with cold diethyl ether to precipitate the crude peptide.

    • Filter and collect the crude peptide.

  • Extraction and Lyophilization:

    • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

    • Extract the aqueous solution with diethyl ether to remove organic-soluble impurities.

    • Lyophilize the aqueous layer to obtain the crude peptide powder.

  • Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Pathway Visualization

The following diagram illustrates the cyclical workflow of the Boc solid-phase peptide synthesis.

SPPS_Workflow cluster_loading Protocol 1: Resin Loading cluster_cycle Protocol 2: Elongation Cycle cluster_cleavage Protocol 3: Final Cleavage start Merrifield Resin loaded_resin Leu-Obzl-Resin start->loaded_resin this compound, DIEA, DMF, 50°C deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) loaded_resin->deprotection neutralization 2. Neutralization (10% DIEA in DCM) deprotection->neutralization coupling 3. Coupling (Boc-AA, DCC/HOBt) neutralization->coupling coupling->deprotection Repeat for each amino acid final_peptide_resin Peptide-Resin coupling->final_peptide_resin crude_peptide Crude Peptide final_peptide_resin->crude_peptide HF, Anisole, 0°C

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis using H-DL-Leu-Obzl p-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of H-DL-Leu-Obzl p-tosylate in solution-phase peptide synthesis. This approach remains a cornerstone for the production of short to medium-length peptides, offering advantages in scalability, purification of intermediates, and overall cost-effectiveness for specific applications. The protocols outlined below detail the coupling of an N-terminally protected amino acid to this compound and the subsequent deprotection steps to yield a dipeptide.

Introduction

Solution-phase peptide synthesis is a classical and robust method for constructing peptide chains. This compound serves as a key building block, providing the C-terminal leucine residue with its carboxyl group protected as a benzyl ester (Obzl) and its amino group as a p-toluenesulfonate (tosylate) salt. The benzyl ester is a versatile protecting group, stable to the mildly acidic conditions used for the removal of the commonly employed tert-butyloxycarbonyl (Boc) N-terminal protecting group, and can be cleaved under reductive conditions (catalytic hydrogenation) or by strong acids. The tosylate salt form enhances the stability and handling of the amino acid ester.

This document will focus on the synthesis of a model dipeptide, Boc-Ala-DL-Leu-OBzl, to illustrate the practical application of this compound.

Data Presentation

The following tables summarize the reagents and typical quantitative data for the synthesis of a protected dipeptide, Boc-Ala-DL-Leu-OBzl, and its subsequent deprotection.

Table 1: Reagents for Dipeptide Synthesis

ReagentChemical NameRole
This compoundDL-Leucine benzyl ester p-toluenesulfonate saltC-terminal amino acid with carboxyl protection
Boc-Ala-OHN-(tert-butoxycarbonyl)-L-alanineN-terminal protected amino acid
DCCN,N'-DicyclohexylcarbodiimideCoupling agent
HOBt1-HydroxybenzotriazoleRacemization suppressor
NMMN-MethylmorpholineBase for neutralization and coupling
DCMDichloromethaneReaction solvent
EtOAcEthyl AcetateExtraction solvent
1N HClHydrochloric acid (1 Normal)Aqueous wash solution
5% NaHCO₃Sodium bicarbonate solution (5%)Aqueous wash solution
BrineSaturated Sodium Chloride SolutionAqueous wash solution
Anhydrous MgSO₄Anhydrous magnesium sulfateDrying agent
TFATrifluoroacetic acidBoc-deprotection agent
Pd/CPalladium on carbon (10%)Catalyst for hydrogenolysis
MethanolMethanolSolvent for hydrogenolysis

Table 2: Quantitative Data for Dipeptide Synthesis and Deprotection

ProductStarting MaterialsCoupling/Deprotection MethodTypical Yield (%)Typical Purity (%)
Boc-Ala-DL-Leu-OBzlBoc-Ala-OH, this compoundDCC/HOBt85-95>95 (after purification)
H-Ala-DL-Leu-OBzl · TFABoc-Ala-DL-Leu-OBzlTFA in DCM>95>98
Boc-Ala-DL-Leu-OHBoc-Ala-DL-Leu-OBzlCatalytic Hydrogenation (H₂/Pd-C)90-98>97 (after purification)

Experimental Protocols

Protocol 1: Synthesis of Boc-Ala-DL-Leu-OBzl (DCC/HOBt Coupling)

This protocol describes the coupling of N-Boc-L-alanine to this compound using the dicyclohexylcarbodiimide/1-hydroxybenzotriazole (DCC/HOBt) method.

Materials:

  • Boc-Ala-OH (1.0 eq)

  • This compound (1.0 eq)

  • DCC (1.1 eq)

  • HOBt (1.1 eq)

  • NMM (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 1N HCl

  • 5% NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • Neutralization of this compound: a. Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask. b. Cool the solution to 0°C in an ice bath. c. Add N-Methylmorpholine (NMM) (1.0 eq) dropwise while stirring. d. Stir the mixture at 0°C for 15 minutes.

  • Activation of Boc-Ala-OH: a. In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. b. Cool this solution to 0°C. c. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the Boc-Ala-OH/HOBt solution. A white precipitate of dicyclohexylurea (DCU) will form. d. Stir the activation mixture at 0°C for 30 minutes.

  • Coupling Reaction: a. Add the neutralized H-DL-Leu-Obzl solution from step 1 to the activated Boc-Ala-OH mixture from step 2. b. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: a. Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM. b. Combine the filtrate and washings and transfer to a separatory funnel. c. Wash the organic layer successively with 1N HCl (2x), 5% NaHCO₃ solution (2x), and brine (1x). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. e. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.

Protocol 2: N-Terminal Boc Group Deprotection

This protocol describes the removal of the Boc protecting group from the dipeptide to expose the N-terminal amine.

Materials:

  • Boc-Ala-DL-Leu-OBzl

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve Boc-Ala-DL-Leu-OBzl in a solution of 50% TFA in DCM (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction for completion by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation). Co-evaporate with DCM (2-3 times) to ensure complete removal of residual TFA.

  • Dissolve the resulting oily residue in a minimal amount of DCM.

  • Add cold diethyl ether dropwise with vigorous stirring to precipitate the TFA salt of the dipeptide (H-Ala-DL-Leu-OBzl · TFA).

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: C-Terminal Benzyl Ester Deprotection (Catalytic Hydrogenation)

This protocol describes the removal of the C-terminal benzyl protecting group to yield the free carboxylic acid.

Materials:

  • Boc-Ala-DL-Leu-OBzl

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve Boc-Ala-DL-Leu-OBzl in methanol in a round-bottom flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-16 hours.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected dipeptide, Boc-Ala-DL-Leu-OH.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

experimental_workflow_coupling cluster_neutralization Neutralization cluster_activation Activation neu1 Dissolve this compound in DCM neu2 Cool to 0°C neu1->neu2 neu3 Add NMM neu2->neu3 coupling Coupling Reaction (Mix and stir overnight) neu3->coupling act1 Dissolve Boc-Ala-OH and HOBt in DCM act2 Cool to 0°C act1->act2 act3 Add DCC solution act2->act3 act3->coupling workup Work-up & Purification (Filter, Wash, Dry, Purify) coupling->workup product Boc-Ala-DL-Leu-OBzl workup->product

Caption: Workflow for the synthesis of Boc-Ala-DL-Leu-OBzl.

deprotection_workflows cluster_boc_deprotection Boc Deprotection cluster_benzyl_deprotection Benzyl Ester Deprotection start Boc-Ala-DL-Leu-OBzl boc1 Dissolve in 50% TFA/DCM start->boc1 bzl1 Dissolve in Methanol start->bzl1 boc2 Stir at RT boc1->boc2 boc3 Evaporate & Precipitate boc2->boc3 boc_product H-Ala-DL-Leu-OBzl · TFA boc3->boc_product bzl2 Add Pd/C & H₂ bzl1->bzl2 bzl3 Filter & Evaporate bzl2->bzl3 bzl_product Boc-Ala-DL-Leu-OH bzl3->bzl_product

Caption: Deprotection pathways for Boc-Ala-DL-Leu-OBzl.

logical_relationship start Start: Protected Amino Acids coupling Peptide Bond Formation (Coupling) start->coupling intermediate Protected Dipeptide coupling->intermediate deprotection Selective Deprotection intermediate->deprotection elongation Further Chain Elongation deprotection->elongation N-terminal deprotection final_deprotection Final Deprotection deprotection->final_deprotection C-terminal or global deprotection elongation->coupling final_peptide Final Peptide final_deprotection->final_peptide

Caption: Logical flow of solution-phase peptide synthesis.

Application Notes and Protocols for the Coupling of H-DL-Leu-Obzl p-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Leu-Obzl p-tosylate (DL-Leucine benzyl ester p-toluenesulfonate salt) is a common building block in peptide synthesis. It provides a C-terminally protected leucine residue with a free amino group, ready for coupling with an N-protected amino acid. The p-toluenesulfonate salt form enhances the stability and handling of the amino acid ester. Being a racemic mixture (DL), its use in peptide synthesis results in the formation of diastereomeric peptides, a critical consideration for downstream applications and purification.

These application notes provide detailed protocols for the coupling of this compound with an N-protected amino acid using common coupling reagents. The protocols are designed to serve as a starting point for optimization in specific research and development contexts.

Data Presentation

The efficiency of peptide coupling reactions is influenced by the choice of coupling reagents, solvents, and bases. Below is a summary of typical reaction conditions and expected outcomes for the coupling of an N-protected amino acid to an amino acid ester like this compound.

Coupling ReagentAdditiveBase (equivalents)SolventTypical Reaction TimeTypical Yield (%)Key Considerations
EDC·HClHOBtDIPEA (1.0-1.2)DCM or DMF12-24 hours85-95%Cost-effective; water-soluble urea byproduct allows for easy aqueous workup.[1]
DCCHOBtNMM (1.1)DCM12-24 hours80-90%Forms insoluble dicyclohexylurea (DCU) byproduct, which is removed by filtration.
HATU-DIPEA (2.0)DMF1-4 hours90-98%Rapid and highly efficient with low racemization; ideal for sterically hindered couplings.[2][3]

Note: Yields are representative and can vary based on the specific N-protected amino acid, reaction scale, and purification method. The use of a racemic amine component will result in a mixture of diastereomeric products.

Experimental Protocols

Protocol 1: Coupling using EDC/HOBt

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and enhance reaction efficiency.[1]

Materials:

  • This compound

  • N-protected amino acid (e.g., Boc-Phe-OH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq) solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Neutralization of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

    • Add DIPEA (1.1 eq) and stir the solution at room temperature for 15-20 minutes to neutralize the tosylate salt and form the free amine.

  • Activation of the N-protected amino acid:

    • In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction:

    • To the cooled solution from step 2, add EDC·HCl (1.2 eq) and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.

    • Add the neutralized amine solution from step 1 to the activated carboxylic acid solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the diastereomeric dipeptides.

Protocol 2: Coupling using HATU

This protocol utilizes HATU, a highly efficient coupling reagent known for rapid reaction times and low racemization.[2][3]

Materials:

  • This compound

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Activation of the N-protected amino acid:

    • In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

    • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the amino acid.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.1 eq) to neutralize the tosylate salt. Stir for 10-15 minutes.

    • Add the neutralized amine solution to the activated N-protected amino acid mixture from step 1.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization or silica gel chromatography to separate the diastereomers.

Mandatory Visualization

PeptideCouplingWorkflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A N-Protected Amino Acid Activation Activation (Coupling Reagent + Additive) A->Activation B H-DL-Leu-Obzl p-tosylate Base Base (e.g., DIPEA) B->Base Neutralization Coupling Peptide Bond Formation Base->Coupling Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Chromatography Workup->Purification Product Diastereomeric Dipeptide Product Purification->Product

Caption: General workflow for the coupling of an N-protected amino acid with this compound.

Discussion

Implications of Using a Racemic Starting Material:

The use of this compound will result in the formation of a mixture of two diastereomeric dipeptides (assuming the N-protected amino acid is chiral). For example, coupling with Boc-L-Phe-OH will yield Boc-L-Phe-D-Leu-OBzl and Boc-L-Phe-L-Leu-OBzl. These diastereomers will likely have different physical and chemical properties, including different retention times in chromatography and potentially different biological activities.

Purification and Characterization:

The separation of the resulting diastereomers is crucial for most applications. This is typically achieved by flash column chromatography or preparative HPLC. The successful separation and characterization of the individual diastereomers should be confirmed by analytical techniques such as NMR spectroscopy and chiral HPLC.

Minimizing Racemization:

While the leucine stereocenter in the starting material is already racemic, it is still crucial to minimize racemization of the activated N-protected amino acid during the coupling reaction. The use of additives like HOBt with carbodiimide coupling agents or employing uronium/aminium-based reagents like HATU is highly recommended to suppress this side reaction.[4] Reaction temperature should also be carefully controlled, with initial activation often performed at 0 °C.[1]

References

Application Notes and Protocols for the Incorporation of DL-Leucine into Peptides using H-DL-Leu-Obzl p-Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of a racemic mixture of leucine (DL-leucine) into peptide chains using H-DL-Leu-Obzl p-tosylate. This reagent is a leucine derivative where the carboxylic acid is protected as a benzyl ester (Obzl) and the amino group is protonated as a p-toluenesulfonate (tosylate) salt. This compound is a useful building block in both solution-phase and solid-phase peptide synthesis (SPPS), particularly for creating peptides where the stereochemistry at a specific leucine position is not critical or where a mixture of diastereomers is desired for library screening purposes.[1][2]

The protocols detailed below are based on established methodologies in peptide chemistry and provide a framework for the successful use of this compound in your research.[3][4][5][6]

Overview and Key Applications

This compound serves as a C-terminal building block or for the incorporation of a DL-leucine residue within a peptide sequence. The benzyl ester provides robust protection for the carboxylic acid, which is stable to the conditions used for the removal of common Nα-protecting groups like Boc and Fmoc.[5][7] The tosylate salt form enhances the stability and handling of the amino acid ester.[8]

Key Applications:

  • Synthesis of Peptide Libraries: The use of a DL-racemic mixture allows for the simultaneous synthesis of two diastereomeric peptides, which can be valuable for structure-activity relationship (SAR) studies.

  • Introduction of C-terminal Leucine: This reagent can be used to initiate peptide synthesis from the C-terminus in solution-phase synthesis or be coupled to a resin in solid-phase synthesis.[5][8]

  • Drug Development: Incorporation of non-native D-amino acids can enhance peptide stability against enzymatic degradation, a crucial aspect of drug design.[1]

Data Presentation: Reagents and Typical Reaction Parameters

The following tables summarize the common reagents and typical parameters for the incorporation of this compound.

Table 1: Reagents for Peptide Coupling

ReagentChemical NameRole
This compoundDL-Leucine benzyl ester p-toluenesulfonateAmino acid building block (C-terminal protection)
Nα-Protected Amino Acide.g., Boc-Ala-OH, Fmoc-Val-OHN-terminal protected amino acid to be coupled
DCCN,N'-DicyclohexylcarbodiimideCoupling agent
HOBt1-HydroxybenzotriazoleRacemization suppressor and coupling additive
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateCoupling agent
DIEA (DIPEA)N,N-DiisopropylethylamineNon-nucleophilic base for neutralization
DMFN,N-DimethylformamidePolar aprotic solvent
DCMDichloromethaneOrganic solvent
PiperidinePiperidineBase for Fmoc-group removal
TFATrifluoroacetic acidAcid for Boc-group and final cleavage

Table 2: Typical Quantitative Parameters for Solution-Phase Coupling

ProductStarting MaterialsCoupling Agent/AdditiveTypical Yield (%)
Boc-Ala-DL-Leu-OBzlBoc-Ala-OH, this compoundDCC/HOBt85 - 95
Fmoc-Val-DL-Leu-OBzlFmoc-Val-OH, this compoundHBTU/DIEA88 - 97

Experimental Protocols

Protocol 1: Solution-Phase Dipeptide Synthesis using Boc-Protected Amino Acid

This protocol describes the coupling of an N-terminally Boc-protected amino acid to this compound in solution.

Materials:

  • Nα-Boc-protected amino acid (e.g., Boc-Ala-OH)

  • This compound

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • 5% NaHCO₃ solution

  • 1N HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO₄

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Nα-Boc-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Neutralization: Add this compound (1.0 eq) to the mixture, followed by the slow addition of DIEA (1.0 eq) to neutralize the tosylate salt. Stir for 15 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling: Add a solution of DCC (1.1 eq) in DMF dropwise to the cooled mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), 5% NaHCO₃ (2x), and saturated NaCl solution (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude dipeptide can be purified by silica gel chromatography or recrystallization.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Fmoc Strategy

This protocol outlines a single coupling cycle for adding a DL-leucine residue to a growing peptide chain on a solid support using the Fmoc strategy.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.[9]

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).

  • Amino Acid Activation:

    • In a separate tube, dissolve this compound (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in a minimal amount of DMF.

    • Add DIEA (6.0 eq) to the activation mixture and vortex for 1-2 minutes. The DIEA neutralizes both the tosylate salt and the HCl generated during HBTU activation.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • (Optional) Perform a ninhydrin test to check for reaction completion.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Deprotection of the Benzyl Ester

The C-terminal benzyl ester is typically removed at the final stage of synthesis via catalytic hydrogenolysis.

Materials:

  • Peptide-OBzl

  • Palladium on carbon (Pd/C, 10% w/w)

  • Methanol (MeOH) or Acetic Acid (AcOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolution: Dissolve the benzyl-protected peptide in methanol or a mixture of methanol and acetic acid.

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C to the solution.

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Visualizations

Solution_Phase_Peptide_Coupling reagents Dissolve Boc-AA-OH, HOBt, H-DL-Leu-Obzl & DIEA in DMF cooling Cool to 0°C reagents->cooling coupling Add DCC in DMF cooling->coupling reaction Stir at 0°C, then RT overnight coupling->reaction workup Filter DCU, Aqueous Work-up reaction->workup purification Purify Dipeptide workup->purification

Caption: Workflow for solution-phase dipeptide synthesis.

Solid_Phase_Peptide_Synthesis_Cycle start Start: Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple Activated H-DL-Leu-Obzl wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_cycle Ready for Next Cycle wash2->next_cycle next_cycle->deprotection Repeat for next AA

Caption: A single coupling cycle in solid-phase peptide synthesis.

Benzyl_Deprotection_Workflow dissolve Dissolve Peptide-OBzl in MeOH/AcOH catalyst Add Pd/C Catalyst dissolve->catalyst hydrogenation Stir under H₂ atmosphere catalyst->hydrogenation filter Filter Catalyst (Celite) hydrogenation->filter isolate Concentrate to obtain Deprotected Peptide filter->isolate

Caption: Workflow for C-terminal benzyl ester deprotection.

References

Application Notes: H-DL-Leu-Obzl p-Tosylate in the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Leu-Obzl p-tosylate, the p-toluenesulfonate salt of the benzyl ester of DL-leucine, is a versatile building block for the synthesis of bioactive peptides. Its strategic use in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) allows for the introduction of a C-terminal leucine residue. The benzyl ester provides robust protection of the carboxylic acid, compatible with common N-terminal protecting group strategies such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). The tosylate salt form enhances the stability and handling of the amino acid ester.[1][2]

These application notes provide detailed protocols for the incorporation of this compound in the synthesis of bioactive peptides, using the opioid pentapeptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) as a model system. Methodologies for both solid-phase and solution-phase synthesis are presented, along with potential side reactions and mitigation strategies.

It is important to note that the use of a racemic mixture (DL-leucine) will result in the synthesis of two diastereomeric peptides: Tyr-Gly-Gly-Phe-L-Leu and Tyr-Gly-Gly-Phe-D-Leu. These diastereomers will likely exhibit different biological activities and will require separation and characterization.

Data Presentation

Table 1: Reagents for Solid-Phase Synthesis of Leu-Enkephalin

ReagentChemical NameRole
This compoundDL-Leucine benzyl ester p-toluenesulfonateC-terminal amino acid with carboxyl protection
Merrifield ResinChloromethylated polystyrene resinSolid support
DIPEAN,N-DiisopropylethylamineNon-nucleophilic base for neutralization
Fmoc-Phe-OHN-(9-Fluorenylmethoxycarbonyl)-L-phenylalanineN-terminal protected amino acid
Fmoc-Gly-OHN-(9-Fluorenylmethoxycarbonyl)-glycineN-terminal protected amino acid
Fmoc-Tyr(tBu)-OHN-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosineN-terminal and side-chain protected amino acid
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateCoupling agent
HOBt1-HydroxybenzotriazoleRacemization suppressor
PiperidinePiperidineFmoc deprotection agent
TFATrifluoroacetic acidCleavage reagent
TISTriisopropylsilaneScavenger
DCMDichloromethaneSolvent
DMFN,N-DimethylformamideSolvent

Table 2: Quantitative Data for Solid-Phase Peptide Synthesis Cycle

StepReagentsReaction TimeTypical Efficiency (%)
Resin LoadingThis compound, DIPEA, DMF12-24 hours70-85
Fmoc Deprotection20% Piperidine in DMF2 x 10 minutes>99
Amino Acid CouplingFmoc-AA-OH, HBTU, HOBt, DIPEA, DMF1-2 hours98-99.5
Cleavage95% TFA, 2.5% TIS, 2.5% H₂O2-3 hours80-95 (crude peptide)

Table 3: Reagents for Solution-Phase Synthesis of a Dipeptide Fragment (e.g., Boc-Phe-Leu-Obzl)

ReagentChemical NameRole
This compoundDL-Leucine benzyl ester p-toluenesulfonateC-terminal amino acid with carboxyl protection
Boc-Phe-OHN-(tert-butoxycarbonyl)-L-phenylalanineN-terminal protected amino acid
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCoupling agent
HOBt1-HydroxybenzotriazoleRacemization suppressor
NMMN-MethylmorpholineBase for neutralization
EtOAcEthyl acetateExtraction solvent
DCMDichloromethaneReaction solvent

Table 4: Quantitative Data for Solution-Phase Dipeptide Synthesis

ProductStarting MaterialsYield (%)Purity (%) (Post-Purification)
Boc-Phe-DL-Leu-ObzlBoc-Phe-OH, this compound85-95>97

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Leu-Enkephalin

This protocol outlines the manual synthesis of Leu-enkephalin on Merrifield resin using Fmoc/tBu strategy.

1. Resin Loading: Attachment of H-DL-Leu-Obzl to Merrifield Resin

  • Swell Merrifield resin (1 g, 1.0 meq/g) in DCM (10 mL) for 1 hour in a reaction vessel.

  • Wash the resin with DMF (3 x 10 mL).

  • In a separate flask, dissolve this compound (1.5 eq) and DIPEA (1.5 eq) in DMF (10 mL) and stir for 10 minutes.

  • Add the solution to the swollen resin.

  • Shake the reaction mixture at 50°C for 12-24 hours.

  • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the resin under vacuum.

2. Peptide Chain Elongation (One Cycle for Fmoc-Phe-OH)

  • Swell the leucine-loaded resin in DMF (10 mL/g) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 10 minutes. Drain and repeat for another 10 minutes.

  • Wash the resin with DMF (5 x 10 mL/g).

  • Coupling: In a separate vial, dissolve Fmoc-Phe-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat the deprotection and coupling steps for the remaining amino acids (Gly, Gly, Tyr(tBu)).

3. Cleavage and Deprotection

  • Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the resin (10 mL/g of resin) and shake at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the diastereomers by reverse-phase HPLC.

Protocol 2: Solution-Phase Synthesis of Boc-Phe-DL-Leu-Obzl

This protocol describes the coupling of an N-protected amino acid to this compound in solution.

  • Neutralization of this compound: Dissolve this compound (1.0 eq) in DCM. Add NMM (1.0 eq) and stir at 0°C for 15 minutes to generate the free amine.

  • Activation of Boc-Phe-OH: In a separate flask, dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.1 eq) in DCM and cool to 0°C. Add EDC (1.1 eq) and stir for 20 minutes at 0°C to pre-activate the carboxylic acid.

  • Coupling: Add the neutralized leucine solution to the activated phenylalanine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove byproducts. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Mandatory Visualization

experimental_workflow_spps start Start: Merrifield Resin resin_swelling Resin Swelling (DCM) start->resin_swelling loading Loading: This compound, DIPEA, DMF resin_swelling->loading deprotection Fmoc Deprotection (20% Piperidine/DMF) loading->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, HOBt, DIPEA) deprotection->coupling elongation_cycle Repeat for Gly, Gly, Tyr(tBu) coupling->elongation_cycle Chain Elongation elongation_cycle->deprotection cleavage Cleavage & Deprotection (TFA/TIS/H2O) elongation_cycle->cleavage Final Cycle precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) Separation of Diastereomers precipitation->purification end End: Purified Leu-Enkephalin Diastereomers purification->end

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Leu-Enkephalin.

signaling_pathway cluster_cell Neuron receptor Opioid Receptor (μ or δ) g_protein Gi/Go Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channels (Ca²⁺, K⁺) g_protein->ion_channel Modulates mapk MAPK Pathway (ERK1/2) g_protein->mapk Activates camp cAMP ac->camp Reduces production of gene_exp Gene Expression (Analgesia, etc.) camp->gene_exp Regulates ion_channel->gene_exp Influences mapk->gene_exp Regulates leu_enkephalin Leu-Enkephalin leu_enkephalin->receptor Binds to

Caption: Leu-Enkephalin Signaling Pathway.

Discussion

Synthetic Strategy

The choice between solid-phase and solution-phase synthesis depends on the desired scale and complexity of the target peptide.[3] SPPS is generally faster and more amenable to automation for longer peptides, while LPPS can be advantageous for the synthesis of short peptides or fragments, allowing for purification of intermediates.[4] The benzyl ester of this compound is stable to the mildly basic conditions of Fmoc deprotection and the acidic conditions of Boc deprotection, making it compatible with both major SPPS strategies.[2]

Management of Side Reactions
  • Racemization: The activation of the carboxylic acid of the incoming amino acid can lead to epimerization, especially when using carbodiimide reagents alone. The addition of HOBt or other racemization suppressants is crucial to maintain stereochemical integrity.[1] Performing coupling reactions at lower temperatures can also minimize this side reaction.[1]

  • Diketopiperazine (DKP) Formation: When a dipeptide is attached to the resin, the free N-terminal amine can intramolecularly attack the ester linkage, cleaving the dipeptide from the resin as a cyclic diketopiperazine. This is particularly problematic for sequences with N-terminal glycine or proline.[1] Using sterically hindered resins or coupling pre-formed dipeptides can mitigate DKP formation.

Implications of Using a Racemic Mixture

The use of this compound will produce a 1:1 mixture of diastereomeric peptides. These diastereomers may have significantly different biological activities. For instance, L-enkephalin is the naturally occurring, active form, while the D-Leu analog may act as an antagonist or have reduced agonist activity. Therefore, a robust purification method, such as preparative reverse-phase HPLC, is essential to separate and isolate the individual diastereomers for accurate biological evaluation.

Bioactivity of Leucine-Containing Peptides

Leucine residues play a significant role in the bioactivity of many peptides. Hydrophobic amino acids like leucine are often important for receptor binding and can influence the peptide's structure and stability.[5]

  • Opioid Activity: In Leu-enkephalin, the C-terminal leucine is crucial for its binding to opioid receptors, particularly the delta-opioid receptor, leading to analgesic effects.[6]

  • Antioxidant and Antihypertensive Peptides: Peptides containing leucine, especially at the C-terminus, have been associated with antioxidant and ACE (angiotensin-converting enzyme) inhibitory activities.[5][7] The hydrophobic nature of leucine can enhance the peptide's interaction with lipid membranes and ACE's active site.[5]

The signaling pathway of Leu-enkephalin involves binding to G-protein coupled opioid receptors, leading to the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of the MAPK pathway, ultimately resulting in its physiological effects.

References

Application Notes and Protocols for H-DL-Leu-Obzl p-Tosylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of H-DL-Leu-Obzl p-tosylate in solution-phase peptide synthesis. This document outlines protocols for coupling with various reagents, presents comparative data, and discusses the implications of using a racemic amino acid derivative.

Introduction

This compound is a benzyl ester of a racemic mixture of leucine, provided as a p-toluenesulfonate salt. The benzyl ester serves as a protecting group for the carboxylic acid functionality, while the tosylate salt enhances the stability and handling of the amino acid derivative.[1][2] This reagent is a versatile building block for the synthesis of peptides containing a leucine residue at the C-terminus. The use of a DL-racemic mixture results in the formation of diastereomeric peptides, which can be advantageous in specific research applications, such as studying the effects of stereochemistry on biological activity or for the generation of peptide libraries with increased diversity.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity in peptide synthesis.[3] Below is a summary of the typical performance of common coupling reagents in the synthesis of a model dipeptide, Boc-Ala-DL-Leu-OBzl, from Boc-L-Alanine and this compound. Please note that actual results may vary depending on specific reaction conditions.

Coupling Reagent/AdditiveTypical Reaction TimeTypical Yield (%)Typical Purity (%)Key Considerations
HATU 1 - 4 hours90 - 98%>97%Highly efficient and rapid, with low racemization potential. Ideal for sterically hindered couplings.[4][5]
HBTU 1 - 4 hours88 - 95%>96%A reliable and widely used coupling reagent, offering a good balance of efficiency and cost.[5][6]
PyBOP 2 - 6 hours85 - 93%>95%A phosphonium-based reagent that is particularly useful for minimizing racemization.[7]
DCC/HOBt 12 - 24 hours80 - 90%>95%A cost-effective carbodiimide method; the addition of HOBt is crucial to suppress racemization.[8][9][10]

Experimental Protocols

The following are detailed protocols for the synthesis of a dipeptide using this compound and various coupling reagents.

General Considerations:
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Use anhydrous solvents to prevent hydrolysis of activated species.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Protocol 1: Dipeptide Synthesis using HATU
  • Neutralization of this compound: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq.) and stir at room temperature for 15 minutes.

  • Activation of N-protected Amino Acid: In a separate flask, dissolve the N-protected amino acid (e.g., Boc-L-Alanine) (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.

  • Coupling: Add the neutralized this compound solution to the activated N-protected amino acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the diastereomers if required.

Protocol 2: Dipeptide Synthesis using HBTU
  • Neutralization: Follow step 1 in Protocol 1.

  • Activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq.) and HBTU (1.0 eq.) in anhydrous DMF.

  • Coupling: Add the neutralized this compound solution to the activated N-protected amino acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

  • Work-up and Purification: Follow steps 5 and 6 in Protocol 1.

Protocol 3: Dipeptide Synthesis using PyBOP
  • Neutralization: Follow step 1 in Protocol 1.

  • Activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq.), PyBOP (1.0 eq.), and DIPEA (2.0 eq.) in anhydrous DMF.

  • Coupling: Add the neutralized this compound solution to the pre-activated mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours.

  • Work-up and Purification: Follow steps 5 and 6 in Protocol 1.

Protocol 4: Dipeptide Synthesis using DCC/HOBt
  • Neutralization: Follow step 1 in Protocol 1.

  • Activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) in anhydrous Dichloromethane (DCM) or DMF. Cool the solution to 0 °C.

  • Coupling: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) to the cooled solution. Then, add the neutralized this compound solution.

  • Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up:

    • Filter off the precipitated dicyclohexylurea (DCU).

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Follow step 6 in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_neutralization Neutralization cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification A This compound C Neutralized Amine A->C Stir 15 min B DIPEA in DMF B->C G Dipeptide Formation C->G D N-Boc-Amino Acid F Activated Ester D->F E Coupling Reagent (HATU/HBTU/PyBOP/DCC+HOBt) E->F F->G H Crude Dipeptide G->H Extraction I Purified Diastereomers H->I Chromatography

Caption: General workflow for dipeptide synthesis using this compound.

Application in Studying Signaling Pathways

Peptides containing leucine are crucial tools for investigating cellular signaling, particularly the mTOR (mechanistic Target of Rapamycin) pathway. Leucine is a key activator of mTORC1, a central regulator of cell growth, proliferation, and protein synthesis.[11][12][13] Synthesizing peptides with either L- or D-leucine at specific positions allows researchers to probe the stereospecificity of mTOR activation and other related signaling events.

mTOR_pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified diagram of the Leucine-mTORC1 signaling pathway.

Considerations for Using a Racemic Mixture

The use of this compound will result in a mixture of diastereomeric peptides. When coupling an L-amino acid (e.g., Boc-L-Alanine) to H-DL-Leu-Obzl, two dipeptides will be formed: L-Ala-L-Leu-OBzl and L-Ala-D-Leu-OBzl.

  • Racemization: While the incoming N-protected amino acid can be susceptible to racemization depending on the coupling conditions, the primary source of stereochemical diversity in this case is the starting racemic leucine derivative.[14][15] The choice of coupling reagent and additives like HOBt or HOAt can help minimize epimerization of the activated amino acid.[14]

  • Separation: The resulting diastereomers can often be separated by chiral chromatography (HPLC or SFC) if individual isomers are required for specific assays.

  • Biological Activity: The presence of a D-amino acid can significantly alter the biological activity and proteolytic stability of a peptide. This can be a desirable feature in drug discovery and development.

By carefully selecting the coupling reagent and reaction conditions, researchers can efficiently synthesize leucine-containing peptides for a wide range of applications, from fundamental cell biology to therapeutic development.

References

Application Notes and Protocols for Attaching H-DL-Leu-Obzl p-Tosylate to Solid-Phase Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the initial loading of the first amino acid onto the resin is a critical step that significantly influences the overall yield and purity of the final peptide. This document provides detailed protocols for the attachment of H-DL-Leu-Obzl p-tosylate to two commonly used resins: 2-Chlorotrityl Chloride (2-CTC) resin and Merrifield resin. This compound is a C-terminally protected leucine benzyl ester with a free amino group in the form of a p-toluenesulfonate salt. The absence of an N-terminal protecting group, such as Fmoc or Boc, requires specific considerations to achieve selective C-terminal esterification while minimizing potential side reactions, primarily N-alkylation.

The 2-CTC resin is highly recommended for this application due to its mild loading conditions, which help to preserve the integrity of the benzyl ester and reduce the risk of racemization. Merrifield resin, a more traditional support, is also discussed as an alternative. These protocols are designed to provide a robust foundation for researchers working on the synthesis of peptides and other molecules requiring a C-terminal leucine benzyl ester.

Data Presentation

Resin TypeLoading MethodKey ReagentsReaction TimeTemperature (°C)Typical Loading Efficiency (%)Key Advantages & Disadvantages
2-Chlorotrityl Chloride (2-CTC) Resin Direct Coupling with In-situ NeutralizationThis compound, DIPEA, DCM1-4 hoursRoom Temperature70-90Advantages: Mild conditions, reduced racemization, acid-labile cleavage.[1][2][3] Disadvantages: Moisture sensitive.[1]
Merrifield Resin Cesium Salt Method with In-situ NeutralizationThis compound, Cs₂CO₃, DIPEA, DMF24-48 hours5060-80Advantages: Cost-effective, stable linkage. Disadvantages: Harsher conditions, potential for side reactions.[4][5]

Experimental Protocols

Protocol 1: Attachment to 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is the recommended method due to its mild conditions, which favor the desired O-alkylation (ester formation) over N-alkylation.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous (if needed for solubility)

  • Methanol (for capping)

  • Reaction vessel with a sintered glass filter

  • Shaker or bubbler

Procedure:

  • Resin Swelling:

    • Place the 2-CTC resin (1.0 g, with a substitution of e.g., 1.0 mmol/g) in the reaction vessel.

    • Add anhydrous DCM (10-15 mL/g of resin) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

    • Drain the DCM.

  • Amino Acid Preparation and In-situ Neutralization:

    • In a separate flask, dissolve this compound (1.5 equivalents relative to the resin substitution) in anhydrous DCM (10 mL/g of resin). If solubility is an issue, a minimal amount of anhydrous DMF can be added.

    • Add DIPEA (1.5 equivalents relative to the amino acid) to the amino acid solution.

    • Stir the solution at room temperature for 10-15 minutes to ensure complete neutralization of the p-tosylate salt to the free amine.

  • Coupling to Resin:

    • Add the neutralized amino acid solution to the swollen resin.

    • Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by taking a small sample of the resin and performing a test cleavage.

  • Capping of Unreacted Sites:

    • Drain the reaction solution.

    • To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1, v/v/v; approximately 10 mL/g of resin) to the resin.[6]

    • Agitate for 30-60 minutes at room temperature.[6]

    • Drain the capping solution.

  • Washing:

    • Wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and finally Methanol (3 x 15 mL).

    • Dry the resin under vacuum to a constant weight.

  • Determination of Loading (Optional):

    • The loading of the amino acid onto the resin can be determined using methods such as weight gain, picric acid titration, or by cleaving the amino acid from a small, accurately weighed amount of dried resin and quantifying the cleaved product by HPLC or UV-Vis spectroscopy.

Protocol 2: Attachment to Merrifield Resin

This protocol involves the formation of a cesium salt of the amino acid, which then displaces the chloride on the chloromethylated resin. While effective, the higher temperature may increase the risk of side reactions.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Methanol

  • Reaction vessel with a sintered glass filter

  • Shaker or bubbler

Procedure:

  • Resin Swelling:

    • Place the Merrifield resin (1.0 g) in the reaction vessel.

    • Swell the resin in DCM (10-15 mL/g) for 1 hour, then wash with DMF (3 x 15 mL).

  • Amino Acid Preparation and Salt Formation:

    • In a separate flask, dissolve this compound (1.5 equivalents relative to the resin substitution) in DMF (10 mL/g of resin).

    • Add DIPEA (1.5 equivalents) and stir for 10 minutes for in-situ neutralization.

    • Add Cesium Carbonate (0.5 equivalents relative to the amino acid) to the neutralized amino acid solution and stir for 30-60 minutes at room temperature.[4]

  • Coupling to Resin:

    • Add the amino acid salt solution to the swollen and washed Merrifield resin.

    • Agitate the mixture at 50°C for 24-48 hours.[4][5]

  • Washing:

    • Filter the resin and wash it sequentially with DMF (3 x 15 mL), DMF/water (1:1, v/v) (3 x 15 mL), DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL).[4]

  • Drying:

    • Dry the resin under vacuum to a constant weight.

  • Determination of Loading (Optional):

    • Determine the loading as described in Protocol 1.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_coupling Coupling cluster_post_coupling Post-Coupling resin Resin (2-CTC or Merrifield) coupling_reaction Coupling Reaction resin->coupling_reaction amino_acid This compound neutralization In-situ Neutralization (DIPEA) amino_acid->neutralization neutralization->coupling_reaction ester_linkage Desired Product: O-Alkylation (Ester Linkage) coupling_reaction->ester_linkage Major Pathway n_alkylation Side Product: N-Alkylation coupling_reaction->n_alkylation Minor Pathway (to be minimized) capping Capping (Methanol/DIPEA) ester_linkage->capping n_alkylation->capping washing Washing capping->washing drying Drying washing->drying loaded_resin Loaded Resin drying->loaded_resin

References

Application of H-DL-Leu-Obzl p-Tosylate in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Leu-Obzl p-tosylate, the p-toluenesulfonate salt of the benzyl ester of DL-leucine, is a versatile building block for peptide synthesis and a valuable tool in drug discovery. As a racemic mixture, it contains both D- and L-leucine enantiomers, offering a unique avenue for the creation of diverse peptide libraries. The incorporation of D-amino acids into peptide chains can significantly enhance their therapeutic potential by increasing resistance to enzymatic degradation, thereby improving their in vivo stability and half-life.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive peptides and peptide libraries for screening and drug development.

Application Notes

The primary application of this compound in drug discovery lies in its use as a precursor for the synthesis of peptides with modified properties. The benzyl ester provides protection for the carboxylic acid group of leucine, while the tosylate salt form enhances its stability and handling characteristics, making it suitable for both solution-phase and solid-phase peptide synthesis.[2]

Creation of Peptide Libraries for Screening

By incorporating a racemic mixture of leucine, peptide libraries with increased chemical diversity can be generated. These libraries can be screened for a variety of therapeutic applications, including antimicrobial and anticancer activities. The presence of D-leucine can lead to peptides with altered conformations and improved resistance to proteases, which are key challenges in the development of peptide-based drugs.[1][3] Screening of such libraries can be performed using various high-throughput methods to identify lead compounds with desired biological activities.

Development of More Stable Peptide Therapeutics

The substitution of naturally occurring L-amino acids with their D-enantiomers is a well-established strategy to overcome the rapid in vivo degradation of peptide drugs. Peptides containing D-leucine are less susceptible to cleavage by endogenous proteases, leading to a longer duration of action.[4] This enhanced stability can translate to improved pharmacokinetic profiles and therapeutic efficacy.

Potential Involvement in Cellular Signaling

While the signaling pathways directly modulated by peptides containing DL-leucine are not extensively characterized, the L-leucine component is a known activator of the mTORC1 signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis.[1][5][6] The introduction of peptides containing L-leucine could therefore have implications for cellular metabolism and growth. Further research is needed to elucidate the specific signaling pathways affected by peptides synthesized using this compound.

Data Presentation

The inclusion of D-amino acids can significantly impact the biological activity and toxicity of peptides. The following table summarizes a comparative study on an antimicrobial peptide, Brevinin-1OS (B1OS), and its analogues with an added L-Leucine (B1OS-L) or D-Leucine (B1OS-D-L). This data highlights the potential benefits of incorporating D-leucine in peptide drug design.

PeptideMIC vs. S. aureus (µM)MIC vs. MRSA (µM)MIC vs. E. faecalis (µM)Hemolytic Activity (HC50, µM)
B1OS326464>128
B1OS-L24829.92
B1OS-D-L24874.5

MIC (Minimum Inhibitory Concentration) is a measure of antimicrobial potency (lower is better). HC50 (50% hemolytic concentration) is a measure of toxicity to red blood cells (higher is better).

The data demonstrates that the addition of either L- or D-leucine significantly enhances the antimicrobial potency.[7] However, the D-leucine variant (B1OS-D-L) exhibits substantially lower hemolytic activity, indicating a better safety profile.[7]

Experimental Protocols

The following are detailed protocols for the application of this compound in peptide synthesis. These protocols are adapted from standard, well-established methods for solution-phase and solid-phase peptide synthesis.

Protocol 1: Solution-Phase Synthesis of a Dipeptide (e.g., Boc-Ala-DL-Leu-OBzl)

This protocol describes the coupling of N-Boc-L-alanine with this compound to form the protected dipeptide Boc-Ala-DL-Leu-OBzl.

Materials:

  • N-Boc-L-alanine (Boc-Ala-OH)

  • This compound

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 1N aqueous Hydrochloric Acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.

  • Add DIEA or NMM (1.1 equivalents) to neutralize the tosylate salt and stir for 10-15 minutes at room temperature.

  • In a separate flask, dissolve Boc-Ala-OH (1.05 equivalents) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DCM or DMF.

  • Add the solution from step 3 to the flask containing the free base of DL-leucine benzyl ester from step 2.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIC or EDC (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove any precipitated urea byproduct (if DIC is used).

  • Dilute the filtrate with ethyl acetate and wash sequentially with 5% NaHCO₃ solution (2x), water (1x), 1N HCl solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude dipeptide can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Solid-Phase Synthesis of a Tripeptide (e.g., H-Ala-Phe-DL-Leu-NH₂)

This protocol outlines the manual solid-phase synthesis of a tripeptide amide using Fmoc chemistry on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-DL-Leu-OH

  • Fmoc-Phe-OH

  • Fmoc-Ala-OH

  • This compound can be used to prepare Fmoc-DL-Leu-OH, or Fmoc-DL-Leu-OH can be purchased directly.

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • 20% Piperidine in DMF (v/v)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • First Amino Acid Coupling (Fmoc-DL-Leu-OH):

    • Activate Fmoc-DL-Leu-OH (3 equivalents) with HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.

    • Drain the DMF from the swollen resin and add the activated amino acid solution.

    • Shake the reaction vessel for 2-4 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution and add a fresh portion of 20% piperidine in DMF. Shake for another 15 minutes.

    • Wash the resin with DMF (5x).

  • Second Amino Acid Coupling (Fmoc-Phe-OH):

    • Repeat the coupling and deprotection steps as described above using Fmoc-Phe-OH.

  • Third Amino Acid Coupling (Fmoc-Ala-OH):

    • Repeat the coupling step using Fmoc-Ala-OH.

  • Final Fmoc Deprotection:

    • Perform the final Fmoc deprotection as described in step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DMF (3x), DCM (3x), and dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • The crude peptide can be purified by reverse-phase HPLC.

Mandatory Visualizations

Signaling Pathway

mTORC1_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation

Experimental Workflow: Solution-Phase Dipeptide Synthesis

Solution_Phase_Synthesis cluster_step1 Step 1: Neutralization cluster_step2 Step 2: Coupling cluster_step3 Step 3: Work-up & Purification A This compound C Free DL-Leu-Obzl A->C in DCM/DMF B Base (DIEA/NMM) B->C F Boc-Ala-DL-Leu-OBzl C->F D Boc-Ala-OH + HOBt D->F E Coupling Agent (DIC/EDC) E->F G Aqueous Washes F->G H Drying & Concentration G->H I Purification H->I J Pure Dipeptide I->J

Logical Relationship: Benefits of D-Leucine Incorporation

D_Leucine_Benefits Start Incorporate This compound Peptide Peptide containing D- and L-Leucine Start->Peptide Stability Increased Proteolytic Stability Peptide->Stability HalfLife Longer In Vivo Half-Life Stability->HalfLife Efficacy Improved Therapeutic Efficacy HalfLife->Efficacy

References

Application Notes and Protocols for the Synthesis of Peptide Libraries with H-DL-Leu-Obzl p-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptide libraries is a powerful strategy in drug discovery and chemical biology for identifying novel ligands, enzyme substrates, and therapeutic leads. H-DL-Leu-Obzl p-tosylate is a C-terminally protected racemic mixture of D- and L-leucine. Its use in peptide library synthesis introduces stereochemical diversity at the leucine position, which can be advantageous for exploring a broader chemical space in screening assays. The benzyl ester provides robust protection of the C-terminus, while the tosylate salt form enhances the stability and handling of the amino acid.[1][2]

These application notes provide a comprehensive guide to the use of this compound in solid-phase peptide synthesis (SPPS) for the generation of peptide libraries. The protocols are based on established Fmoc/tBu chemistry.[3]

Key Considerations for Using this compound

  • Racemic Nature : As a DL-racemic mixture, the incorporation of this building block will result in the synthesis of two diastereomeric peptides for each sequence at the position of its insertion.[4][5] This doubles the diversity of the library at that specific position. It is crucial to be aware that subsequent analysis and hit deconvolution will require separation and characterization of these diastereomers, typically by reverse-phase HPLC.[4][5]

  • Benzyl Ester Protection : The C-terminal benzyl (Obzl) group is stable to the mildly basic conditions used for Fmoc deprotection (e.g., piperidine) but can be cleaved with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), or through catalytic hydrogenolysis.[6][7][8][9] This makes it compatible with standard Boc/Bzl and some Fmoc/tBu cleavage strategies.

  • Tosylate Salt : The p-tosylate salt form necessitates in-situ neutralization with a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA) prior to the coupling reaction to liberate the free amine for peptide bond formation.[10][11]

Data Presentation

The following tables provide representative data for the synthesis of a model peptide library using this compound. The data is illustrative and may vary depending on the specific sequences and synthesis conditions.

Table 1: Reagents for Peptide Library Synthesis

ReagentChemical NameRole
This compound(DL)-Leucine benzyl ester p-toluenesulfonateC-terminal amino acid with carboxyl protection
Rink Amide ResinRink Amide MBHA ResinSolid support for peptide synthesis
Fmoc-amino acids9-fluorenylmethoxycarbonyl protected amino acidsN-terminal protected amino acids for chain elongation
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateCoupling agent
HOBt1-HydroxybenzotriazoleRacemization suppressor
DIPEAN,N-DiisopropylethylamineNon-nucleophilic base
PiperidinePiperidineReagent for Fmoc-deprotection
DMFN,N-DimethylformamideSolvent
DCMDichloromethaneSolvent
TFATrifluoroacetic acidReagent for cleavage from resin
TISTriisopropylsilaneScavenger for cleavage

Table 2: Representative Coupling Efficiency and Purity

Peptide Sequence (Illustrative)Coupling StepCoupling Time (h)Coupling Efficiency (%)*Crude Purity (%)**
Ac-Ala-Val-(DL)-Leu-NH₂Fmoc-Val to (DL)-Leu-Resin2~9890 (as a diastereomeric mixture)
Ac-Ala-Val-(DL)-Leu-NH₂Fmoc-Ala to Val-(DL)-Leu-Resin2~9990 (as a diastereomeric mixture)
Ac-Gly-Phe-(DL)-Leu-NH₂Fmoc-Phe to (DL)-Leu-Resin2~9788 (as a diastereomeric mixture)
Ac-Gly-Phe-(DL)-Leu-NH₂Fmoc-Gly to Phe-(DL)-Leu-Resin2~9988 (as a diastereomeric mixture)

*Coupling efficiency can be monitored qualitatively using a ninhydrin test. **Crude purity determined by HPLC analysis of the diastereomeric mixture.

Experimental Protocols

Protocol 1: Loading of H-DL-Leu-Obzl onto Rink Amide Resin

This protocol describes the initial attachment of H-DL-Leu-Obzl to the solid support.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • HBTU

  • HOBt

  • DIPEA

  • DMF

  • DCM

  • Methanol

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Activation: In a separate flask, dissolve this compound (2 eq.), HBTU (2 eq.), and HOBt (2 eq.) in DMF. Add DIPEA (4 eq.) to neutralize the tosylate salt and activate the amino acid. Stir for 5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: "Split-and-Mix" Synthesis of a Peptide Library

This protocol outlines the generation of a combinatorial peptide library using the "split-and-mix" method.

Materials:

  • (DL)-Leu-loaded resin from Protocol 1

  • Fmoc-protected amino acids

  • HBTU

  • HOBt

  • DIPEA

  • DMF

  • DCM

  • 20% Piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)

Procedure:

  • Resin Splitting: Divide the (DL)-Leu-loaded resin into equal portions, one for each amino acid to be coupled at the next position.

  • Fmoc Deprotection: Deprotect the N-terminal Fmoc group on all resin portions by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly.

  • Parallel Coupling:

    • In separate reaction vessels, couple a different Fmoc-amino acid to each resin portion.

    • Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the respective resin portion and react for 2 hours.

    • Wash each resin portion thoroughly.

  • Mixing: Combine all resin portions into a single vessel and mix thoroughly.

  • Repeat: Repeat steps 1-4 for each subsequent variable position in the peptide library.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptides from the resin and remove side-chain protecting groups.

  • Precipitation and Lyophilization: Precipitate the cleaved peptides in cold diethyl ether, centrifuge, and lyophilize the peptide library mixture.

Visualizations

Peptide_Library_Synthesis_Workflow start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_Leu Couple This compound deprotect1->couple_Leu split Split Resin into 'n' Portions couple_Leu->split deprotect2 Fmoc Deprotection split->deprotect2 couple_AA Couple Different Fmoc-AA to Each Portion deprotect2->couple_AA mix Mix All Resin Portions couple_AA->mix repeat Repeat Split-Couple-Mix for Subsequent Positions mix->repeat final_deprotect Final Fmoc Deprotection repeat->final_deprotect cleave Cleavage from Resin (TFA/TIS/H2O) final_deprotect->cleave precipitate Precipitate and Lyophilize cleave->precipitate end Peptide Library (Diastereomeric Mixtures) precipitate->end Deprotection_Scheme Peptide_Resin Peptide-(DL)-Leu-O-Resin (Side-chain protected) Cleavage_Cocktail TFA / TIS / H₂O Peptide_Resin->Cleavage_Cocktail Cleavage and Side-chain Deprotection Cleaved_Peptide Crude Peptide Mixture (Diastereomers) Cleavage_Cocktail->Cleaved_Peptide Purification RP-HPLC Cleaved_Peptide->Purification Separation Diastereomer1 Peptide-D-Leu Purification->Diastereomer1 Diastereomer2 Peptide-L-Leu Purification->Diastereomer2

References

Troubleshooting & Optimization

Technical Support Center: Stereochemical Control in Peptide Synthesis Utilizing H-DL-Leu-OBzl p-Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of H-DL-Leu-OBzl p-tosylate in peptide synthesis, with a focus on preventing unwanted racemization of coupled amino acids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the "DL" significant?

A1: this compound is the p-toluenesulfonate salt of a racemic mixture of D-Leucine benzyl ester and L-Leucine benzyl ester. The "DL" designation indicates that it contains an equal mixture of both the D and L enantiomers of the leucine amino acid. This is a critical point, as the starting material itself is not stereochemically pure.

Q2: If this compound is already a racemic mixture, what racemization do I need to prevent?

A2: While you cannot prevent racemization of the this compound itself, the primary concern is preventing the racemization of the chiral N-protected amino acid you are coupling to the leucine benzyl ester. During the activation of the carboxyl group of your N-protected amino acid, there is a risk of losing its stereochemical integrity.[1][2]

Q3: What are the primary chemical mechanisms that can cause racemization of the coupled amino acid?

A3: The two main pathways for racemization during peptide coupling are:

  • Oxazolone Formation: The activated carboxyl group of the N-protected amino acid can cyclize to form an oxazolone intermediate. This intermediate is prone to tautomerization, which leads to a loss of stereochemistry at the alpha-carbon.[1][3]

  • Direct Enolization: A base in the reaction mixture can directly abstract the alpha-proton of the activated amino acid, forming a planar enolate intermediate. This intermediate can then be protonated from either face, resulting in a mixture of D and L isomers.[1][3]

Q4: Which factors in my experimental setup can influence the extent of racemization?

A4: Several factors can significantly impact the degree of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. While highly efficient, some uronium/aminium-based reagents like HBTU and HATU can promote racemization.[1]

  • Base: The type and amount of base used are crucial. Stronger and sterically unhindered bases can increase the rate of racemization.[4][5]

  • Temperature: Higher reaction temperatures provide the energy to overcome the activation barrier for racemization, thus increasing its rate.[1][2]

  • Solvent: The polarity of the solvent can play a role in the reaction kinetics and the stability of intermediates that lead to racemization.[2]

  • Pre-activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component can lead to increased racemization.[1][2]

Troubleshooting Guides

Problem: High levels of diastereomeric impurities detected after coupling an N-protected amino acid with this compound.

This troubleshooting guide will help you identify and address the potential causes of racemization of your N-protected amino acid during the coupling reaction.

Symptom Potential Cause Recommended Solution
Appearance of a second, closely eluting peak on HPLC corresponding to the diastereomer of your desired product.Inappropriate Coupling Reagent: Use of highly activating reagents without racemization suppressants.Action: Switch to a carbodiimide-based coupling method, such as DIC, in combination with a racemization-suppressing additive like OxymaPure or HOBt.[1] These additives form active esters that are less prone to racemization.
Increased diastereomer formation when using a strong base like DIPEA.Base-catalyzed Racemization: The base is abstracting the alpha-proton of the activated amino acid.Action: Replace DIPEA with a weaker base like N-methylmorpholine (NMM) or a sterically hindered base such as 2,4,6-collidine.[1][6] Use the minimum necessary equivalents of the base.
Higher levels of racemization observed at elevated reaction temperatures.Temperature-Induced Racemization: Higher temperatures accelerate the rate of racemization.Action: Perform the coupling reaction at a lower temperature, such as 0°C. For microwave-assisted synthesis, consider reducing the temperature.[1][4]
Racemization increases with longer reaction times.Prolonged Exposure to Racemizing Conditions: The activated amino acid is susceptible to racemization over time.Action: Utilize an in-situ activation protocol where the coupling reagent is added directly to the mixture of the amino acid, additive, and this compound. This minimizes the time the activated species exists before reacting.[1]

Experimental Protocols

Protocol 1: General Procedure for Coupling with Minimized Racemization

This protocol is designed for the solution-phase coupling of an N-protected amino acid to this compound with a reduced risk of racemization.

  • Dissolution: In a suitable reaction vessel, dissolve the N-protected amino acid (1.0 eq.), this compound (1.0 eq.), and a racemization suppressant such as HOBt (1.1 eq.) or OxymaPure (1.1 eq.) in an appropriate solvent (e.g., DMF or DCM).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.[4]

  • Coupling Reagent Addition: Add the coupling reagent (e.g., DIC, 1.1 eq.) dropwise to the cooled and stirring solution.

  • Neutralization: If a base is required, slowly add a weak or hindered base like NMM (1.0 eq.) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, proceed with a standard aqueous work-up to remove water-soluble byproducts and unreacted starting materials.

  • Purification: Purify the resulting dipeptide diastereomers using an appropriate chromatographic technique, such as flash column chromatography or preparative HPLC.

Protocol 2: Quantification of Racemization using Marfey's Method

This method is used to determine the extent of racemization by derivatizing the constituent amino acids after peptide hydrolysis, followed by HPLC analysis.[6]

  • Peptide Hydrolysis: a. Place a small sample of the purified dipeptide in a hydrolysis tube. b. Add 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl to dryness.

  • Derivatization: a. Redissolve the hydrolysate in a suitable solvent. b. Add 100 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone. c. Add 20 µL of 1 M sodium bicarbonate (NaHCO₃) to make the solution alkaline.[6] d. Incubate the mixture at 40°C for 1 hour.[6] e. Stop the reaction by adding 10 µL of 2 M HCl.[6]

  • HPLC Analysis: a. Evaporate the solvent to dryness and redissolve the derivatized residue in 500 µL of a solvent like 50% acetonitrile/water.[6] b. Inject an appropriate volume onto a C18 reversed-phase HPLC column. c. Elute with a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA). d. Monitor the elution at 340 nm.[6] e. The L-amino acid derivative typically elutes before the D-amino acid derivative. Integrate the peak areas to determine the ratio of the desired enantiomer to the undesired one.

Data Presentation

Table 1: Influence of Coupling Additives on Racemization

The following table summarizes the percentage of D-isomer formation for different additives during a model coupling reaction.

AdditiveCoupling Reagent% D/L Isomer
HOBtDIC14.8%
HOAtDIC5.9%
OxymaPureDIC7.7%
Oxyma-BDIC5.1%
Data from a representative coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[7]

Visualizations

Racemization_Pathways cluster_activation Activation Step cluster_racemization Racemization Pathways N_Protected_AA N-Protected Chiral Amino Acid (L) Activated_AA Activated Amino Acid (Chiral Intermediate) N_Protected_AA->Activated_AA + Coupling Reagent Oxazolone Oxazolone (Achiral Intermediate) Activated_AA->Oxazolone Intramolecular Cyclization Enolate Enolate (Achiral Intermediate) Activated_AA->Enolate + Base (Direct Enolization) Desired_Product Desired Diastereomer Activated_AA->Desired_Product + H-DL-Leu-OBzl (Desired Pathway) Racemized_AA Racemized Activated Amino Acid (D/L Mixture) Oxazolone->Racemized_AA Enolate->Racemized_AA Diastereomeric_Mixture Diastereomeric Mixture Racemized_AA->Diastereomeric_Mixture + H-DL-Leu-OBzl

Caption: Mechanisms of racemization during peptide coupling.

Troubleshooting_Workflow Start High Diastereomeric Impurity Detected Check_Reagents Review Coupling Reagents and Base Start->Check_Reagents Check_Conditions Evaluate Reaction Temperature and Time Start->Check_Conditions Use_Additive Use Additive? (HOBt, Oxyma) Check_Reagents->Use_Additive Change_Base Base Type? (e.g., DIPEA) Check_Reagents->Change_Base Lower_Temp High Temp? Check_Conditions->Lower_Temp Use_Additive->Change_Base Yes Implement_Additive Implement Additive (e.g., OxymaPure) Use_Additive->Implement_Additive No Change_Base->Lower_Temp No Implement_Hindered_Base Switch to Weaker/ Hindered Base (NMM, Collidine) Change_Base->Implement_Hindered_Base Yes Implement_Lower_Temp Perform Coupling at 0°C Lower_Temp->Implement_Lower_Temp Yes End Re-analyze Product Purity Lower_Temp->End No Implement_Additive->End Implement_Hindered_Base->End Implement_Lower_Temp->End

References

troubleshooting low coupling efficiency with H-DL-Leu-Obzl p-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: H-DL-Leu-Obzl p-tosylate Coupling

Welcome to the technical support center for troubleshooting issues related to the use of this compound in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during the coupling of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the tosylate salt form used?

This compound is the p-toluenesulfonic acid salt of the benzyl ester of a racemic mixture of D- and L-leucine. The benzyl ester (-Obzl) serves as a protecting group for the carboxylic acid functionality of the leucine amino acid. The p-tosylate salt form is utilized to enhance the stability and crystallinity of the compound, making it easier to handle and store compared to the free base, which can be an oil and less stable.[1][2][3]

Q2: I am experiencing very low or no coupling efficiency with this compound. What is the most common reason for this failure?

The most frequent cause of low coupling efficiency with this reagent is the failure to neutralize the protonated amino group.[1] Since this compound is a salt, the amino group of leucine is protonated by the p-toluenesulfonic acid. For the coupling reaction to proceed, this amino group must be deprotonated to a free, nucleophilic amine. This is achieved by adding a non-nucleophilic base to the reaction mixture.

Q3: What type of base should I use for the neutralization, and how much is needed?

It is crucial to use a non-nucleophilic tertiary base to deprotonate the amino group without causing unwanted side reactions.

  • Recommended Bases:

    • N,N-Diisopropylethylamine (DIPEA)

    • N-Methylmorpholine (NMM)

  • Amount of Base: Typically, 1.5 to 2.0 equivalents of the base relative to the this compound are recommended to ensure complete neutralization of both the amino acid salt and any residual acidic impurities.

Using a weaker base like NMM can sometimes be advantageous in minimizing racemization of the activated carboxylic acid partner.[4]

Q4: My coupling reaction is still inefficient even after adding a base. What other factors could be contributing to the low yield?

Several factors beyond neutralization can impact coupling efficiency. These include:

  • Steric Hindrance: The isobutyl side chain of leucine presents moderate steric bulk, which can slow down the coupling reaction.[4]

  • Inappropriate Coupling Reagent: Standard carbodiimide reagents like DCC or EDC may not be effective enough for this coupling. More potent onium-salt based reagents are often required.[4][5]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time are critical and may need optimization.[4]

  • Aggregation: Peptide sequences containing hydrophobic residues like leucine can aggregate, leading to incomplete reactions.[4][6]

  • Reagent Quality: Ensure that the this compound and all other reagents (solvents, coupling agents) are of high purity and anhydrous, as water can hydrolyze activated intermediates.

Troubleshooting Guides

Issue 1: Low Coupling Yield

If you are experiencing low coupling yields, follow this troubleshooting workflow:

G start Low Coupling Yield Detected check_base Verify Base Addition (e.g., DIPEA, NMM, 1.5-2.0 eq) start->check_base base_no No/Insufficient Base Added check_base->base_no No base_yes Sufficient Base Added check_base->base_yes Yes add_base Action: Add appropriate amount of base and repeat coupling. base_no->add_base final_solution Coupling Efficiency Improved add_base->final_solution check_reagent Evaluate Coupling Reagent base_yes->check_reagent reagent_weak Using weak reagent (e.g., DCC, EDC) check_reagent->reagent_weak Weak reagent_strong Using potent reagent (e.g., HATU, HBTU, PyBOP) check_reagent->reagent_strong Potent change_reagent Action: Switch to a more potent coupling reagent (see Table 1). reagent_weak->change_reagent check_conditions Optimize Reaction Conditions reagent_strong->check_conditions check_purity Assess Reagent Purity reagent_strong->check_purity change_reagent->final_solution conditions_issue Suboptimal Conditions check_conditions->conditions_issue optimize_conditions Action: Increase reaction time/temperature, change solvent. conditions_issue->optimize_conditions optimize_conditions->final_solution purity_issue Reagent Degradation Suspected check_purity->purity_issue use_new_reagent Action: Use fresh, anhydrous reagents. purity_issue->use_new_reagent use_new_reagent->final_solution

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 2: Presence of Side Products

The detection of unexpected side products can complicate purification and reduce the yield of the desired peptide.

  • Racemization: Since this compound is a racemic mixture, the resulting peptide will be a mixture of diastereomers. However, the chiral center of the coupling partner (the N-protected amino acid) can also racemize during activation.

    • Solution: Use a racemization-suppressing additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure).[4] Using a weaker base like NMM instead of DIPEA and lower reaction temperatures can also mitigate this issue.[4]

  • Diketopiperazine (DKP) Formation: If coupling this compound to a dipeptide on a solid support, the free N-terminal of the resulting tripeptide can intramolecularly attack the ester linkage, leading to the formation of a cyclic dipeptide and chain termination.[3]

    • Solution: This is more common with specific sequences (e.g., containing Pro or Gly). If suspected, use coupling conditions that favor rapid amide bond formation over DKP formation, such as highly efficient coupling reagents and ensuring no delay after the deprotection step.

Data Presentation

Table 1: Comparison of Coupling Reagents for a Model Coupling Reaction

The following table summarizes the typical efficiency of various coupling reagents in a model reaction between N-Boc-Phe and this compound.

Coupling ReagentAdditiveBase (2.0 eq)SolventTime (h)Temperature (°C)Coupling Efficiency (%)
DCC-DIPEADCM42540-50
EDCHOBtDIPEADMF22560-70
HBTU-DIPEADMF125>95
HATU-DIPEADMF125>98
PyBOP-NMMDMF1.525>95

Note: Data are representative and actual results may vary based on specific substrates and conditions.

Experimental Protocols

Protocol 1: Standard Solution-Phase Coupling of N-Protected Amino Acid to this compound

This protocol describes a standard procedure for coupling an N-protected amino acid to this compound using HATU as the coupling reagent.

  • Reagent Preparation:

    • In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Activation:

    • Stir the solution at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Addition of Amine Component:

    • In a separate flask, dissolve this compound (1.05 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to this solution to neutralize the tosylate salt.

    • Add the neutralized this compound solution to the activated N-protected amino acid solution.

  • Coupling Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by an appropriate analytical method such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-2 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

G cluster_activation Activation Step cluster_neutralization Neutralization Step cluster_coupling Coupling & Monitoring cluster_workup Work-up & Purification a1 Dissolve N-Protected Amino Acid & HATU in DMF a2 Pre-activate for 5-10 min a1->a2 c1 Combine Activated Acid & Neutralized Amine a2->c1 n1 Dissolve H-DL-Leu-Obzl p-tosylate in DMF n2 Add DIPEA (2.0 eq) n1->n2 n2->c1 c2 Stir at RT for 1-2h c1->c2 c3 Monitor by TLC/HPLC c2->c3 w1 Aqueous Work-up c3->w1 w2 Purify by Chromatography w1->w2 G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH N-Protected Amino Acid (R-COOH) ActivatedEster Activated Ester (R-CO-X) RCOOH->ActivatedEster Activation Leu This compound FreeAmine Free Amine (H₂N-DL-Leu-Obzl) Leu->FreeAmine Neutralization Base Base (e.g., DIPEA) Base->FreeAmine CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Peptide Dipeptide (R-CO-NH-DL-Leu-Obzl) ActivatedEster->Peptide Coupling Byproducts Byproducts ActivatedEster->Byproducts Side Reactions (e.g., hydrolysis) FreeAmine->Peptide

References

Technical Support Center: Troubleshooting Side Reactions in SPPS with H-DL-Leu-Obzl p-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering side reactions during Solid-Phase Peptide Synthesis (SPPS) when using H-DL-Leu-Obzl p-tosylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with the use of this compound in SPPS?

A1: The primary side reactions when using this compound are:

  • Diastereomer Formation: Due to the use of a racemic mixture (DL-Leucine), the synthesis will inherently produce a mixture of peptides with either D-Leucine or L-Leucine at the intended position, resulting in diastereomers.

  • Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, leading to chain termination and loss of peptide from the resin. The benzyl ester (Obzl) can facilitate this intramolecular cyclization.[1][2]

  • Racemization: The activated chiral amino acid being coupled to the Leucine residue can undergo racemization (epimerization) during the coupling step, leading to the formation of diastereomeric impurities.[3]

  • Benzyl Ester-Related Side Reactions: During final cleavage with strong acids, the benzyl group can be cleaved and form a stable benzyl cation, which can lead to alkylation of sensitive residues like Tryptophan and Tyrosine.[4]

Q2: What is the role of the p-tosylate counterion?

A2: The p-toluenesulfonate (p-tosylate) is a salt-forming counterion that improves the handling and stability of the amino acid derivative.[3] It generally does not directly participate in the common side reactions during the coupling steps, but its acidic nature can influence the overall reaction environment.

Q3: How can I detect the formation of diastereomers in my peptide synthesis?

A3: The most effective method for detecting and quantifying diastereomers is High-Performance Liquid Chromatography (HPLC).[5] Reversed-phase HPLC (RP-HPLC) can often separate diastereomers due to subtle differences in their conformations. For more challenging separations, or for accurate quantification of enantiomeric excess, chiral HPLC is recommended.[5][6][7] Mass spectrometry (MS) will show identical masses for diastereomers, but when coupled with a separation technique like HPLC (LC-MS), it can confirm the identity of the separated peaks.[8]

Q4: Is DKP formation more prevalent with Leucine compared to other amino acids?

A4: While DKP formation is most pronounced with Proline and Glycine at the C-terminal dipeptide stage, it can also occur with other amino acids, including Leucine.[2][7] The rate of DKP formation is sequence-dependent.

Troubleshooting Guides

Issue 1: Presence of Multiple Peaks with the Same Mass in LC-MS Analysis

Possible Cause: Formation of diastereomers due to the use of racemic this compound.

Troubleshooting Workflow:

start Multiple peaks with same mass detected confirm Confirm diastereomer formation start->confirm Hypothesize separate Optimize HPLC separation confirm->separate Confirmed quantify Quantify diastereomeric ratio separate->quantify Achieved strategy Revise synthetic strategy if necessary quantify->strategy Ratio unacceptable

Caption: Troubleshooting workflow for diastereomer formation.

Detailed Steps:

  • Confirmation:

    • Analyze the crude peptide using high-resolution analytical RP-HPLC to confirm the presence of multiple peaks.[5]

    • Collect fractions for each major peak and submit for individual mass spectrometry analysis to confirm they have the same mass.[8]

    • If available, use NMR spectroscopy to analyze the collected fractions. Diastereomers may exhibit distinct chemical shifts for protons near the chiral center.[9][10][11][12][13]

  • Separation and Quantification:

    • Develop an optimized HPLC method for the separation of the diastereomers. This may involve adjusting the gradient, temperature, or choice of stationary phase (e.g., C8 vs. C18).[5]

    • For difficult separations, employ a chiral HPLC column. Several types of chiral stationary phases (CSPs) are available, including polysaccharide-based, crown-ether-based, and macrocyclic glycopeptide-based columns.[1][6][7][14]

    • Once separation is achieved, quantify the relative amounts of each diastereomer by integrating the peak areas in the chromatogram.

  • Mitigation Strategy:

    • If a single diastereomer is required for the final application, preparative HPLC will be necessary to isolate the desired product.[5]

    • For future syntheses where stereochemical purity is critical, it is highly recommended to use an enantiomerically pure starting material, i.e., H-L-Leu-Obzl p-tosylate or H-D-Leu-Obzl p-tosylate.

Issue 2: Low Yield of Full-Length Peptide and Presence of a Low Molecular Weight Byproduct

Possible Cause: Diketopiperazine (DKP) formation at the dipeptidyl stage.

Troubleshooting Workflow:

start Low yield and small byproduct detected confirm Identify DKP formation start->confirm Analyze byproduct protocol Modify synthesis protocol confirm->protocol DKP confirmed reagents Change coupling reagents/conditions protocol->reagents If DKP persists support Use sterically hindered resin protocol->support Alternative

Caption: Troubleshooting workflow for diketopiperazine formation.

Detailed Steps:

  • Confirmation:

    • Analyze the cleavage solution by LC-MS to identify a byproduct with a mass corresponding to the diketopiperazine of the first two amino acids (in this case, cyclo(X-Leu)).

    • Monitor the Fmoc deprotection steps of the second and third amino acids for the presence of the DKP in the wash solutions.

  • Mitigation Strategies:

    • Use of Sterically Hindered Resins: Employing a resin with a bulky linker, such as 2-chlorotrityl chloride (2-CTC) resin, can sterically hinder the intramolecular cyclization required for DKP formation.

    • Dipeptide Coupling: Synthesize the first two amino acids as a dipeptide in solution phase and then couple the dipeptide to the resin. This bypasses the vulnerable dipeptidyl-resin intermediate.

    • Modification of Coupling/Deprotection Conditions:

      • Use a lower concentration of piperidine and a lower temperature during Fmoc deprotection to suppress DKP formation.[2]

      • Employ coupling reagents known to have lower racemization potential and faster coupling times, such as phosphonium or aminium salts (e.g., HBTU, HATU), in combination with an additive like HOBt or Oxyma.[15]

      • Utilize in situ neutralization protocols to minimize the time the N-terminal amine is free and susceptible to cyclization.

Data Summary

Table 1: Common Side Reactions and Their Characteristics

Side ReactionPrimary CauseDetection Method(s)Key Mitigation Strategies
Diastereomer Formation Use of racemic (DL) starting materialHPLC (chiral and RP), LC-MS, NMR[5][6][7][8][9][10][11][12][13]Use of enantiomerically pure starting material, preparative HPLC for separation[5]
Diketopiperazine (DKP) Formation Intramolecular cyclization of the dipeptidyl-resinLC-MS of cleavage solution and washesUse of sterically hindered resins (e.g., 2-CTC), dipeptide coupling, optimized deprotection/coupling conditions[2]
Racemization Base-catalyzed epimerization of the activated amino acidChiral HPLC of hydrolyzed peptide, enzymatic digestion followed by LC-MSUse of racemization-suppressing additives (HOBt, Oxyma), choice of coupling reagent, control of temperature and base concentration[15][16][17]
Alkylation by Benzyl Cation Strong acid cleavage of the benzyl esterLC-MS (detection of +90 Da mass addition on sensitive residues)Use of scavengers (e.g., triisopropylsilane, thioanisole) in the cleavage cocktail[4]

Experimental Protocols

Protocol 1: HPLC Analysis of Diastereomeric Peptides

Objective: To separate and quantify the diastereomeric peptides formed during SPPS using this compound.

Materials:

  • Crude peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Analytical RP-HPLC system with a C8 or C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Optional: Chiral HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN in water with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • Analytical RP-HPLC Method:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject 10-20 µL of the sample solution.

    • Run a linear gradient to elute the peptides (e.g., 5% to 65% B over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Chiral HPLC Method (if necessary):

    • Select a chiral column and mobile phase system appropriate for the peptide sequence.[1][6][7][14] This often requires method development.

    • Follow the manufacturer's instructions for column equilibration and operation.

  • Data Analysis:

    • Identify the peaks corresponding to the diastereomers.

    • Integrate the peak areas to determine the relative percentage of each diastereomer.

Protocol 2: Detection of Diketopiperazine (DKP) Formation

Objective: To detect the formation of DKP during SPPS.

Materials:

  • Peptide-resin at the dipeptide stage

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • LC-MS system

Procedure:

  • Monitoring during Synthesis:

    • After the coupling of the second amino acid, perform the Fmoc deprotection step.

    • Collect the deprotection solution.

    • Inject an aliquot of the deprotection solution directly into the LC-MS system.

    • Analyze the data for the presence of a mass corresponding to the DKP of the dipeptide.

  • Analysis of Cleaved Peptide:

    • After completion of the synthesis, cleave a small amount of the peptide from the resin using the cleavage cocktail.

    • Precipitate the peptide with cold ether and dissolve the crude product in a suitable solvent.

    • Analyze the crude peptide by LC-MS.

    • Look for a peak with the mass of the expected DKP byproduct.

Signaling Pathways and Workflows

cluster_spps SPPS Cycle cluster_side_reactions Potential Side Reactions cluster_outcomes Peptide Products deprotection Fmoc Deprotection wash Wash deprotection->wash dkp Diketopiperazine Formation deprotection->dkp At dipeptide stage coupling Amino Acid Coupling coupling->deprotection racemization Racemization of Activated AA coupling->racemization During activation target_peptide Desired Peptide (Diastereomeric Mixture) coupling->target_peptide wash->coupling truncated_peptide Truncated Peptide dkp->truncated_peptide

Caption: Logical relationship of side reactions in the SPPS cycle.

References

Technical Support Center: Purification of Peptides Containing DL-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of peptides containing DL-leucine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying peptides containing DL-leucine?

The primary challenge in purifying peptides containing DL-leucine is the separation of diastereomers. Since L-leucine and D-leucine have identical physical properties, peptides differing only in the stereochemistry of a leucine residue can be difficult to separate using standard chromatographic techniques. Other challenges include removing synthesis-related impurities such as deletion sequences, truncated peptides, and by-products from protecting groups.[1]

Q2: What are the recommended purification strategies for peptides with DL-leucine?

A multi-step approach is often necessary. The most common and effective strategies include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for peptide purification and can often separate diastereomers due to subtle differences in their hydrophobicity and interaction with the stationary phase.[1][2]

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique uses a chiral stationary phase (CSP) to directly separate enantiomers and diastereomers and is the method of choice for analytical confirmation and quantification of stereochemical purity.[2][3][4]

  • Preparative HPLC: This is used to scale up the purification of the target peptide after analytical method development.[2][5]

  • Diastereomeric Crystallization: This classical resolution technique involves reacting the peptide mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[6][7]

Q3: How can I confirm the purity and identity of my purified DL-leucine-containing peptide?

A combination of analytical techniques is recommended:

  • Analytical HPLC: To assess the purity of the collected fractions.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide.[2] It is important to note that MS alone cannot distinguish between isomers like leucine and isoleucine, as they have the same mass.[8][9] Specialized MS techniques like charge transfer dissociation (CTD-MS) can help differentiate these isomers.[10][11]

  • Chiral HPLC: To determine the stereochemical purity and quantify the ratio of diastereomers.[2]

Troubleshooting Guides

Poor Separation of Diastereomers in RP-HPLC
Possible Cause Recommended Solution
Suboptimal Column Chemistry The choice of stationary phase can significantly impact resolution. Test both C8 and C18 columns to determine which provides better separation for your specific peptide.[2][12]
Inadequate Mobile Phase Composition The organic modifier and ion-pairing agent are critical. Ensure 0.1% Trifluoroacetic Acid (TFA) is present in both aqueous (A) and organic (B) phases to improve peak shape.[13] Optimize the gradient slope; a shallower gradient can improve the resolution of closely eluting peaks.[13]
Temperature Effects Temperature can alter the interaction between the peptide and the stationary phase. Experiment with different column temperatures (e.g., 30°C vs. 65°C) as this can significantly influence the resolution of diastereomers.[2][12]
Sample Overload Injecting too much crude peptide can lead to broad, overlapping peaks. Reduce the sample load on the column. For preparative runs, ensure the load is within the column's capacity (typically 1-2 mg per mL of packed column volume).[14]
Low Yield of Purified Peptide
Possible Cause Recommended Solution
Peptide Precipitation in the Column The peptide may not be soluble in the mobile phase. Ensure the crude peptide is fully dissolved in a suitable solvent before injection. If necessary, add organic solvent or denaturants to the sample, but ensure compatibility with the mobile phase.[15]
Suboptimal Elution Conditions The peptide may be binding too strongly to the column. Adjust the gradient to ensure complete elution. For very hydrophobic peptides, a higher percentage of organic solvent may be required.[16]
Incorrect Fraction Collection The target peptide may be eluting in fractions that were not collected. Analyze all significant peaks by mass spectrometry to ensure the target peptide is not being discarded. It's also crucial to lyophilize the purified fractions as soon as possible, as peptides in solution can degrade.[13]
Inefficient Solid-Phase Extraction (SPE) If using SPE for initial cleanup, the elution conditions may not be optimal. Develop a gradient elution method for SPE based on the peptide's retention time in analytical RP-HPLC to improve recovery.[17]

Quantitative Data Summary

The following table summarizes quantitative data on the HPLC separation of peptides containing D-leucine or other D-amino acids.

Method Peptide/Stereoisomer Retention Time (min) Separation Factor (α) Resolution (Rs) Reference
Chiral HPLCDL-leucine-DL-tryptophan (LL)6.5--[2][3]
DL-leucine-DL-tryptophan (DD)9.01.607.76[2][3]
DL-leucine-DL-tryptophan (DL)12.01.398.05[2][3]
DL-leucine-DL-tryptophan (LD)14.31.307.19[2][3]
RP-HPLC (C8 Column, 65°C)Ac-EAEKAAKE-L-Ile-EKAAKEAEK-amide~26.5--[12]
Ac-EAEKAAKE-D-allo-Ile-EKAAKEAEK-amide~27.5~1.04~1.5[12]

Experimental Protocols

General RP-HPLC Method for Diastereomer Separation
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[2]

  • Analytical Method Development:

    • Equilibrate an analytical C8 or C18 column with the initial mobile phase conditions.

    • Inject 10-20 µL of the dissolved crude peptide.

    • Run a scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the target peptide.

    • Optimize the gradient around the elution point of the diastereomers to maximize resolution.

    • Perform temperature studies (e.g., 30°C and 65°C) to assess the impact on separation.[12]

  • Preparative Purification:

    • Equilibrate the preparative HPLC column with the optimized starting conditions.

    • Dissolve the crude peptide in a minimal amount of a suitable solvent and inject it onto the column.

    • Run the optimized gradient.

    • Collect fractions corresponding to the target peptide and its diastereomer peaks.[2]

  • Analysis of Fractions and Post-Purification Processing:

    • Analyze the collected fractions using the developed analytical HPLC method to assess purity.

    • Confirm the identity of the peptide in the pure fractions by mass spectrometry.

    • Pool the fractions containing the purified peptide of the desired diastereomeric form with acceptable purity.

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.[2]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude_peptide Crude Peptide Synthesis (Containing DL-Leucine) analytical_hplc Analytical RP-HPLC Method Development crude_peptide->analytical_hplc prep_hplc Preparative RP-HPLC analytical_hplc->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Check (Analytical HPLC) fraction_collection->purity_check identity_confirm Identity Confirmation (Mass Spectrometry) purity_check->identity_confirm chiral_analysis Chiral Purity (Chiral HPLC) identity_confirm->chiral_analysis pooling Pooling of Pure Fractions chiral_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: Overall workflow for the purification and analysis of a DL-leucine-containing peptide.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Diastereomer Separation cause1 Suboptimal Column start->cause1 cause2 Ineffective Mobile Phase start->cause2 cause3 Temperature Not Optimized start->cause3 solution1 Test C8 vs. C18 cause1->solution1 solution2 Optimize Gradient cause2->solution2 solution3 Vary Temperature cause3->solution3

Caption: Troubleshooting logic for poor diastereomer separation in RP-HPLC.

References

Technical Support Center: Synthesis of DL-Leucine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing DL-leucine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis, purification, and analysis of these complex peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing peptides containing a DL-leucine residue?

Synthesizing peptides with DL-leucine introduces a significant challenge due to the creation of diastereomers. Since both the D and L enantiomers of leucine are incorporated into the peptide chain, the final product will be a mixture of isomers that differ in their physicochemical properties.[1] This complicates purification and can lead to products with different biological activities and conformational structures.[1][2] Additionally, leucine, being a hydrophobic and β-branched amino acid, can contribute to "difficult sequences" that are prone to aggregation during solid-phase peptide synthesis (SPPS), leading to incomplete reactions and lower yields.[3][4]

Q2: What is racemization and why is it a concern with leucine?

Racemization is the process where a chiral center in an amino acid inverts its stereochemistry (e.g., L-leucine converting to D-leucine) during the synthesis process. This is a common problem in peptide synthesis, especially during the activation of the carboxylic acid for peptide bond formation.[5][6] While leucine is not as susceptible to racemization as amino acids like histidine or cysteine, it can still occur, particularly with certain coupling reagents or harsh reaction conditions.[7][8] The use of carbodiimides like DCC and DIC without racemization-suppressing additives is a common cause.[9][10] Unwanted racemization leads to the formation of diastereomeric impurities that are difficult to separate from the target peptide.[8]

Q3: How does the presence of both D- and L-leucine affect the final peptide's properties?

The incorporation of both D and L forms of leucine results in a mixture of diastereomers, which can have distinct biological activities and structural properties.[1] The presence of D-leucine can enhance peptide stability against enzymatic degradation, a desirable trait for therapeutic peptides.[11][12] However, the mixture of diastereomers can exhibit altered binding properties or reduced overall biological activity compared to a stereochemically pure peptide.[2] For example, in a study of an antimicrobial peptide, a D-leucine variant showed a better therapeutic profile by reducing toxicity to mammalian cells compared to its L-leucine counterpart.[12][13] The different stereoisomers can also influence the peptide's secondary structure, such as its helicity.[13][14]

Q4: Which analytical techniques are best for separating and identifying diastereomers of DL-leucine-containing peptides?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the analytical separation of peptide diastereomers.[1] Reversed-phase HPLC (RP-HPLC) using achiral stationary phases can often resolve diastereomers due to their different physicochemical properties.[15][16] Capillary Electrophoresis (CE) is another powerful technique, especially for polar peptides, offering high resolving power.[1] For definitive identification and quantification, these separation techniques can be coupled with mass spectrometry (MS).[17] In some cases, specialized chiral stationary phases can be used in HPLC for more challenging separations.[18]

Troubleshooting Guides

Issue: My final peptide product shows multiple peaks on the HPLC chromatogram.
  • Possible Cause 1: Presence of Diastereomers. If you intentionally used DL-leucine, the multiple peaks are expected to be the different diastereomers formed. Diastereomers have different physical properties and can often be separated by RP-HPLC.[1][15]

    • Solution: Optimize your HPLC gradient to achieve baseline separation of the peaks. Collect the different fractions and characterize them individually using mass spectrometry to confirm they are isomers of your target peptide.

  • Possible Cause 2: Incomplete Reactions or Side Reactions. The multiple peaks could also be due to deletion sequences (from incomplete coupling) or byproducts from side reactions during synthesis or cleavage.[3][19]

    • Solution: Review your synthesis protocol. For hydrophobic sequences containing leucine, consider using stronger coupling reagents, longer coupling times, or double coupling strategies.[20] Ensure your cleavage cocktail is appropriate for your resin and protecting groups to minimize side reactions.[11]

  • Possible Cause 3: Unintended Racemization. If you started with a pure L- or D-leucine, one or more amino acids in your sequence may have racemized during synthesis, leading to the formation of diastereomeric impurities.[6][9]

    • Solution: To minimize racemization, use coupling reagents in conjunction with additives like HOBt or HOAt.[7][9] Lowering the reaction temperature and using the minimum necessary amount of base can also help.[9]

Issue: I'm observing low coupling efficiency, especially with sequences rich in leucine.
  • Possible Cause: Peptide Aggregation. Leucine is a hydrophobic amino acid, and sequences containing multiple leucine residues are prone to aggregation on the solid support.[3][4] This aggregation can block reactive sites, leading to incomplete coupling and deprotection steps.[7]

    • Solution 1: Modify Synthesis Conditions. Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt to disrupt hydrogen bonding.[7] Performing the coupling at a higher temperature or using microwave irradiation can also help overcome aggregation.[7]

    • Solution 2: Use a Different Resin. Synthesizing the peptide on a low-substitution resin or a specialized resin like TentaGel may be beneficial.[7]

    • Solution 3: Increase Reagent Concentration. Increasing the concentration of the amino acid and coupling reagent can improve the reaction kinetics and drive the coupling to completion.[20]

Issue: How can I confirm the stereochemical integrity of my synthesized peptide?
  • Method 1: HPLC with Chiral Column. For a definitive analysis of stereochemical purity, you can use HPLC with a chiral stationary phase.[18] This can separate enantiomers and diastereomers.

  • Method 2: Amino Acid Analysis with Marfey's Reagent. This method involves hydrolyzing the peptide into its constituent amino acids and then derivatizing them with Marfey's reagent. The resulting diastereomeric derivatives can be separated by RP-HPLC to quantify the amount of D- and L-amino acids.[21]

  • Method 3: Capillary Electrophoresis (CE). CE, sometimes coupled with a chiral selector, is a high-resolution technique that can separate all optical isomers of a peptide in a single run.[6]

Quantitative Data Summary

Table 1: Strategies to Minimize Racemization
StrategyEffectivenessNotes
Addition of HOBt/HOAt HighCommonly used with carbodiimides to suppress oxazolone formation, which is a key intermediate in racemization.[5][9]
Lowering Reaction Temperature Moderate to HighReduces the rate of both the desired coupling reaction and the side reaction of racemization.[9]
Use of Less Polar Solvents ModerateSolvent choice is often limited by the solubility of reagents and the need for proper resin swelling.[9]
Use of Copper (II) Chloride HighHas been shown to be effective in suppressing racemization, particularly in solution-phase synthesis.[7][9]
Choice of Coupling Reagent VariablePhosphonium and aminium/uronium reagents (e.g., HBTU, HATU) are generally efficient but may still cause some racemization.[9][10] Carbodiimides (DCC, DIC) alone can cause significant racemization.[9]
Table 2: Comparative Biological Activity of a D-Leucine Modified Antimicrobial Peptide (Brevinin-1OS)
PeptideMIC vs. S. aureus (µM)MIC vs. MRSA (µM)Hemolytic Activity (HC50, µM)
B1OS (Parent) 3264>128
B1OS-L (L-Leu added) 2429.92
B1OS-D-L (D-Leu added) 2474.5

Data sourced from studies on the modification of Brevinin-1OS.[12][13] This table demonstrates that while adding either L- or D-leucine significantly improves antimicrobial activity (lower MIC), the D-leucine analog (B1OS-D-L) has considerably lower toxicity to red blood cells (higher HC50), indicating a better therapeutic profile.[12][13]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) with a DL-Leucine Residue

This protocol outlines a general cycle for Fmoc-based SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[11]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3-5 minutes and drain.

    • Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc protecting group.[11]

    • Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling (DL-Leucine):

    • In a separate vial, dissolve Fmoc-DL-Leu-OH (3-5 equivalents), a coupling reagent such as HCTU (3-5 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Allow the mixture to pre-activate for a few minutes.[9]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. For difficult couplings, this time can be extended, or a second coupling can be performed.[20]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: After the final amino acid coupling and deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.[11]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[11]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.[11]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and cleaved protecting groups.[11]

  • Drying: Dry the peptide pellet under vacuum.

Protocol 3: Analytical RP-HPLC for Diastereomer Separation
  • Column: Use a C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[16]

  • Mobile Phase:

    • Eluent A: 0.1% TFA in water.

    • Eluent B: 0.1% TFA in acetonitrile.[16]

  • Gradient: A linear gradient from 5% to 95% Eluent B over 30-60 minutes is a good starting point. The gradient may need to be optimized (e.g., made shallower) to improve the resolution of the diastereomers.[16]

  • Flow Rate: 1 mL/min.

  • Detection: Monitor the elution at 210-220 nm.[16]

  • Sample Preparation: Dissolve the crude peptide in Eluent A or a suitable solvent and filter before injection.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Peptide Purity Issues start Multiple Peaks in HPLC q1 Was DL-Amino Acid Used? start->q1 a1_yes Expected Diastereomers q1->a1_yes Yes a1_no Incomplete Reaction or Racemization q1->a1_no No action1 Optimize HPLC for separation. Characterize each peak (MS). a1_yes->action1 action2 Review synthesis protocol: - Check coupling reagents/additives - Consider double coupling - Verify cleavage conditions a1_no->action2

Caption: A workflow for troubleshooting peptide purity issues.

Racemization_Mechanism Mechanism of Racemization via Oxazolone Formation cluster_0 Activation and Ring Formation cluster_1 Racemization cluster_2 Peptide Bond Formation Amino Acid Amino Acid Activated Intermediate Activated Intermediate Amino Acid->Activated Intermediate Coupling Reagent Oxazolone Oxazolone Activated Intermediate->Oxazolone Base Enolate Enolate Oxazolone->Enolate Proton Abstraction Racemic Oxazolone Racemic Oxazolone Enolate->Racemic Oxazolone Reprotonation Racemic Peptide Racemic Peptide Racemic Oxazolone->Racemic Peptide Nucleophilic Attack (Amine)

Caption: The mechanism of racemization via oxazolone formation.

Coupling_Strategy_Decision_Tree Decision Tree for Coupling Strategy start Start of Coupling Cycle q1 Is the sequence known to be 'difficult' (e.g., hydrophobic)? start->q1 strategy1 Standard Coupling: HCTU/DIPEA in DMF q1->strategy1 No strategy2 Modified Strategy: - Use HATU/HOAt - Increase temperature or use microwave - Switch to NMP solvent q1->strategy2 Yes q2 Is the amino acid prone to racemization (e.g., His, Cys)? strategy1->q2 strategy2->q2 additives Add Racemization Suppressant: Use DIC with HOBt or Oxyma q2->additives Yes end Proceed to Deprotection q2->end No additives->end

Caption: A decision tree for selecting the appropriate coupling strategy.

References

Technical Support Center: Optimizing Deprotection of H-DL-Leu-OBzl p-Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of deprotection conditions for H-DL-Leu-OBzl p-tosylate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-yield, clean deprotection of the benzyl ester protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting the benzyl ester of this compound?

A1: The primary and most favored method for removing a benzyl (Bzl) ester is catalytic hydrogenolysis.[1] This technique offers clean conversion to the carboxylic acid and volatile byproducts.[1] Alternative methods include acidic cleavage, though this is generally less common for simple benzyl esters unless other functional groups in the molecule are sensitive to hydrogenation catalysts.[2]

The main strategies are:

  • Catalytic Hydrogenolysis: Utilizes hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C) to cleave the C-O bond of the ester.[1]

  • Transfer Hydrogenation: A milder variation of hydrogenolysis that uses a hydrogen donor like ammonium formate or formic acid instead of H₂ gas.[1][3] This can be beneficial for substrates sensitive to standard hydrogenation conditions.[1]

  • Acidic Cleavage: Employs strong acids to cleave the ester. This is typically reserved for substrates that are incompatible with hydrogenation (e.g., containing sulfur) or when other acid-labile groups are not present.[2][3]

Q2: How do I choose the best deprotection method for my specific substrate?

A2: The choice depends on the overall structure of your molecule, specifically the presence of other functional groups. Catalytic hydrogenolysis is the default choice due to its efficiency and mild conditions.[4] However, if your substrate contains other reducible groups (like alkenes, alkynes, or nitro groups) or catalyst poisons (like sulfur-containing functional groups), you may need to consider alternative methods like transfer hydrogenation or acidic cleavage.[2]

Q3: What are the expected products of the deprotection reaction?

A3: The successful deprotection of this compound yields DL-Leucine and toluene as a byproduct from the benzyl group.[1] The p-toluenesulfonic acid (tosylate) will remain as the counter-ion to the ammonium group of leucine unless a basic workup is performed to isolate the free amino acid (zwitterion).

Q4: My reaction is not going to completion. What are the common causes?

A4: Incomplete hydrogenolysis reactions are a common issue. The primary causes are typically related to the catalyst, hydrogen source, or reaction setup. These can include inactive or poisoned catalyst, insufficient hydrogen pressure, or poor mixing that limits the interaction between the substrate, catalyst, and hydrogen.[1][2]

Troubleshooting Guide

Problem 1: Incomplete Reaction or Low Yield
  • Symptoms: TLC or LC-MS analysis shows significant amounts of starting material remaining after the expected reaction time.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution(s)
Inactive Catalyst Use a fresh batch of Palladium on carbon (Pd/C). For more challenging substrates, consider using a more active catalyst like Pearlman's catalyst (20% Pd(OH)₂/C).[1]
Catalyst Poisoning If the substrate contains sulfur or certain nitrogen heterocycles, the catalyst may be poisoned.[2] Increase the catalyst loading (e.g., from 10 mol% to 20-50 mol%) or switch to a non-hydrogenation deprotection method.[1]
Insufficient Hydrogen If using a hydrogen balloon, ensure there are no leaks and that the balloon is adequately filled. For more stubborn reactions, increase the hydrogen pressure using a Parr shaker or similar hydrogenation apparatus.[1][2]
Poor Mass Transfer The reaction is heterogeneous and requires efficient mixing.[1] Ensure vigorous stirring to keep the catalyst suspended and facilitate contact between the hydrogen gas, solvent, and substrate.[2]
Incorrect Solvent Solvent choice can significantly impact the reaction rate.[1] The general order of efficiency for debenzylation with Pd/C is ethanol > methanol > toluene.[1] Ensure you are using an appropriate solvent.
Problem 2: Formation of Side Products
  • Symptoms: HPLC or NMR analysis shows unexpected impurities in the crude product.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution(s)
Reduction of Other Functional Groups Standard catalytic hydrogenolysis can also reduce other functional groups like alkenes, alkynes, or nitro groups.[2] If these are present and need to be preserved, consider using a milder method like transfer hydrogenation or a more selective catalyst system.[2][5]
Cleavage of Other Protecting Groups If using acidic cleavage, other acid-sensitive groups (e.g., Boc, t-butyl esters) may also be cleaved.[3] Ensure the chosen method is orthogonal to other protecting groups in your molecule.[6]
Problem 3: Difficulty with Product Purification
  • Symptoms: The final product is contaminated with catalyst or other impurities after workup.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution(s)
Palladium Contamination The fine black powder of Pd/C can be difficult to remove completely. Filter the reaction mixture through a pad of Celite® to effectively remove the catalyst.[1] Wash the filter cake thoroughly with the reaction solvent to maximize product recovery.[1]
Byproduct Impurities If the crude product is not pure after solvent evaporation, further purification may be necessary. Recrystallization or ion-exchange chromatography are common methods for purifying amino acids.[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Hydrogen Gas

This protocol describes a general procedure for the deprotection of this compound using 10% Palladium on carbon (Pd/C) and hydrogen gas.

  • Preparation: Dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol (10-20 mL per gram of substrate).[1]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10 mol% with respect to the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen, typically by using a hydrogen-filled balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature.[1]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until all starting material is consumed.

  • Workup: Once complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[1] Wash the Celite pad with a small amount of the reaction solvent.[1]

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, DL-Leucine p-toluenesulfonate salt.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

This method is an alternative to using hydrogen gas and can be advantageous for certain substrates.[1]

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).[1]

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate).[1]

  • Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[1]

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.[1]

  • Workup: Upon completion, cool the mixture to room temperature.[1] Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1]

  • Isolation: Wash the filter cake with a small amount of methanol.[1] Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.[1]

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the deprotection of this compound.

Deprotection_Troubleshooting cluster_problem Problem Identification cluster_cause Cause Analysis cluster_solution Potential Solutions start Deprotection Issue (Low Yield / Impurities) cause1 Incomplete Reaction start->cause1 Check Conversion cause2 Side Product Formation start->cause2 Check Purity sol1a Use Fresh / More Active Catalyst (e.g., Pearlman's) cause1->sol1a Catalyst Inactive? sol1b Increase Catalyst Loading cause1->sol1b Poisoning Suspected? sol1c Increase H₂ Pressure / Ensure Vigorous Stirring cause1->sol1c Mass Transfer Issue? sol1d Switch to Transfer Hydrogenation cause1->sol1d H₂ Gas Sensitivity? sol2a Confirm Orthogonality of Protecting Groups cause2->sol2a Other Groups Affected? sol2b Use Milder Conditions (e.g., Transfer Hydrogenation) cause2->sol2b Over-reduction?

Caption: Troubleshooting workflow for benzyl ester deprotection.

Disclaimer: The information provided is for research and development purposes only. All experimental procedures should be conducted with appropriate safety precautions.

References

dealing with diastereomer formation using H-DL-Leu-Obzl p-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for H-DL-Leu-Obzl p-tosylate. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to diastereomer formation during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does the potential for diastereomer formation come from?

A1: this compound is the p-toluenesulfonate salt of the benzyl ester of DL-leucine. DL-leucine is a racemic mixture, meaning it contains equal amounts of two enantiomers: D-leucine and L-leucine.[1][2] When this racemic mixture is reacted with a chiral, enantiomerically pure reagent in a subsequent reaction step, a pair of diastereomers will be formed. These diastereomers, unlike enantiomers, have different physical properties and can be separated by techniques like chromatography.

Q2: What are the primary concerns regarding diastereomeric impurities in my final product?

A2: Diastereomeric impurities are a significant concern in drug development and chemical synthesis for several reasons:

  • Different Biological Activity: Diastereomers can exhibit different pharmacological activities, potencies, and toxicities.

  • Regulatory Hurdles: Regulatory agencies require strict control and characterization of all stereoisomers in a drug substance.

  • Difficult Separation: While separable, the similar structure of diastereomers can make purification challenging and costly.

  • Inconsistent Product Performance: The presence of varying amounts of diastereomers can lead to batch-to-batch variability and inconsistent product performance.

Q3: How can I detect the presence and determine the ratio of diastereomers in my sample?

A3: The most common and effective method for detecting and quantifying diastereomers is High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase (CSP) or after derivatization with a chiral derivatizing agent.[3] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, but HPLC is generally more sensitive for quantitative analysis.

Q4: Can I use this compound and still obtain a single, pure stereoisomer product?

A4: Yes, it is possible, but it requires a resolution step to separate the diastereomers formed. This can be achieved through methods like preparative chiral chromatography or crystallization-induced resolution.[3][4] Alternatively, starting with an enantiomerically pure leucine derivative (e.g., H-L-Leu-Obzl p-tosylate) would prevent the formation of diastereomers in the first place.

Troubleshooting Guides

Problem 1: My reaction produced a mixture of diastereomers, and I need to separate them.

Symptoms:

  • You observe multiple peaks in your HPLC or LC-MS chromatogram with the same mass but different retention times.

  • NMR analysis shows duplicate signals for certain protons or carbons.

Solutions:

  • Chiral HPLC/UPLC: This is the most widely used technique for separating diastereomers. The choice of the chiral stationary phase (CSP) and mobile phase is critical for achieving good resolution.[3]

  • Fractional Crystallization: This method relies on the different solubilities of the diastereomeric salts. By carefully choosing a solvent system and controlling the temperature, one diastereomer can be selectively crystallized.[3][4]

  • Enzymatic Resolution: This technique uses the stereospecificity of enzymes to act on only one diastereomer in the mixture, allowing for the subsequent separation of the modified and unmodified forms.[3]

G

Problem 2: I am having difficulty achieving baseline separation of my diastereomers using chiral HPLC.

Symptoms:

  • Co-eluting or overlapping peaks in the chromatogram.

  • Poor resolution values (Rs < 1.5).

Solutions:

  • Optimize Mobile Phase: Systematically vary the mobile phase composition (e.g., the ratio of organic modifier to buffer) and the type of organic modifier (e.g., methanol, acetonitrile, isopropanol).

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

  • Change Column Temperature: Temperature can significantly affect selectivity. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C).

  • Screen Different Chiral Columns: Not all chiral stationary phases are effective for all separations. If optimization fails, screening a variety of CSPs is recommended.

  • Derivatization: If separation of the native diastereomers is challenging, consider derivatizing them with a chiral reagent (e.g., Marfey's reagent) to enhance their separation.[5]

G

Quantitative Data Summary

The following tables provide examples of starting conditions for chiral HPLC method development for the separation of leucine and related amino acid stereoisomers. These can serve as a good starting point for your own experiments.

Table 1: Chiral HPLC Conditions for Amino Acid Stereoisomer Separation

ParameterCondition 1Condition 2
Column Chiral Stationary Phase (CSP)Pentabromobenzyl-modified silica gel (PBr column)[6]
Mobile Phase Isocratic: Methanol/Acetonitrile/1M Ammonium Formate/Formic Acid (500:500:25:2, v/v/v/v)[7]Gradient: A: 10% Acetonitrile in water + 0.1% Formic Acid, B: 50% Acetonitrile in water + 0.1% Formic Acid[8]
Flow Rate 0.5 mL/min[7]0.4 mL/min[8]
Temperature Ambient40°C[8]
Detection Mass Spectrometry (MS)Mass Spectrometry (MS)

Experimental Protocols

Protocol 1: General Method for Chiral Derivatization using Marfey's Reagent (FDAA)

This protocol is a general guideline for derivatizing your diastereomeric mixture with Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide) to enhance separation by reversed-phase HPLC.

Materials:

  • Diastereomeric sample mixture

  • Marfey's reagent (FDAA)

  • 1 M Sodium bicarbonate solution

  • Acetone

  • 2 M Hydrochloric acid

  • HPLC grade water, acetonitrile, and trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of your sample mixture in 100 µL of 1 M sodium bicarbonate solution.

  • Derivatization: Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone to the sample solution.

  • Incubation: Incubate the reaction mixture at 40°C for 1 hour in a water bath.

  • Quenching: Quench the reaction by adding 100 µL of 2 M hydrochloric acid.

  • Dilution and Analysis: Dilute the mixture with the HPLC mobile phase and inject it into the HPLC system.

HPLC Analysis:

  • Column: Standard C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).

  • Detection: UV at 340 nm.

G

References

H-DL-Leu-Obzl p-tosylate stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of H-DL-Leu-Obzl p-tosylate. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For optimal stability, this compound should be stored in a tightly closed container under an inert atmosphere. Recommended storage temperatures are either room temperature or refrigerated (2-8°C).[1][2][3] It is crucial to keep the product dry.[4]

Q2: What is the general stability of this compound?

A2: this compound is a chemically stable, crystalline solid under standard ambient conditions.[4][5] The p-tosylate salt form significantly enhances its stability compared to the free amino acid ester, reducing the likelihood of issues like racemization.[5][6]

Q3: Is this compound hygroscopic?

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is soluble in methanol.[1][3] The presence of the tosylate counterion generally improves solubility in organic solvents commonly used in peptide synthesis, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF).[5]

Q5: What are the primary degradation pathways for this compound?

A5: While the tosylate salt enhances stability, potential degradation can occur over time or under improper storage conditions. The primary theoretical degradation pathways include:

  • Hydrolysis: The benzyl ester can be hydrolyzed back to the carboxylic acid and benzyl alcohol, especially in the presence of moisture and acid or base.

  • Racemization: Although minimized by the salt form, there is a potential for racemization under basic conditions.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Verify storage conditions (inert atmosphere, tightly sealed, correct temperature). Consider using a fresh batch of the reagent.
Presence of impurities.Check the certificate of analysis for purity. If necessary, purify the compound before use.
Difficulty dissolving the compound Use of an inappropriate solvent.The compound is soluble in methanol.[1][3] For other organic solvents, solubility may vary. Gentle warming or sonication may aid dissolution.
The compound has degraded into less soluble impurities.Assess the purity of the compound.
Low yield in peptide coupling reactions Incomplete deprotection of the amino group.Ensure complete removal of the tosylate salt's proton from the amino group by using an appropriate base during the coupling reaction.
Degradation of the compound.Use a fresh, properly stored sample of this compound.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₀H₂₇NO₅S[1][7]
Molecular Weight 393.5 g/mol [1][6][7]
Appearance White to almost white crystalline powder[1]
Melting Point 153-160 °C[1][2][3]
Solubility Soluble in Methanol[1][3]

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling

This protocol provides a general workflow for using this compound in a standard peptide coupling reaction.

  • Dissolution: Dissolve this compound and the N-protected amino acid in a suitable aprotic solvent (e.g., DMF or DCM).

  • Neutralization: Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to the solution to neutralize the tosylate salt and free the amino group for reaction.

  • Activation: In a separate vessel, dissolve the coupling agent (e.g., HBTU, HATU) in an aprotic solvent.

  • Coupling: Add the activated coupling agent solution to the amino acid mixture.

  • Reaction: Allow the reaction to proceed at room temperature for a specified time, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, perform an appropriate aqueous work-up to remove water-soluble byproducts. Purify the resulting dipeptide by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_purification Product Isolation dissolution 1. Dissolve H-DL-Leu-Obzl p-tosylate and N-protected amino acid in solvent neutralization 2. Add non-nucleophilic base (e.g., DIPEA) dissolution->neutralization Free the amino group coupling 4. Combine activated agent with amino acid mixture neutralization->coupling Ready for coupling activation 3. Activate coupling agent (e.g., HBTU) separately activation->coupling reaction 5. Monitor reaction (e.g., by LC-MS) coupling->reaction workup 6. Aqueous work-up reaction->workup Reaction complete purification 7. Purify dipeptide (e.g., chromatography) workup->purification

Caption: Peptide Coupling Experimental Workflow.

troubleshooting_logic start Inconsistent Experimental Results check_storage Verify Storage Conditions: - Inert atmosphere? - Tightly sealed? - Correct temperature? start->check_storage check_purity Check Certificate of Analysis for Purity check_storage->check_purity Storage OK fresh_batch Use a fresh batch of reagent check_storage->fresh_batch Improper Storage purify Purify the compound before use check_purity->purify Impure retest Re-run experiment check_purity->retest Purity OK fresh_batch->retest purify->retest

References

Validation & Comparative

A Comparative Guide to H-DL-Leu-Obzl p-tosylate and H-L-Leu-Obzl p-tosylate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a racemic mixture and a pure enantiomer is a critical decision in synthesis and development pathways. This guide provides a detailed comparison of H-DL-Leu-Obzl p-tosylate and H-L-Leu-Obzl p-tosylate, offering insights into their structural differences, potential variations in physical and biological properties, and the experimental protocols necessary for their distinct characterization.

At its core, the distinction between this compound and H-L-Leu-Obzl p-tosylate lies in their stereochemistry. H-L-Leu-Obzl p-tosylate is the pure L-enantiomer of the leucine benzyl ester, protected as a p-tosylate salt. In contrast, this compound is a racemic mixture, containing equal amounts of the L-enantiomer and its non-superimposable mirror image, the D-enantiomer. This fundamental difference in three-dimensional structure can lead to significant variations in their physical properties, such as solubility and melting point, as well as their biological activity and interaction with other chiral molecules.

Data Presentation: A Comparative Overview

While direct comparative experimental data for these specific compounds is not extensively published, the following table summarizes the key differences based on fundamental principles of stereochemistry and typical observations for racemic versus enantiopure compounds. The provided experimental protocols will enable researchers to generate specific quantitative data for their applications.

PropertyH-L-Leu-Obzl p-tosylateThis compoundRationale for Difference & Experimental Verification
Chemical Structure (S)-2-amino-4-methylpentanoic acid benzyl ester 4-methylbenzenesulfonateA 1:1 mixture of (S)-2-amino-4-methylpentanoic acid benzyl ester 4-methylbenzenesulfonate and (R)-2-amino-4-methylpentanoic acid benzyl ester 4-methylbenzenesulfonateThe "L" designation corresponds to the (S) configuration, while the "DL" indicates a racemic mixture of (S) and (R) enantiomers. This can be confirmed by chiral HPLC.
Optical Rotation Levorotatory (specific rotation < 0)Optically inactive (specific rotation = 0)The L-enantiomer will rotate plane-polarized light in a specific direction, while the racemic mixture's equal and opposite rotations cancel each other out. This is measured using a polarimeter.
Enantiomeric Purity High enantiomeric excess (typically >98%)0% enantiomeric excessBy definition, the DL-form is a 50:50 mixture of enantiomers. Enantiomeric purity is determined using chiral HPLC.
Solubility May differ from the racemic formMay differ from the pure L-enantiomerRacemic mixtures can sometimes be less soluble than their pure enantiomers due to differences in crystal lattice packing.[1][2][3] Solubility should be determined experimentally in relevant solvents.
Melting Point A sharp, defined melting pointMay have a different melting point or melt over a broader rangeThe crystal packing of a racemate can differ significantly from that of a pure enantiomer, affecting the melting point. This is measured by standard melting point apparatus.
Biological Activity Biologically active form for protein synthesis and interaction with stereospecific enzymes and receptors.[4]The L-enantiomer will be biologically active, while the D-enantiomer may have different, reduced, or no activity, or even antagonistic effects.[4]Biological systems are chiral and often interact specifically with one enantiomer. Biological activity should be assessed in relevant in vitro or in vivo assays.
Stability (Racemization) Can be susceptible to racemization under certain conditions (e.g., harsh pH, high temperature).The mixture is already racemic. Individual enantiomers can interconvert under conditions that promote racemization.The rate of racemization can be monitored by chiral HPLC over time under stressed conditions.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of this compound and H-L-Leu-Obzl p-tosylate.

Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is designed to separate and quantify the L- and D-enantiomers of Leucine benzyl ester.

  • Instrumentation: An HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column. A common choice for amino acid derivatives is a polysaccharide-based CSP.

  • Column: Chiralpak® IA or a similar column.

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a typical starting point for normal-phase chiral separations. The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of H-L-Leu-Obzl p-tosylate and this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • For the this compound sample, two peaks of approximately equal area should be observed, corresponding to the D- and L-enantiomers.

    • For the H-L-Leu-Obzl p-tosylate sample, a single major peak corresponding to the L-enantiomer should be observed. The presence of a small peak for the D-enantiomer would indicate the level of enantiomeric impurity.

  • Data Analysis: The enantiomeric excess (% ee) for the H-L-Leu-Obzl p-tosylate can be calculated using the peak areas of the L and D enantiomers: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100

Determination of Solubility

This protocol outlines the equilibrium solubility assay to determine the solubility of each compound in a given solvent.[5]

  • Materials:

    • Test compounds (H-L-Leu-Obzl p-tosylate and this compound).

    • Selected solvent (e.g., water, phosphate-buffered saline (PBS), ethanol).

    • Incubator shaker.

    • Filtration apparatus (e.g., 0.22 µm syringe filters).

    • HPLC or other suitable analytical method for quantification.

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

    • Incubate the vials at a constant temperature (e.g., 25 °C or 37 °C) in a shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After incubation, allow the vials to stand to let undissolved solids settle.

    • Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC with UV detection.

    • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Spectroscopic Characterization

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR: In a standard achiral solvent (e.g., DMSO-d₆, CDCl₃), the ¹H and ¹³C NMR spectra of H-L-Leu-Obzl p-tosylate and this compound will be identical. This is because the enantiomers in the racemic mixture are chemically equivalent in an achiral environment. NMR is useful for confirming the overall chemical structure of the molecule.

  • Chiral NMR: To distinguish the enantiomers in the this compound sample by NMR, a chiral solvating agent (e.g., (R)-(-)-Mandelic acid) can be added to the NMR tube. The formation of diastereomeric complexes can lead to the separation of signals for the L- and D-enantiomers, allowing for the determination of their ratio.

b) Mass Spectrometry (MS)

  • Mass spectrometry is used to confirm the molecular weight of the compound. Both H-L-Leu-Obzl p-tosylate and this compound will show the same molecular ion peak corresponding to the protonated leucine benzyl ester cation and a signal for the tosylate counter-ion. Mass spectrometry does not distinguish between enantiomers.

Mandatory Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation H-L-Leu-Obzl p-tosylate H-L-Leu-Obzl p-tosylate Chiral_HPLC Chiral HPLC H-L-Leu-Obzl p-tosylate->Chiral_HPLC Solubility_Assay Solubility Assay H-L-Leu-Obzl p-tosylate->Solubility_Assay Spectroscopy NMR & MS H-L-Leu-Obzl p-tosylate->Spectroscopy This compound This compound This compound->Chiral_HPLC This compound->Solubility_Assay This compound->Spectroscopy Purity Enantiomeric Purity Chiral_HPLC->Purity Solubility_Data Solubility Data Solubility_Assay->Solubility_Data Structure_Confirmation Structural Confirmation Spectroscopy->Structure_Confirmation

Caption: Experimental workflow for comparing the properties of H-L-Leu-Obzl p-tosylate and this compound.

biological_interaction cluster_compounds Test Compounds cluster_system Biological System cluster_outcome Outcome L_Leu H-L-Leu-Obzl p-tosylate Receptor Chiral Receptor / Enzyme L_Leu->Receptor Specific Binding DL_Leu H-DL-Leu-Obzl p-tosylate DL_Leu->Receptor Partial or No Binding (D-enantiomer) DL_Leu->Receptor Specific Binding (L-enantiomer) Activity Biological Activity Receptor->Activity Signal Transduction No_Activity No/Altered Activity Receptor->No_Activity Blocked/Altered Signal

Caption: Conceptual diagram of the differential interaction of L- and DL-leucine derivatives with a chiral biological target.

References

A Researcher's Guide to Analytical Methods for Characterizing Peptides with DL-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of D-amino acids, such as D-leucine, into peptide sequences is a critical strategy in drug development to enhance proteolytic stability, modulate biological activity, and control conformation. Distinguishing between peptides containing D-leucine and its natural L-leucine counterpart is a significant analytical challenge, as these stereoisomers (diastereomers if the peptide has other chiral centers) often exhibit identical masses and similar physicochemical properties. This guide provides an objective comparison of key analytical methods for the characterization and differentiation of peptides containing DL-leucine, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Overview of Analytical Techniques

The selection of an appropriate analytical method depends on the specific research question, whether it is for preparative separation, quantitative analysis of stereochemical purity, or detailed structural elucidation. The primary methods can be broadly categorized into separation techniques, spectroscopic techniques, and mass spectrometry-based methods.

Analytical Method Principle of Separation/Differentiation Key Strengths Key Limitations Primary Application
Chiral HPLC Differential interaction of diastereomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.High resolution, well-established, suitable for preparative scale, excellent for purity assessment.[1]Requires method development for each peptide; availability of a suitable CSP is crucial.Quantitative analysis of enantiomeric/diastereomeric purity, preparative separation of stereoisomers.
Capillary Electrophoresis (CE) Differences in electrophoretic mobility of stereoisomers in the presence of a chiral selector in the background electrolyte.[2][3]High separation efficiency, low sample and reagent consumption, rapid analysis.[4]Lower loading capacity than HPLC, sensitivity can be lower without specialized detectors.Chiral purity analysis of small peptide quantities, analysis of enantiomeric excess.[5]
Mass Spectrometry (MS) Differentiates molecules based on mass-to-charge ratio. Coupled with separation techniques (LC, CE, IMS) to resolve isomers.High sensitivity and specificity; provides molecular weight confirmation.[6]Cannot distinguish underivatized stereoisomers directly as they have identical masses.[7]Peptide identification and sequencing, quantification when coupled with a separation front-end.
Ion Mobility-MS (IM-MS) Separation of ions in the gas phase based on their size, shape, and charge. Diastereomers have different 3D structures and thus different collision cross-sections.[8][9]Can separate isomers without chromatographic separation, provides structural information (collision cross-section).[10]Resolution may not be sufficient for all diastereomers; specialized instrumentation required.Separation and characterization of isomeric peptides in complex mixtures.[11]
Nuclear Magnetic Resonance (NMR) Exploits differences in the magnetic environments of nuclei. Diastereomers have distinct NMR spectra.[12]Provides detailed 3D structural information, intrinsically quantitative without reference standards.[13]Lower sensitivity compared to MS, complex spectra for large peptides, requires higher sample amounts.Unambiguous structure elucidation, conformational analysis, quantification of stereoisomers in a mixture.[14]
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[15]Sensitive to changes in peptide secondary structure and conformation induced by stereochemistry.[16]Does not provide separation; interpretation often requires comparison with theoretical calculations.[17][18]Assessing the impact of D-leucine substitution on peptide secondary structure (e.g., helicity).

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for both the analysis and purification of peptide diastereomers.[19] The separation is typically achieved on a chiral stationary phase (CSP) that selectively interacts with one stereoisomer more strongly than the other.[1] Alternatively, reversed-phase HPLC (RP-HPLC) can often separate diastereomers due to subtle differences in their hydrophobicity and conformation.[20]

Data Presentation: HPLC Separation of Dipeptide Stereoisomers

The following table summarizes the chromatographic parameters for the baseline separation of four stereoisomers of a DL-leucine-DL-tryptophan dipeptide using an AmyCoat-RP chiral column. This data demonstrates the capability of chiral HPLC to resolve all possible stereoisomeric forms of a peptide.

StereoisomerRetention Time (min)Retention Factor (k)Separation Factor (α)Resolution (Rs)
L-Leu-L-Trp 6.52.25--
D-Leu-D-Trp 9.03.601.607.76
D-Leu-L-Trp 12.05.001.398.05
L-Leu-D-Trp 14.36.501.307.19
Data adapted from a study on an AmyCoat-RP column. Mobile phase: ammonium acetate (10 mM)-methanol-acetonitrile (50:5:45, v/v/v).[21][22]
Experimental Protocol: Chiral HPLC Analysis

This protocol provides a general framework for developing a chiral HPLC method for a peptide containing D-leucine.

Objective: To separate and quantify the diastereomers of a synthetic peptide containing one D-leucine residue.

Materials:

  • HPLC system with UV detector

  • Chiral column (e.g., Cinchona alkaloid-based, macrocyclic glycopeptide-based, or polysaccharide-based CSP)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Peptide sample dissolved in Mobile Phase A or a suitable solvent

Methodology:

  • Column Equilibration: Equilibrate the chiral column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 10-20 µL of the dissolved peptide sample.

  • Gradient Elution (Scouting Run): Perform a broad linear gradient to determine the approximate elution conditions. For example, 5% to 95% B over 30 minutes.

  • Method Optimization:

    • Based on the scouting run, optimize the gradient to improve the resolution between the L-Leu and D-Leu containing peptide peaks. A shallower gradient around the elution time of the diastereomers is often effective.

    • If co-elution occurs, consider an isocratic elution method if the retention times are close.

    • Test different CSPs if separation is not achieved, as chiral recognition is highly selective.[19]

  • Data Analysis:

    • Identify the peaks corresponding to the different diastereomers. Reference standards for the pure L-L and D-L peptides are ideal for peak identification.

    • Integrate the peak areas to calculate the percentage of each diastereomer and determine the stereochemical purity.

Visualization: HPLC Method Development Workflow

hplc_workflow start_end start_end process process decision decision output output start Start: Crude Peptide Sample prep Sample & Mobile Phase Preparation start->prep scout Analytical Scouting Run (Broad Gradient) prep->scout check_res Resolution Achieved? scout->check_res optimize Optimize Gradient, Temperature, or Mobile Phase check_res->optimize No validate Method Validation & Quantification check_res->validate Yes optimize->scout change_col Select Different Chiral Column optimize->change_col change_col->scout end End: Purity Assessed validate->end

Caption: Workflow for chiral HPLC method development and optimization.

Mass Spectrometry (MS) Based Methods

While MS alone cannot differentiate isomers, its coupling with separation techniques is a cornerstone of modern peptide analysis.[23] A powerful, albeit more complex, approach is to use LC-MS with isotopically labeled standards to confirm the stereochemistry of an endogenous or synthetic peptide directly within a complex mixture.[7]

Data Presentation: LC-MS Co-elution Analysis

This table illustrates the expected results from an LC-MS spiking experiment designed to identify the stereochemistry of an unknown peptide peak. Co-elution with a specific labeled standard confirms the stereochemical assignment.

ExperimentSample ContentExpected LC-MS ResultConclusion
Control Endogenous Peptide ExtractSingle peak for the native peptide.Establishes retention time of the unknown.
Spike 1 Extract + ¹³C L-Leu StandardTwo separated peaks (native and labeled).The native peptide is not the L-Leu version.
Spike 2 Extract + ¹³C D-Leu StandardA single, co-eluting peak for both native and labeled peptides.Confirms the native peptide contains D-Leucine.
Experimental Protocol: LC-MS Spiking for Stereochemical Verification

Objective: To determine if a peptide of interest contains L-leucine or D-leucine using synthetic, stable isotope-labeled standards.

Materials:

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Reversed-phase C18 column

  • Biological extract or sample containing the peptide of interest

  • Synthetic ¹³C-labeled peptide standard with L-leucine

  • Synthetic ¹³C-labeled peptide standard with D-leucine

  • Standard LC-MS mobile phases (e.g., Water/Acetonitrile with 0.1% Formic Acid)

Methodology:

  • Standard Synthesis: Synthesize the two expected diastereomers of the target peptide using ¹³C-labeled amino acids via solid-phase peptide synthesis. Purify and characterize these standards.[7]

  • LC-MS Method Development: Develop an RP-HPLC method that provides sharp, symmetrical peaks for the peptide of interest. Diastereomers may or may not separate on a standard achiral column.

  • Analysis of Control Sample: Analyze the biological extract alone to determine the retention time and obtain MS1 and MS2 spectra for the endogenous peptide.

  • Spiking Experiments:

    • Prepare a sample by spiking the biological extract with a small amount of the ¹³C L-Leu peptide standard.

    • Prepare a second sample by spiking the extract with the ¹³C D-Leu peptide standard.

  • LC-MS Analysis of Spiked Samples: Analyze both spiked samples using the established LC-MS method.

  • Data Analysis:

    • Generate extracted ion chromatograms (EICs) for the m/z of the endogenous peptide and the ¹³C-labeled synthetic peptide in each run.

    • Compare the retention times. Co-elution of the endogenous peptide with one of the labeled standards provides high confidence in the stereochemical assignment of that residue.[7]

Visualization: LC-MS Spiking Experiment Workflow

lcms_spiking_workflow start_end start_end process process input input output output start Start: Putative Diastereomer Identified in Extract synth Synthesize Isotope-Labeled Diastereomer Standards (L-Leu and D-Leu versions) start->synth spike_l Spike Extract with L-Leu Standard synth->spike_l spike_d Spike Extract with D-Leu Standard synth->spike_d lcms_l LC-MS Analysis spike_l->lcms_l lcms_d LC-MS Analysis spike_d->lcms_d analyze Compare Retention Times of Native vs. Standard lcms_l->analyze lcms_d->analyze end End: Stereochemistry Assigned analyze->end

Caption: Workflow for stereochemical assignment using LC-MS and labeled standards.

References

A Comparative Guide to the HPLC Separation of Diastereomeric Peptides Derived from H-DL-Leu-Obzl p-Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise analysis and separation of diastereomeric peptides are critical for ensuring the purity, efficacy, and safety of therapeutic candidates. Diastereomers, differing in the configuration at only one of several chiral centers, often exhibit distinct biological activities. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the separation of diastereomeric peptides, with a focus on those synthesized from H-DL-Leu-Obzl p-tosylate.

Performance Comparison of Chiral HPLC Methods

The separation of diastereomeric peptides can be effectively achieved using various chiral stationary phases (CSPs). The choice of the appropriate column and mobile phase is crucial for obtaining optimal resolution. Below is a comparison of different approaches, including a detailed analysis of a specific application for separating leucine-containing dipeptide stereoisomers.

Table 1: Quantitative Data for the Chiral HPLC Separation of DL-leucine-DL-tryptophan Dipeptide Stereoisomers [1]

StereoisomerRetention Time (min)Retention Factor (k)Separation Factor (α)Resolution (Rs)
L-Leu-L-Trp6.52.25--
D-Leu-D-Trp9.03.601.607.76
D-Leu-L-Trp12.05.001.398.05
L-Leu-D-Trp14.36.501.307.19

Table 2: Comparison of Alternative Chiral Stationary Phases for Diastereomeric Peptide Separation

Chiral Stationary Phase (CSP)Principle of SeparationTypical Mobile PhasesApplicability to Diastereomers
Amylose-based (e.g., AmyCoat-RP) [1]Inclusion complexes, hydrogen bonding, and π-π interactions with the carbamate derivatives of the polysaccharide.Reversed-phase: Ammonium acetate buffer with methanol and acetonitrile.Demonstrated high efficiency in separating all four stereoisomers of a dipeptide containing leucine.[1]
Zwitterionic (e.g., CHIRALPAK® ZWIX) [2]Ion-exchange and hydrogen bonding interactions. The cinchona alkaloid-derived selectors have both anionic and cationic sites.[2]Polar organic or reversed-phase: Methanol/water with additives like formic acid and diethylamine.[2]Versatile for the direct separation of underivatized amino acids and small peptides, including di- and tripeptide diastereomers.[2]
Macrocyclic Glycopeptides (e.g., CHIROBIOTIC) Multiple chiral selectors and interaction mechanisms including hydrogen bonding, π-π interactions, and steric hindrance within the macrocyclic structure.Normal-phase, reversed-phase, and polar organic modes.Effective for a wide range of chiral compounds, including N-derivatized amino acids and small peptides.
Cyclodextrin-based [3]Formation of inclusion complexes where the analyte fits into the hydrophobic cavity of the cyclodextrin.Reversed-phase: Acetonitrile/water or methanol/water.Can be used for the separation of derivatized amino acid enantiomers and some dipeptides.[3]

Experimental Protocols

Detailed methodologies are essential for reproducing and adapting separation techniques. Below is the experimental protocol for the successful separation of DL-leucine-DL-tryptophan dipeptide stereoisomers.

Detailed Experimental Protocol: Separation of DL-leucine-DL-tryptophan Dipeptide Stereoisomers[1]
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: AmyCoat-RP (150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 10 mM Ammonium Acetate, Methanol, and Acetonitrile in a ratio of 50:5:45 (v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 ± 1 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Sample Concentration: 100 µg/mL.

  • Diluent: A mixture of Water, Methanol, and Acetonitrile in a ratio of 50:40:10 (v/v/v/v).

  • Run Time: 20 minutes.

Visualizing the Workflow

A clear understanding of the experimental process is facilitated by a visual representation of the workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: Diastereomeric Peptide Mixture from This compound dissolve Dissolve in Appropriate Diluent start->dissolve filter Filter Sample (0.22 or 0.45 µm) dissolve->filter inject Inject Sample onto Chiral HPLC Column filter->inject separate Isocratic or Gradient Elution with Optimized Mobile Phase inject->separate detect UV Detection at Appropriate Wavelength separate->detect chromatogram Generate Chromatogram detect->chromatogram analyze Identify and Quantify Diastereomeric Peaks (Retention Time, Peak Area) chromatogram->analyze end End: Purity Assessment and Quantification analyze->end

Caption: Experimental workflow for HPLC separation of diastereomeric peptides.

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with H-DL-Leu-Obzl p-tosylate versus Fmoc-L-Leu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of amino acid building blocks is a critical decision that impacts not only the synthesis of peptides but also their subsequent analysis and purification. This guide provides an objective comparison of peptides synthesized using the racemic mixture H-DL-Leu-Obzl p-tosylate against the enantiomerically pure Fmoc-L-Leu-OH, with a focus on their analysis by mass spectrometry.

The primary distinction in the mass spectrometric analysis of peptides synthesized with these two building blocks lies in the stereochemistry of the resulting products. The use of a racemic mixture like this compound will result in the formation of diastereomeric peptides, which have identical masses but different three-dimensional structures. In contrast, the use of an enantiomerically pure building block such as Fmoc-L-Leu-OH will yield a single, stereochemically defined peptide.

While mass spectrometry is a powerful tool for determining the mass and sequence of a peptide, it cannot, on its own, typically distinguish between diastereomers as they have the same mass-to-charge ratio.[1] Therefore, the analysis of these peptides relies heavily on hyphenated techniques, primarily liquid chromatography-mass spectrometry (LC-MS). The chromatographic separation is the key to resolving and quantifying the different stereoisomers before they are detected by the mass spectrometer.

Performance Comparison: this compound vs. Fmoc-L-Leu-OH

The following table summarizes the expected outcomes when analyzing a model tripeptide (e.g., Ala-Leu-Gly) synthesized using either this compound or Fmoc-L-Leu-OH.

ParameterPeptide Synthesized with this compoundPeptide Synthesized with Fmoc-L-Leu-OHKey Considerations
Synthesis Method Typically Solution-Phase SynthesisTypically Solid-Phase Peptide Synthesis (SPPS)Solution-phase is suitable for shorter peptides and scale-up, while SPPS is amenable to automation and longer sequences.
Product Stereochemistry Mixture of Diastereomers (e.g., Ala-L-Leu-Gly and Ala-D-Leu-Gly)Single Enantiomer (e.g., Ala-L-Leu-Gly)The use of a racemic starting material necessitates downstream separation of the diastereomeric products.
LC-MS Analysis Two baseline-resolved peaks in the chromatogram corresponding to the two diastereomers.A single peak in the chromatogram.The separation of diastereomers can be achieved on standard reversed-phase columns (C8 or C18) due to their different physicochemical properties.[2][3] Chiral columns can also be employed for more challenging separations.[4][5]
Mass Spectrum Both chromatographic peaks will produce identical mass spectra with the same parent mass.The single chromatographic peak will produce a mass spectrum with the expected parent mass.Subtle differences in the relative intensities of fragment ions in tandem MS (MS/MS) spectra of diastereomers have been reported but are often not pronounced enough for reliable differentiation without chromatographic separation.
Purification Requires chromatographic purification (e.g., preparative HPLC) to isolate the desired diastereomer.Standard purification to remove synthesis-related impurities.The purification of diastereomers can be a complex and time-consuming step.[2]
Quantitative Analysis The relative peak areas of the two diastereomers in the chromatogram can be used to determine their ratio.Standard quantitative analysis of a single peak.Accurate quantification of each diastereomer is crucial if they exhibit different biological activities.

Experimental Protocols

Peptide Synthesis

Protocol 1: Solution-Phase Synthesis of a Model Tripeptide (Ala-D/L-Leu-Gly) using this compound

This protocol describes a general approach for the synthesis of a tripeptide in solution.

  • Step 1: Coupling of Boc-Ala-OH with this compound:

    • Dissolve Boc-Ala-OH (1 equivalent), this compound (1 equivalent), and a coupling agent such as HOBt (1.1 equivalents) in an appropriate solvent (e.g., DMF or DCM).

    • Cool the mixture to 0°C.

    • Add a carbodiimide coupling reagent like DCC or EDC (1.1 equivalents) and stir the reaction at 0°C for 1 hour, then at room temperature overnight.

    • Filter the reaction mixture to remove the urea byproduct.

    • Perform an aqueous workup to extract the protected dipeptide, Boc-Ala-DL-Leu-Obzl.

    • Purify the product by flash chromatography or recrystallization.

  • Step 2: Deprotection of the N-terminal Boc group:

    • Dissolve the purified Boc-Ala-DL-Leu-Obzl in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA).

    • Stir at room temperature for 1-2 hours.

    • Evaporate the solvent and TFA under reduced pressure to obtain H-Ala-DL-Leu-Obzl as a TFA salt.

  • Step 3: Coupling with Boc-Gly-OH:

    • Follow a similar coupling procedure as in Step 1, using H-Ala-DL-Leu-Obzl, Boc-Gly-OH, and coupling reagents.

    • After workup and purification, the protected tripeptide Boc-Gly-Ala-DL-Leu-Obzl is obtained.

  • Step 4: Final Deprotection:

    • Remove the N-terminal Boc group with TFA as described in Step 2.

    • Cleave the C-terminal benzyl ester by catalytic hydrogenolysis (e.g., using Pd/C catalyst and H2 gas) to yield the crude tripeptide, Gly-Ala-DL-Leu.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Model Tripeptide (Ala-L-Leu-Gly) using Fmoc-L-Leu-OH

This protocol outlines a standard manual Fmoc/tBu-based solid-phase synthesis.

  • Resin Preparation: Start with a pre-loaded Fmoc-Gly-Wang resin or a similar suitable resin. Swell the resin in DMF.

  • Synthesis Cycle for Leucine:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from glycine. Wash the resin thoroughly with DMF.

    • Coupling: In a separate vessel, pre-activate Fmoc-L-Leu-OH (3-5 equivalents) with a coupling reagent like HBTU or HATU (3-5 equivalents) and a base such as DIPEA (6-10 equivalents) in DMF. Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Synthesis Cycle for Alanine: Repeat the deprotection, coupling (with Fmoc-Ala-OH), and washing steps as described above.

  • Final Fmoc Deprotection: Remove the final Fmoc group from alanine with 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide from the filtrate with cold diethyl ether.

    • Wash the peptide pellet and dry it under vacuum.

LC-MS Analysis of Diastereomeric Peptides
  • Objective: To separate and identify the diastereomeric peptides resulting from the synthesis using this compound.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., ESI-Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Column: A standard reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% B over 15-20 minutes. The gradient should be optimized to achieve baseline separation of the diastereomers.[6]

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C. Temperature can be adjusted to improve separation.[3]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS1 Scan Range: m/z 100-1000.

    • Data-Dependent Acquisition (DDA): Acquire MS/MS spectra for the top 2-3 most intense ions from the MS1 scan.

    • Collision Energy: Use a stepped or optimized collision energy to obtain informative fragment spectra.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the synthesis and analysis of peptides using both this compound and Fmoc-L-Leu-OH.

G cluster_0 Solution-Phase Synthesis with this compound A Couple Boc-AA1-OH with H-DL-Leu-Obzl B Purify Protected Dipeptide A->B C Deprotect Boc Group B->C D Couple Boc-AA3-OH C->D E Final Deprotection D->E F Crude Diastereomeric Peptide Mixture E->F

Workflow for solution-phase synthesis using a racemic building block.

G cluster_1 Solid-Phase Peptide Synthesis with Fmoc-L-Leu-OH G Start with Fmoc-AA3-Resin H Fmoc Deprotection G->H I Couple Fmoc-L-Leu-OH H->I J Fmoc Deprotection I->J K Couple Fmoc-AA1-OH J->K L Cleave from Resin K->L M Crude Single Enantiomer Peptide L->M

Workflow for solid-phase synthesis using an enantiopure building block.

G cluster_2 LC-MS Analysis Workflow N Inject Crude Peptide Sample O HPLC Separation (Reversed-Phase C18) N->O P Diastereomer 1 Elutes O->P from DL-Leu synthesis Q Diastereomer 2 Elutes O->Q from DL-Leu synthesis R Single Enantiomer Elutes O->R from L-Leu synthesis S Electrospray Ionization (ESI) P->S Q->S R->S T Mass Analyzer (MS1 Scan) S->T U Tandem MS (MS/MS) T->U V Data Analysis U->V

Comparative LC-MS analysis workflow for diastereomeric and single enantiomer peptides.

Conclusion

The use of this compound in peptide synthesis introduces stereochemical diversity that must be addressed during analysis and purification. While mass spectrometry is essential for confirming the mass and sequence of the resulting peptides, it is the chromatographic separation in an LC-MS system that is paramount for resolving and quantifying the diastereomeric products. In contrast, the use of enantiomerically pure building blocks like Fmoc-L-Leu-OH simplifies the analytical workflow by producing a single, stereochemically defined peptide.

The choice between these building blocks will depend on the specific goals of the research. If the intention is to study the effects of D-amino acid substitution or to create peptide libraries with increased stereochemical diversity, then a racemic starting material may be appropriate. However, for the synthesis of a specific, stereochemically pure peptide therapeutic, the use of an enantiomerically pure amino acid derivative is the standard and recommended approach. This guide provides the foundational knowledge and protocols to make informed decisions and to design appropriate analytical strategies for peptides synthesized from either racemic or enantiopure building blocks.

References

A Comparative Guide to the Coupling Efficiency of Leucine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Leucine Derivatives and Coupling Reagents to Optimize Peptide Synthesis

The incorporation of leucine, a sterically hindered amino acid, into a peptide sequence is a critical step that can significantly influence the overall yield and purity of the final product. The bulky isobutyl side chain of leucine presents a challenge for standard coupling protocols, making the choice of both the protecting group strategy and the coupling reagent paramount to ensure efficient amide bond formation while minimizing side reactions, most notably racemization.

This guide provides a comparative analysis of the coupling efficiency of leucine derivatives, with a primary focus on Fmoc-protected leucine (Fmoc-Leu-OH) activated by various common coupling reagents. We will also touch upon the Boc-protection strategy (Boc-Leu-OH) as a key alternative. The information presented herein is supported by experimental data and principles from the scientific literature to aid researchers in making informed decisions for their specific peptide synthesis needs.

Performance Comparison of Coupling Reagents for Fmoc-Leucine

The selection of a coupling reagent is often a balance between reactivity, the potential for side reactions, and cost. For a sterically hindered amino acid like Fmoc-Leu-OH, a more potent activating agent is generally preferred to achieve high coupling efficiency. The following table summarizes the performance of four commonly used coupling reagents—HATU, HBTU, DIC/HOBt, and PyBOP—for the incorporation of Fmoc-leucine.

Coupling ReagentClassTypical Reaction TimeCoupling Efficiency (Yield)PurityRisk of Epimerization
HATU Aminium Salt20 - 45 min> 99.5%Very HighVery Low[1]
HBTU Aminium Salt30 - 60 min98 - 99.5%HighLow to Moderate[1]
DIC/HOBt Carbodiimide60 - 120 min95 - 98%GoodLow[1]
PyBOP Phosphonium Salt30 - 60 min98 - 99%HighLow[1]

Disclaimer: The quantitative data presented above is extrapolated from studies on sterically hindered amino acids, such as Fmoc-D-Leu-OH, as direct comparative data for Fmoc-L-Leu-OH across all these reagents in a single source is not extensively available.[1] Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

For the coupling of the sterically hindered amino acid Fmoc-Leu-OH, aminium salts such as HATU and HBTU are generally recommended for their high reactivity and efficiency.[1] HATU often provides superior results in terms of purity and a reduced risk of epimerization, making it an excellent choice for particularly challenging sequences.[1] Phosphonium salts like PyBOP also offer a robust alternative with a good balance of reactivity and a low propensity for racemization.[1] While the more economical DIC/HOBt system is a reliable choice for many standard couplings, it may require longer reaction times or double coupling for a hindered residue like Fmoc-Leu-OH to ensure a complete reaction.[1]

Fmoc vs. Boc Protection Strategy

The two most common Nα-protecting groups used in solid-phase peptide synthesis (SPPS) are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl). The choice between these two strategies impacts the reagents used for deprotection and can influence coupling efficiency.

  • Fmoc Strategy: This has become the more prevalent method, largely due to its milder deprotection conditions using a base, typically piperidine. This orthogonality allows for the use of acid-labile side-chain protecting groups. The Fmoc approach is highly compatible with modern, efficient coupling reagents like HATU and HBTU.

  • Boc Strategy: This was the original standard for SPPS and relies on acidic conditions (e.g., trifluoroacetic acid, TFA) for deprotection. It is often paired with coupling reagents such as DCC or DIC with HOBt. While cost-effective, the repeated acid exposure can be harsh on some peptide sequences.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in peptide synthesis, the following diagrams illustrate the chemical activation of Fmoc-Leu-OH by different reagents and a general workflow for a coupling cycle in SPPS.

cluster_HATU HATU Activation cluster_HBTU HBTU Activation cluster_DIC_HOBt DIC/HOBt Activation Fmoc_Leu_OH_HATU Fmoc-Leu-OH OAt_ester Highly Reactive OAt-ester Fmoc_Leu_OH_HATU->OAt_ester + HATU, DIPEA HATU HATU DIPEA_HATU DIPEA Fmoc_Leu_OH_HBTU Fmoc-Leu-OH OBt_ester_HBTU Reactive OBt-ester Fmoc_Leu_OH_HBTU->OBt_ester_HBTU + HBTU, DIPEA HBTU HBTU DIPEA_HBTU DIPEA Fmoc_Leu_OH_DIC Fmoc-Leu-OH OBt_ester_DIC Reactive OBt-ester Fmoc_Leu_OH_DIC->OBt_ester_DIC + DIC, HOBt DIC DIC HOBt HOBt

Activation of Fmoc-Leu-OH by different coupling reagents.

Resin Resin with N-terminal amine Coupling Coupling to Resin Resin->Coupling Activation Activation of Fmoc-Leu-OH (with Coupling Reagent + Base) Activation->Coupling Wash Wash Resin Coupling->Wash Kaiser_Test Kaiser Test Wash->Kaiser_Test Complete Coupling Complete Kaiser_Test->Complete Negative Incomplete Recouple Kaiser_Test->Incomplete Positive Incomplete->Coupling

General workflow for an SPPS coupling cycle.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are standard protocols for the coupling of Fmoc-Leu-OH using the compared reagents in manual Fmoc-based solid-phase peptide synthesis (SPPS).

General Steps (Prior to Coupling):

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[1]

  • Fmoc Deprotection: Drain the DMF and treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.[1]

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.[1]

Protocol 1: HATU Coupling

  • Activation: In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[1]

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 20-45 minutes.[1]

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).[1]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[1]

Protocol 2: HBTU Coupling

  • Activation: In a separate vial, dissolve Fmoc-Leu-OH (3-5 equivalents), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.[1]

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes.[1]

  • Washing: Drain the coupling solution and thoroughly wash the resin with DMF (3-5 times).[1]

  • Monitoring: Check for reaction completion using a Kaiser test.[1]

Protocol 3: DIC/HOBt Coupling

  • Solution Preparation: In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.[1]

  • Coupling: Add the Fmoc-Leu-OH/HOBt solution to the deprotected resin. Then, add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel. Agitate the mixture for 1-2 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3-5 times).[1]

  • Monitoring: Use the Kaiser test to confirm complete coupling.[1]

Protocol 4: PyBOP Coupling

  • Activation: In a separate vial, dissolve Fmoc-Leu-OH (2 equivalents), PyBOP (2 equivalents), and DIPEA (4 equivalents) in DMF. The addition of HOBt (2 equivalents) can be beneficial.[1]

  • Coupling: Add the activated solution to the deprotected resin and agitate for 30-60 minutes.[1]

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).[1]

  • Monitoring: Confirm the absence of free amines with a Kaiser test.[1]

References

Peptides Synthesized with H-DL-Leu-Obzl p-Tosylate: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of peptides synthesized with racemic H-DL-Leu-Obzl p-tosylate versus their stereochemically pure L- and D-leucine counterparts, supported by experimental data and detailed protocols.

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design, aimed at enhancing therapeutic properties such as stability and biological activity. This compound, a benzyl-ester protected racemic mixture of D- and L-leucine, serves as a starting material in peptide synthesis. The use of this racemic precursor results in a diastereomeric mixture of the final peptide, the biological characteristics of which can differ significantly from peptides synthesized with stereochemically pure L- or D-leucine. This guide provides a comparative analysis of these peptides, offering insights into their potential advantages and disadvantages in therapeutic applications.

Comparison of Biological Activity: L-Leucine vs. D-Leucine vs. DL-Leucine Peptides

While direct quantitative data on the biological activity of a diastereomeric peptide mixture synthesized using this compound is limited in publicly available literature, a comparison can be drawn from studies on peptides where L-leucine is substituted with D-leucine. The antimicrobial peptide Brevinin-1OS (B1OS) serves as an excellent case study.

Data Presentation: Antimicrobial and Hemolytic Activity of Brevinin-1OS and its Analogs

PeptideTarget Organism/CellBiological Activity MetricValueReference
B1OS (Parent Peptide) S. aureusMinimum Inhibitory Concentration (MIC)32 µM[1][2][3]
MRSAMinimum Inhibitory Concentration (MIC)64 µM[1][2][3]
E. faecalisMinimum Inhibitory Concentration (MIC)64 µM[1][2][3]
Horse Red Blood Cells50% Hemolytic Concentration (HC50)>128 µM[1][2][3]
B1OS-L (L-Leucine added) S. aureusMinimum Inhibitory Concentration (MIC)2 µM[1][2][3]
MRSAMinimum Inhibitory Concentration (MIC)4 µM[1][2][3]
E. faecalisMinimum Inhibitory Concentration (MIC)8 µM[1][2][3]
Horse Red Blood Cells50% Hemolytic Concentration (HC50)29.92 µM[1][2][3]
B1OS-D-L (D-Leucine added) S. aureusMinimum Inhibitory Concentration (MIC)2 µM[1][2][3]
MRSAMinimum Inhibitory Concentration (MIC)4 µM[1][2][3]
E. faecalisMinimum Inhibitory Concentration (MIC)8 µM[1][2][3]
Horse Red Blood Cells50% Hemolytic Concentration (HC50)74.5 µM[1][2][3]
Peptide with DL-Leucine --Not available-

Key Observations:

  • Enhanced Antimicrobial Potency: The addition of either L- or D-leucine to the parent B1OS peptide significantly enhanced its antimicrobial activity against Gram-positive bacteria, as indicated by the lower MIC values.[1][2][3]

  • Improved Therapeutic Index with D-Leucine: While both L- and D-leucine analogs showed increased potency, the D-leucine variant (B1OS-D-L) exhibited significantly lower hemolytic activity (higher HC50 value) compared to the L-leucine analog (B1OS-L).[1][2][3] This suggests that the D-leucine modification leads to a greater therapeutic window, retaining high antimicrobial efficacy while reducing toxicity to mammalian cells.

  • Impact of Racemic Mixtures: Synthesizing a peptide with this compound would result in a 1:1 mixture of diastereomers (e.g., a mix of B1OS-L and B1OS-D-L). The overall biological activity of this mixture would likely be an average of the activities of the individual diastereomers. However, without direct experimental data, it is difficult to predict the precise synergistic or antagonistic effects. The presence of the more hemolytic L-leucine diastereomer could potentially increase the overall toxicity of the mixture compared to the pure D-leucine analog.

  • Enhanced Proteolytic Stability: A primary advantage of incorporating D-amino acids into peptides is the remarkable increase in their stability against enzymatic degradation.[4] Natural proteases are stereospecific for L-amino acids, making peptides containing D-amino acids less susceptible to cleavage and giving them a longer in vivo half-life.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of peptide analogs. Below are protocols for key experiments to assess the biological and biophysical properties of peptides synthesized with L-, D-, or DL-leucine.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing peptides on a solid support, a common method for producing the peptides discussed.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxylic acid of the Fmoc-protected amino acid (e.g., H-L-Leu-Obzl p-tosylate, H-D-Leu-Obzl p-tosylate, or this compound) using a coupling reagent like HBTU/HOBt in the presence of a base such as DIEA. Add this activated amino acid to the deprotected resin to form a peptide bond.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Culture Preparation: Inoculate a bacterial strain (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate until it reaches the mid-logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[5]

  • Peptide Dilution: Prepare serial two-fold dilutions of the peptide in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity to mammalian cells.

  • Erythrocyte Preparation: Obtain fresh red blood cells (e.g., from horse or human blood) and wash them several times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and other components. Resuspend the washed erythrocytes in PBS to a final concentration of 2-8% (v/v).

  • Peptide Incubation: In a 96-well plate, mix the erythrocyte suspension with various concentrations of the peptide.

  • Controls: Include a negative control (erythrocytes in PBS only) for 0% hemolysis and a positive control (erythrocytes in a solution of 1% Triton X-100) for 100% hemolysis.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Measurement: Centrifuge the plate to pellet the intact erythrocytes. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 450 nm or 540 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

L-Leucine Mediated mTORC1 Signaling Pathway

L-leucine is a key signaling molecule that activates the mTORC1 pathway, a central regulator of cell growth and protein synthesis.[2]

mTORC1_Pathway L_Leucine L-Leucine mTORC1 mTORC1 L_Leucine->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 phosphorylates (inhibits) rpS6 rpS6 p70S6K->rpS6 phosphorylates Protein_Synthesis Protein Synthesis rpS6->Protein_Synthesis promotes eIF4E eIF4E _4E_BP1->eIF4E releases eIF4E->Protein_Synthesis promotes

Caption: Simplified overview of the L-Leucine-mediated mTOR signaling pathway.

Experimental Workflow: Peptide Synthesis to Bioactivity

This diagram outlines the general workflow from peptide synthesis to the evaluation of its biological activity.

Peptide_Workflow Start Start: Select Peptide Sequence SPPS Solid-Phase Peptide Synthesis (using L-, D-, or DL-Leu-Obzl) Start->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (Verification) Purification->Characterization Bioactivity Biological Activity Assays Characterization->Bioactivity MIC Antimicrobial Assay (MIC) Bioactivity->MIC Hemolysis Hemolytic Assay (HC50) Bioactivity->Hemolysis Data_Analysis Data Analysis & Comparison MIC->Data_Analysis Hemolysis->Data_Analysis

Caption: General workflow for peptide synthesis and biological activity assessment.

References

Unlocking Peptide Potential: A Comparative Guide to the Strategic Use of Racemic Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more robust and effective peptide-based therapeutics is ongoing. While the natural L-amino acid configuration is ubiquitous, the strategic incorporation of their D-enantiomers, often in the form of racemic mixtures, presents a powerful approach to overcoming key limitations of conventional peptides. This guide provides a comprehensive comparison of the advantages of using racemic or D-amino acid-containing peptides in specific applications, supported by experimental data and detailed protocols.

The primary challenges in peptide therapeutic development include poor proteolytic stability, leading to short in vivo half-lives, and difficulties in structural elucidation.[1][2][3] The use of D-amino acids and racemic mixtures directly addresses these issues, offering significant advantages in stability, bioavailability, and crystallographic studies.[4][5][6]

Enhanced Proteolytic Stability and Pharmacokinetics

One of the most significant advantages of incorporating D-amino acids is the enhanced resistance to enzymatic degradation.[5] Endogenous proteases are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[5][7] By introducing D-amino acids, the peptide backbone becomes sterically hindered and less susceptible to proteolytic cleavage, resulting in a longer circulation half-time.[1][8]

A compelling demonstration of this enhanced stability comes from an in vitro study comparing the degradation of L-peptides with their D-amino acid-modified counterparts in the presence of proteinase K. While the L-peptides were completely degraded within 4 hours, the D-amino acid modified peptides showed significantly greater stability.[1]

Peptide TypeIncubation Time with Proteinase KPercentage Remaining
L-peptide4 hours0%
D-amino acid modified peptide24 hours15%
Data summarized from in vitro proteolysis experiments.[1]

This increased stability can directly translate to improved bioavailability and a more favorable pharmacokinetic profile for therapeutic peptides.[5][6]

Experimental Protocol: In Vitro Proteolytic Stability Assay

A common method to assess the proteolytic stability of peptides involves incubation with a protease followed by quantification of the remaining peptide over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Peptide solutions (L-peptide and D-amino acid-containing peptide) of known concentration.

  • Protease solution (e.g., proteinase K, trypsin, or human serum).

  • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Quenching solution (e.g., Trifluoroacetic Acid).

  • HPLC system with a suitable column (e.g., C18).

Procedure:

  • Peptide solutions are incubated with the protease solution in the reaction buffer at a physiologically relevant temperature (e.g., 37°C).

  • Aliquots are taken from the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • The enzymatic reaction in the aliquots is stopped by adding a quenching solution.

  • The samples are then analyzed by HPLC to separate the intact peptide from its degradation products.

  • The peak area of the intact peptide is measured and compared to the initial concentration to determine the percentage of peptide remaining at each time point.

Proteolytic_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis P Peptide Solutions (L- and D-forms) Inc Incubate at 37°C P->Inc E Protease Solution E->Inc B Reaction Buffer B->Inc Aliquuot Aliquuot Inc->Aliquuot Aliquot Take Aliquots at Time Points Quench Quench Reaction Aliquot->Quench HPLC HPLC Analysis Quench->HPLC Data Quantify Remaining Peptide HPLC->Data

Workflow for in vitro proteolytic stability assay.

Racemic Crystallography: A Tool for Structural Biology

Determining the three-dimensional structure of proteins and peptides is crucial for understanding their function and for rational drug design. However, obtaining high-quality crystals suitable for X-ray diffraction can be a significant bottleneck. Racemic crystallography, which utilizes an equimolar mixture of the L- and D-enantiomers of a peptide or protein, offers a powerful solution to this challenge.[4][9]

Racemic mixtures are more prone to crystallization because they can pack into a greater number of possible space groups, including centrosymmetric ones, which are often more favorable for crystal formation and subsequent structure determination.[10][11][12] This technique has been successfully applied to several proteins that were recalcitrant to crystallization in their natural L-form.[9][10]

ProteinCrystallization Outcome (L-form)Crystallization Outcome (Racemic Mixture)Reference
Ubiquitin Difficult to crystallizeReadily crystallized, diffraction-quality crystals obtained overnight[9]
Rv1738 (from M. tuberculosis)Resisted extensive crystallization attemptsGave crystals in a centrosymmetric space group, enabling structure determination[9]
Kaliotoxin Not reportedCrystals diffracted to atomic resolution (0.95 Å), enabling structure determination by direct methods[10]
Plectasin Not reportedCrystallized in space group P1, structure determined by direct methods[12]
Experimental Protocol: Racemic Crystallography

The general workflow for racemic crystallography involves the chemical synthesis of both the L- and D-enantiomers of the target peptide or small protein, followed by crystallization screening of the racemic mixture.

Materials:

  • Chemically synthesized and purified L-peptide and D-peptide.

  • Crystallization screening kits (various buffers, precipitants, and additives).

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates).

Procedure:

  • Synthesis: The L- and D-enantiomers of the peptide are synthesized using solid-phase peptide synthesis (SPPS) with the corresponding L- or D-amino acids.[9]

  • Purification and Characterization: The synthesized peptides are purified by HPLC and their identity is confirmed by mass spectrometry.

  • Racemic Mixture Preparation: Equimolar amounts of the L- and D-peptides are mixed to form the racemic solution.

  • Crystallization Screening: The racemic mixture is subjected to high-throughput crystallization screening using various conditions (pH, precipitant concentration, temperature).

  • Crystal Harvesting and Data Collection: Once crystals are obtained, they are harvested, cryo-protected if necessary, and subjected to X-ray diffraction to collect diffraction data for structure determination.

Racemic_Crystallography_Workflow cluster_synthesis Synthesis & Preparation cluster_crystallization Crystallization cluster_analysis Structural Analysis L_Synth Synthesize L-Peptide Mix Prepare Equimolar Racemic Mixture L_Synth->Mix D_Synth Synthesize D-Peptide D_Synth->Mix Screen Crystallization Screening Mix->Screen Harvest Harvest Crystals Screen->Harvest Xray X-ray Diffraction Harvest->Xray Structure Structure Determination Xray->Structure

Workflow for racemic crystallography.

Modulating Self-Assembly and Material Properties

Self-assembling peptides are of great interest for creating novel biomaterials, such as hydrogels for drug delivery and tissue engineering.[13][14] The chirality of the constituent peptides plays a crucial role in the self-assembly process and the properties of the resulting materials.[15]

Interestingly, racemic mixtures of self-assembling peptides can lead to the formation of materials with distinct and sometimes superior properties compared to their enantiomerically pure counterparts. For example, a racemic mixture of the β-hairpin peptides MAX1 and D-MAX1 was found to form a hydrogel that is four times more rigid than the gels formed by either peptide alone.[15] This enhanced mechanical rigidity is attributed to a more favorable packing arrangement in the racemic mixture, leading to maximized intermolecular hydrophobic interactions.[15]

Peptide SystemMaterial PropertyL-enantiomerD-enantiomerRacemic MixtureReference
β-hairpin peptides (MAX1/D-MAX1) Mechanical Rigidity1x1x4x[15]
Aromatic amino acid (F) Young's Modulus1.8 GPa5.8 GPa53.1 GPa[16]
Signaling Pathway: Chirality-Driven Self-Assembly

The self-assembly of peptides is governed by a complex interplay of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. The chirality of the amino acid residues dictates the peptide's secondary structure and how individual peptides interact to form higher-order assemblies. In a racemic mixture, the presence of both L- and D-enantiomers can lead to unique packing arrangements, such as the formation of "rippled" β-sheets, which can enhance the overall stability and mechanical properties of the resulting biomaterial.[15]

Self_Assembly_Pathway cluster_components Molecular Components cluster_interactions Intermolecular Interactions cluster_structures Supramolecular Structures cluster_materials Resulting Biomaterials L_Peptide L-Peptides Interactions Hydrogen Bonding Hydrophobic Interactions Electrostatic Forces L_Peptide->Interactions D_Peptide D-Peptides D_Peptide->Interactions Homo_Assembly Homochiral Assembly (e.g., standard β-sheets) Interactions->Homo_Assembly Single Enantiomer Racemic_Assembly Racemic Assembly (e.g., rippled β-sheets) Interactions->Racemic_Assembly Racemic Mixture Homo_Material Homochiral Material (Standard Properties) Homo_Assembly->Homo_Material Racemic_Material Racemic Material (Enhanced Properties) Racemic_Assembly->Racemic_Material

Influence of chirality on peptide self-assembly.

References

Safety Operating Guide

Proper Disposal of H-DL-Leu-Obzl p-Tosylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of H-DL-Leu-Obzl p-tosylate, a common reagent in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Researchers, scientists, and drug development professionals must handle this compound with care, recognizing its potential hazards. The following guidelines are based on established safety protocols and regulatory standards for laboratory chemical waste.

Essential Safety and Hazard Information

This compound is classified with the following hazards.[1] All personnel handling this compound should be familiar with its Safety Data Sheet (SDS) prior to use and disposal.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including safety goggles, gloves, and a lab coat.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste is a critical component of laboratory safety. The following workflow outlines the necessary steps for safe and compliant disposal.

cluster_0 Waste Generation & Collection cluster_1 Waste Segregation cluster_2 Container Management & Storage cluster_3 Final Disposal A Unused/Expired Solid this compound D Solid Hazardous Waste Container A->D B Contaminated Labware (gloves, wipes, etc.) B->D C Aqueous Solutions Containing this compound E Aqueous Hazardous Waste Container C->E F Securely Seal & Label Containers D->F E->F G Store in Designated Secondary Containment F->G H Arrange for Pickup by Institutional EHS G->H I Approved Hazardous Waste Disposal Facility H->I

Figure 1. Workflow for the proper disposal of this compound waste.

Experimental Protocols for Disposal

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.

    • Place this container within a designated solid hazardous waste container.

    • Contaminated disposables such as weigh boats, gloves, and wipes should also be placed in the solid hazardous waste container.[2]

  • Aqueous/Liquid Waste:

    • Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container.[2]

    • Do not mix this waste stream with other incompatible wastes. Consult your institution's Environmental Health and Safety (EHS) guidelines for specific instructions on mixing solvent wastes.

2. Container Management:

  • Obtain designated and properly labeled hazardous waste containers from your institution's EHS department.

  • Ensure all waste containers are securely sealed and properly labeled with their contents.

  • Store waste containers in a designated secondary containment area away from incompatible materials.[2]

3. Spill Management:

In the event of a spill, follow these procedures:

  • Control and Contain: Restrict access to the spill area. For powdered material, prevent dust from becoming airborne.

  • Absorb: Cover the spill with an inert absorbent material.

  • Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[2]

4. Final Disposal:

  • Follow your institution's specific procedures for the final pickup and disposal of hazardous waste by the EHS department.

  • Never dispose of chemical waste in standard trash or down the sanitary sewer unless explicitly permitted by your EHS office for neutralized, non-hazardous materials.[2]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in laboratory operations.

References

Personal protective equipment for handling H-DL-Leu-Obzl p-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling H-DL-Leu-Obzl p-tosylate. Adherence to these protocols is vital for ensuring personal safety and maintaining the integrity of experimental work. This compound, while not classified as hazardous by all suppliers, should be handled with care, following standard laboratory procedures for chemical reagents.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards are required to protect against potential splashes.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for general handling.[2][1] For extended contact, consider double-gloving or using thicker, chemical-resistant gloves.
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is mandatory to protect skin and clothing from potential contamination.[2][1][3]
Respiratory Protection Fume HoodAll weighing and solution preparation activities should be conducted in a certified chemical fume hood to prevent the inhalation of dust.[1]

Hazard Identification and First Aid

Exposure RoutePotential HazardFirst Aid Measures
Inhalation May cause respiratory tract irritation.[4]Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact May cause skin irritation.[4]Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1]
Eye Contact Causes eye irritation.[4][5]Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[4]
Ingestion May be harmful if swallowed.[4][5]Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for both safety and maintaining the integrity of the compound.

  • Receiving and Storage : Upon receipt, store the container in a cool, dry, and well-ventilated area. Keep the container tightly closed.

  • Preparation :

    • Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

    • Conduct all weighing and handling of the solid material inside a chemical fume hood to avoid dust inhalation.[1]

    • Use appropriate tools (e.g., spatula) for transferring the solid and avoid creating dust.

  • In Use :

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Ensure all containers are clearly labeled.

    • Avoid contact with skin and eyes by wearing the appropriate PPE.[6]

  • Spill Management :

    • In case of a spill, evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if a large amount of dust is generated.

    • Carefully sweep or vacuum the spilled solid. Avoid generating dust.

    • Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a properly labeled and sealed container.
Contaminated Materials Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of in a designated hazardous waste container.
Solutions Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers for chemical waste disposal.

Experimental Workflow and Safety Diagram

The following diagram illustrates the safe handling workflow for this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep1 Receive and Store in Cool, Dry Place prep2 Equilibrate to Room Temperature prep1->prep2 prep3 Weigh in Fume Hood prep2->prep3 handle1 Wear Full PPE: Goggles, Gloves, Lab Coat prep3->handle1 handle2 Prepare Solution in Fume Hood handle1->handle2 handle3 Conduct Experiment handle2->handle3 disp1 Segregate Waste: Solid, Liquid, Sharps handle3->disp1 spill1 Evacuate Area handle3->spill1 If Spill Occurs disp2 Label Hazardous Waste Containers disp1->disp2 disp3 Dispose via Certified Waste Handler disp2->disp3 spill2 Don PPE spill1->spill2 spill3 Contain and Clean Up Spill spill2->spill3 spill4 Dispose of Contaminated Materials as Hazardous Waste spill3->spill4 spill4->disp3

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.